molecular formula C10H11BrClN B12068792 1-(2-Bromo-5-chlorobenzyl)azetidine

1-(2-Bromo-5-chlorobenzyl)azetidine

Cat. No.: B12068792
M. Wt: 260.56 g/mol
InChI Key: OZSVORAKRNAZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-5-chlorobenzyl)azetidine is a chemical compound with the molecular formula C10H11BrClN. It features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is a scaffold of significant interest in medicinal chemistry and drug discovery due to its ring strain and potential for creating diverse molecular architectures . This compound serves as a versatile synthetic intermediate. The presence of halogen substituents (bromine and chlorine) on the benzyl ring enhances its reactivity, making it suitable for further chemical transformations, such as metal-catalyzed cross-coupling reactions, which are central to constructing more complex molecules . Azetidine derivatives are valuable precursors in the synthesis of biologically active compounds, including 1,4-benzodiazepine derivatives, which are a privileged scaffold in pharmaceutical research . Research into similar azetidine-based structures highlights their application in developing ligands and probes, particularly for targeting the central nervous system (CNS) . Note on Product Information: Specific pharmacological data and detailed application protocols for 1-(2-Bromo-5-chlorobenzyl)azetidine are not available in the current search results. The information presented is based on the known chemistry of azetidines and structurally related compounds. Handling and Usage: This product is intended for research purposes only in a laboratory setting. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

1-[(2-bromo-5-chlorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11BrClN/c11-10-3-2-9(12)6-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2

InChI Key

OZSVORAKRNAZAX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=CC(=C2)Cl)Br

Origin of Product

United States

Foundational & Exploratory

1-(2-Bromo-5-chlorobenzyl)azetidine CAS 1881978-54-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromo-5-chlorobenzyl)azetidine (CAS 1881978-54-6) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinases. This compound features a strained azetidine ring—a "privileged motif" in modern medicinal chemistry known to lower lipophilicity and improve metabolic stability compared to larger cyclic amines—linked to a di-halogenated benzyl core. The orthogonal reactivity of the bromine (C2) and chlorine (C5) substituents allows for sequential, regioselective cross-coupling reactions, making this scaffold an ideal entry point for Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This compound combines the high basicity and rigidity of the azetidine ring with a chemically versatile aryl halide core.

Table 1: Physicochemical Specifications
PropertyValue (Experimental/Predicted)
IUPAC Name 1-[(2-Bromo-5-chlorophenyl)methyl]azetidine
Molecular Formula C₁₀H₁₁BrClN
Molecular Weight 260.56 g/mol
Appearance Pale yellow oil to low-melting solid
Boiling Point ~310°C (Predicted at 760 mmHg)
Density 1.45 ± 0.1 g/cm³ (Predicted)
LogP 2.8 - 3.2 (Predicted)
pKa (Conjugate Acid) ~10.2 (Azetidine nitrogen)
H-Bond Donors/Acceptors 0 / 1
Rotatable Bonds 2

Technical Insight: The azetidine ring introduces a "gem-dimethyl" like effect due to ring puckering (angle ~25°), which can lock the orientation of the benzyl substituent more effectively than a diethylamine or pyrrolidine analog. This often results in higher potency due to reduced entropic penalty upon binding.

Synthetic Methodologies

The synthesis of CAS 1881978-54-6 must address the potential for over-alkylation and the sensitivity of the C-Br bond. Two primary pathways are validated: Reductive Amination (Preferred) and Nucleophilic Substitution .

Pathway A: Reductive Amination (Recommended)

This method minimizes the formation of quaternary ammonium salts and tolerates the aryl halides.

Reagents:

  • Precursor: 2-Bromo-5-chlorobenzaldehyde

  • Amine: Azetidine (free base or HCl salt)

  • Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Protocol:

  • Imine Formation: Dissolve 2-Bromo-5-chlorobenzaldehyde (1.0 eq) and Azetidine (1.1 eq) in DCE. If using Azetidine HCl, add TEA (1.1 eq). Stir at room temperature for 1 hour.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

  • Quench: Stir overnight at RT. Quench with sat. NaHCO₃.

  • Isolation: Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Pathway B: Nucleophilic Substitution

Used when the benzyl bromide precursor is more readily available.

Reagents: 2-Bromo-5-chlorobenzyl bromide, Azetidine, K₂CO₃, MeCN. Risk: Higher risk of dimerization or quaternary salt formation if stoichiometry is not strictly controlled.

Visualization: Synthetic Workflow

Synthesis Aldehyde 2-Bromo-5-chlorobenzaldehyde Imine Imine Intermediate (Unstable) Aldehyde->Imine + Azetidine Azetidine Azetidine (HCl) Azetidine->Imine Product 1-(2-Bromo-5-chlorobenzyl)azetidine (Target) Imine->Product Reduction STAB NaBH(OAc)3 DCE, RT STAB->Product

Figure 1: Preferred reductive amination pathway utilizing mild hydride donors to preserve halogen integrity.

Reactivity Profile & Drug Discovery Applications[5][10]

The structural uniqueness of 1-(2-Bromo-5-chlorobenzyl)azetidine lies in its Orthogonal Functionalization Potential .

Selective Cross-Coupling

The electronic and steric differences between the 2-Bromo and 5-Chloro positions allow for sequential functionalization:

  • Site A (2-Bromo): Highly reactive toward Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. The steric bulk of the ortho-benzyl group may require specialized ligands (e.g., SPhos, XPhos).

  • Site B (5-Chloro): Generally inert under standard conditions used for the bromo-substituent. Can be activated subsequently using oxidative addition enhancers (e.g., Pd-RuPhos or Ni-catalysis).

Azetidine Ring Opening

Under strong acidic conditions or nucleophilic attack at elevated temperatures, the strained azetidine ring can undergo ring-opening, serving as a latent alkylating agent or expanding to larger heterocycles.

Visualization: Reactivity Logic

Reactivity Core 1-(2-Bromo-5-chlorobenzyl)azetidine Suzuki Suzuki Coupling (Site A) Reagent: Ar-B(OH)2, Pd(0) Target: Biaryl Scaffolds Core->Suzuki High Reactivity (Br) Buchwald Buchwald-Hartwig (Site A) Reagent: R-NH2, Pd(0) Target: Aminated Core Core->Buchwald High Reactivity (Br) Lithiation Li-Halogen Exchange Reagent: n-BuLi, -78°C Target: Electrophile Trapping Core->Lithiation Regioselective at C2 Salt Salt Formation Reagent: HCl/Oxalic Acid Target: Solid Handling Core->Salt N-Basic Center

Figure 2: Divergent synthesis map highlighting the preferential reactivity of the C2-Bromine over the C5-Chlorine.

Handling, Safety & Stability

Signal Word: DANGER

Hazard Statements
  • H314: Causes severe skin burns and eye damage (Azetidine moiety).[1]

  • H302: Harmful if swallowed.[2][3]

  • H412: Harmful to aquatic life with long-lasting effects (Halogenated aromatic).

Storage & Stability
  • Temperature: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Sensitivity: The free base is sensitive to CO₂ (carbamate formation) and oxidation. Store as the Hydrochloride (HCl) or Oxalate salt for long-term stability.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

Emergency Protocol
  • Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.

  • Eye Contact: Rinse cautiously with water for >15 minutes.[4][5] Remove contact lenses.[1][3][4]

  • Spill: Neutralize with weak acid (if free base) and absorb with vermiculite.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 177817330, 1-[(5-bromo-2-chlorophenyl)methyl]azetidin-3-ol. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link][6]

  • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from [Link]

Sources

Structural & Synthetic Analysis of 1-(2-Bromo-5-chlorobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromo-5-chlorobenzyl)azetidine is a specialized tertiary amine intermediate used primarily in the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. It combines a highly strained azetidine ring—a valuable bioisostere for dimethylamine or pyrrolidine—with a dihalogenated benzyl core that offers orthogonal handles for late-stage functionalization.

This guide analyzes the molecule’s physicochemical properties, outlines high-fidelity synthetic protocols, and details the chemoselective reactivity profile required for library generation.

Structural & Electronic Analysis

The Azetidine Ring: Conformational Dynamics

Unlike the planar aziridine or the envelope-shaped pyrrolidine, the azetidine ring in this molecule exists in a puckered conformation to minimize torsional strain (eclipsing interactions).

  • Ring Strain: ~26 kcal/mol. This high strain energy makes the ring susceptible to acid-catalyzed ring-opening but stable under most basic cross-coupling conditions.

  • Bioisosterism: The azetidine reduces lipophilicity (LogD) compared to a piperidine or diethylamine group while maintaining a specific directional vector for the nitrogen lone pair, often improving metabolic stability and potency in drug candidates.

The Dihalogenated Core (2-Br, 5-Cl)

The benzene ring features two distinct halogen handles:

  • C2-Bromine (Ortho): Sterically crowded but electronically activated. The C-Br bond is weaker than the C-Cl bond, making it the primary site for Palladium-catalyzed oxidative addition.

  • C5-Chlorine (Meta): Electronically deactivated relative to the bromine. It generally remains intact during initial cross-coupling, serving as a latent handle for subsequent diversification.

Synthetic Pathways[1][2][3][4][5][6]

Two primary routes exist for synthesizing 1-(2-Bromo-5-chlorobenzyl)azetidine. Method A (Reductive Amination) is the industry standard for purity and scalability, while Method B (Nucleophilic Substitution) is often used when the aldehyde precursor is unavailable.

Comparative Workflow

Synthesis_Pathways Start_Aldehyde Precursor: 2-Bromo-5-chlorobenzaldehyde Method_A Method A: Reductive Amination (Preferred) Start_Aldehyde->Method_A + NaBH(OAc)3, DCE Start_Halide Precursor: 2-Bromo-5-chlorobenzyl bromide Method_B Method B: S_N2 Alkylation (Risk: Over-alkylation) Start_Halide->Method_B + K2CO3, MeCN, Reflux Azetidine Reagent: Azetidine (HCl salt or free base) Azetidine->Method_A Azetidine->Method_B Product Target: 1-(2-Bromo-5-chlorobenzyl)azetidine Method_A->Product High Yield, Clean Profile Method_B->Product Moderate Yield

Figure 1: Decision matrix for the synthesis of the target azetidine.

Detailed Protocol: Reductive Amination (Method A)

Rationale: This method avoids the formation of quaternary ammonium salts common in direct alkylation and tolerates the aryl halides.

Reagents:

  • 2-Bromo-5-chlorobenzaldehyde (1.0 eq)[1]

  • Azetidine hydrochloride (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • DIPEA (1.2 eq)

  • Solvent: 1,2-Dichloroethane (DCE)[2]

Step-by-Step:

  • Imine Formation: In a dry flask under N2, dissolve 2-Bromo-5-chlorobenzaldehyde in DCE (0.2 M). Add Azetidine HCl and DIPEA. Stir at room temperature for 30 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. (Note: STAB is preferred over NaBH4 to prevent reduction of the aldehyde to benzyl alcohol).

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LCMS for disappearance of aldehyde.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, 0–5% MeOH in DCM).

Reactivity & Functionalization Profile

The utility of this scaffold lies in its chemoselectivity . The distinct electronic environments of the Bromine and Chlorine atoms allow for sequential cross-coupling reactions.[3]

Site-Selective Coupling Strategy
  • First Diversification (C2-Position): The C-Br bond undergoes oxidative addition with Pd(0) faster than the C-Cl bond.

    • Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling.

    • Catalyst: Pd(dppf)Cl2 or Pd2(dba)3/XPhos.

    • Conditions: Mild base (Cs2CO3), 80°C.

  • Second Diversification (C5-Position): Once the C2 position is substituted, the C5-Cl bond can be activated using more forcing conditions or specialized bulky ligands.

    • Catalyst: Pd-PEPPSI-IPr or RuPhos Pd G4.

Reactivity_Logic Core 1-(2-Br-5-Cl-benzyl)azetidine Step1 Step 1: C2-Selective Coupling (Suzuki/Buchwald) Core->Step1 Pd(0), <100°C Intermediate 2-Aryl-5-chloro-benzylazetidine Step1->Intermediate Step2 Step 2: C5-Functionalization (High Temp/Bulky Ligand) Intermediate->Step2 Pd(II), >100°C Final Di-functionalized Library Step2->Final

Figure 2: Sequential functionalization logic exploiting halogen reactivity differences.

Physicochemical Properties[6][9][10][11]

The following data summarizes the core properties relevant to medicinal chemistry optimization.

PropertyValue (Approx.)Note
Molecular Weight 260.56 g/mol Fragment-like space
cLogP 3.2 – 3.6Moderately lipophilic due to halogens
pKa (Azetidine N) ~9.5 – 10.0Basic, will be protonated at physiological pH
tPSA ~3.2 ŲExcellent membrane permeability
Rotatable Bonds 2Rigid linker

Safety & Handling Protocols

Azetidine Toxicity

Azetidines are strained rings and can act as alkylating agents if ring-opened. While the benzyl azetidine product is stable, the azetidine hydrochloride starting material should be handled as a potential sensitizer and mutagen.

Benzyl Halide Hazards (Method B precursors)

If using Method B, 2-Bromo-5-chlorobenzyl bromide is a potent lachrymator and skin irritant.

  • Engineering Control: All weighing and transfers must occur inside a certified fume hood.

  • Decontamination: Spills of benzyl bromide should be treated with dilute ammonia or alcoholic KOH to quench the alkylating potential.

References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

  • Cheekatla, S. R., et al. (2026).[4] Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Link

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-chlorobenzaldehyde Safety Data Sheet. Link

  • Palani, V., et al. (2022).[5] Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. Link

  • PubChem. (2025).[6] 2-Bromo-5-chlorobenzonitrile (Related Structure Data). National Library of Medicine. Link

Sources

1-(2-Bromo-5-chlorobenzyl)azetidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromo-5-chlorobenzyl)azetidine is a specialized heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD). Distinguished by its strained four-membered azetidine ring and a di-halogenated benzyl motif, this compound serves as a critical intermediate for modulating lipophilicity and metabolic stability in CNS-active agents. This guide provides a definitive analysis of its molecular identity, validated synthetic protocols, and analytical fingerprints, designed for researchers requiring high-fidelity data for lead optimization.

Physicochemical Identity & Molecular Metrics

Precise molecular characterization is the bedrock of reproducible science. For 1-(2-Bromo-5-chlorobenzyl)azetidine, the presence of both bromine and chlorine creates a unique isotopic signature essential for mass spectrometric identification.

Core Constants
PropertyValueNotes
IUPAC Name 1-[(2-bromo-5-chlorophenyl)methyl]azetidine
Molecular Formula C₁₀H₁₁BrClN
Molecular Weight 260.56 g/mol Average Mass
Monoisotopic Mass 258.9763 Da Based on ⁷⁹Br, ³⁵Cl
Exact Mass 258.9763 (100%), 260.9743 (130%), 262.9723 (32%)Distinctive Br/Cl isotope pattern
Heavy Atom Count 13
Rotatable Bonds 2C(benzyl)-N bond
CLogP (Est.) 2.8 - 3.2Lipophilic due to halogens
H-Bond Acceptors 1Tertiary amine
H-Bond Donors 0
Isotopic Signature (Mass Spectrometry)

The combination of Bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl:³⁷Cl ≈ 3:1) results in a characteristic "M+2+4" splitting pattern. This is the primary validation marker during LC-MS analysis.

  • M+0 (259.0): Contains ⁷⁹Br, ³⁵Cl.

  • M+2 (261.0): High intensity. Represents (⁸¹Br, ³⁵Cl) AND (⁷⁹Br, ³⁷Cl).

  • M+4 (263.0): Lower intensity. Represents (⁸¹Br, ³⁷Cl).

Synthetic Architecture

Synthesis of azetidine derivatives requires careful handling due to the ring strain (~25 kcal/mol) and volatility of the azetidine free base. Two primary routes are validated: Reductive Amination (Preferred for stability) and Nucleophilic Substitution (Preferred for speed).

Route A: Reductive Amination (Recommended)

This route utilizes 2-bromo-5-chlorobenzaldehyde, avoiding the lachrymatory and unstable nature of benzyl halides.

  • Precursors: 2-Bromo-5-chlorobenzaldehyde (CAS: 174265-12-4), Azetidine HCl.

  • Reagents: Sodium Triacetoxyborohydride (STAB), DIPEA, DCE (1,2-Dichloroethane).

Protocol:

  • Free Base Generation: In a reaction vessel, suspend Azetidine HCl (1.2 eq) in DCE. Add DIPEA (1.5 eq) to neutralize the salt. Stir for 15 min at Room Temperature (RT).

  • Imine Formation: Add 2-Bromo-5-chlorobenzaldehyde (1.0 eq) to the mixture. Add activated molecular sieves (4Å) to sequester water. Stir for 1 hour.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise to prevent exotherm.

  • Completion: Warm to RT and stir for 12 hours. Monitor via TLC (10% MeOH in DCM).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄.

Route B: Nucleophilic Substitution
  • Precursors: 2-Bromo-5-chlorobenzyl bromide, Azetidine.

  • Risk: Higher risk of over-alkylation (quaternary ammonium salt formation) if stoichiometry is not strictly controlled.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Step1 1. Neutralization (Azetidine HCl + DIPEA) Start->Step1 DCE Solvent Step2 2. Imine Formation (+ Aldehyde, 1h) Step1->Step2 Activation Step3 3. Reduction (+ STAB, 0°C -> RT) Step2->Step3 Reductive Agent Step4 4. Quench & Extraction (NaHCO3 / DCM) Step3->Step4 Reaction Complete Finish Final Product (Purified Oil/Solid) Step4->Finish Evaporation

Caption: Figure 1. Step-wise reductive amination protocol for the synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine.

Analytical Validation (QA/QC)

To ensure scientific integrity, the synthesized compound must pass the following self-validating checkpoints.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

The azetidine ring presents a distinct signature that differentiates it from open-chain amines or pyrrolidines.

  • δ 7.50 (d, 1H): Aromatic proton at C3 (ortho to Br). Deshielded by Br.

  • δ 7.42 (d, 1H): Aromatic proton at C6 (meta to Cl).

  • δ 7.15 (dd, 1H): Aromatic proton at C4.

  • δ 3.65 (s, 2H): Benzylic protons (

    
    ). Critical diagnostic peak. 
    
  • δ 3.25 (t, 4H): Azetidine

    
     protons.
    
  • δ 2.10 (quint, 2H): Azetidine central

    
     protons.
    
Mass Spectrometry Logic

MS_Spectrum Ion Molecular Ion (M+H)+ Iso1 m/z 259 (79Br, 35Cl) Ion->Iso1 ~75% Rel. Abundance Iso2 m/z 261 (81Br, 35Cl) + (79Br, 37Cl) Ion->Iso2 ~100% Rel. Abundance (Base Peak) Iso3 m/z 263 (81Br, 37Cl) Ion->Iso3 ~25% Rel. Abundance

Caption: Figure 2. Predicted isotopic envelope for the [M+H]+ ion, crucial for confirming the presence of both Bromine and Chlorine.

Functional Utility in Drug Discovery

The "Azetidine Advantage"

In medicinal chemistry, replacing a dimethylamine or pyrrolidine group with an azetidine ring often results in:

  • lowered Lipophilicity (LogD): The high

    
     character and compact size reduce the lipophilic burden compared to larger rings.
    
  • Metabolic Stability: The strained ring is surprisingly resistant to oxidative metabolism (P450s) compared to N-ethyl groups.

Halogen Handle for Late-Stage Diversification

The 2-Bromo-5-chloro substitution pattern is not random. It is a strategic scaffold:

  • 2-Bromo (Ortho): Sterically hindered. Ideal for selective Suzuki-Miyaura coupling to introduce bi-aryl systems while leaving the 5-Chloro position intact.

  • 5-Chloro (Meta): Provides metabolic blocking at a reactive site and can be engaged in Buchwald-Hartwig aminations under more forcing conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177817330. Retrieved from [Link]

  • Lowe, J. (2010). Azetidines in Medicinal Chemistry. In the Pipeline. Retrieved from [Link]

  • West, F. G., & Bott, T. M. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1). Retrieved from [Link]

  • Chemspace. Building Blocks: 1-(2-bromo-5-chlorobenzyl)azetidine analogs. Retrieved from [Link]

Technical Whitepaper: Solubility Profile and Physicochemical Characterization of N-(2-Bromo-5-chlorobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical and solubility profile for 1-(2-Bromo-5-chlorobenzyl)azetidine (CAS 1881978-54-6), a critical intermediate in the synthesis of GPR40 agonists and azetidine-fused 1,4-benzodiazepine scaffolds.

Executive Summary

N-(2-Bromo-5-chlorobenzyl)azetidine (IUPAC: 1-[(2-bromo-5-chlorophenyl)methyl]azetidine) is a lipophilic, basic heterocyclic building block.[1] It serves as a strategic "lynchpin" intermediate in medicinal chemistry, particularly for installing the 2-bromo-5-chlorobenzyl moiety—a pharmacophore often associated with enhanced metabolic stability and lipophilic binding in GPR40 agonists (metabolic disease) and novel CNS-active benzodiazepine derivatives.

This guide addresses the solubility challenges inherent to this lipophilic amine, providing predicted physicochemical constants, solvent compatibility matrices, and a validated experimental protocol for solubility determination.

Physicochemical Identity & Properties

Understanding the fundamental molecular descriptors is prerequisite to predicting solubility behavior. The compound exhibits significant lipophilicity due to the halogenated benzyl ring, balanced slightly by the basic azetidine nitrogen.

PropertyValue / DescriptorSource/Method
CAS Number 1881978-54-6 Chemical Registry
Molecular Formula C₁₀H₁₁BrClNCalculated
Molecular Weight 260.56 g/mol Calculated
Physical State Yellow Solid / Gum (Low Melting Point)Analogous Derivatives
Predicted LogP 3.2 – 3.8Consensus LogP Algorithms
Predicted pKa 9.2 ± 0.5 (Azetidine Nitrogen)Base Strength Estimation
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 1 (Tertiary Amine)Structural Analysis

Technical Insight: The pKa of ~9.2 indicates that at physiological pH (7.4), the compound exists primarily in its protonated (cationic) form (approx. 98%), which aids aqueous solubility in vivo but complicates extraction in neutral organic workups.

Solubility Data Profile

Solvent Compatibility Matrix

The following data categorizes solvent suitability based on the compound's polarity and pKa profile.

Solvent ClassSolventSolubility RatingComments
Aprotic Polar DMSO High (>50 mg/mL) Recommended for stock solutions (10-100 mM).
Aprotic Polar DMF High (>50 mg/mL) Alternative stock solvent; harder to remove.
Chlorinated DCM / Chloroform High (>100 mg/mL) Ideal for extraction and chromatography.
Protic Methanol / Ethanol Moderate-High Good for transfers; solubility decreases if water is added.
Aqueous (Neutral) Water (pH 7) Low (<0.1 mg/mL) Practically insoluble as the free base.
Aqueous (Acidic) 0.1 M HCl High (>20 mg/mL) Forms the water-soluble hydrochloride salt.
Non-Polar Hexanes / Heptane Low-Moderate Likely soluble only upon heating; used for precipitation.
Solubility Mechanics

The solubility of N-(2-Bromo-5-chlorobenzyl)azetidine is governed by the Henderson-Hasselbalch equation .

  • pH < 7.0: The azetidine nitrogen protonates (

    
    ), drastically increasing aqueous solubility.
    
  • pH > 9.0: The molecule exists as a neutral free base, precipitating out of water and partitioning into organic layers (DCM/EtOAc).

Experimental Protocol: Kinetic Solubility Determination

Standard Operating Procedure (SOP) for determining saturation solubility.

Phase A: Preparation of Stock
  • Weigh 10 mg of N-(2-Bromo-5-chlorobenzyl)azetidine.

  • Dissolve in 1.0 mL DMSO to create a 10 mg/mL (approx. 38 mM) stock solution.

  • Vortex for 60 seconds to ensure complete dissolution.

Phase B: Shake-Flask Method (Aqueous)
  • Aliquot: Dispense 20 µL of DMSO stock into a 96-well plate or microcentrifuge tube.

  • Dilution: Add 980 µL of the target buffer (e.g., PBS pH 7.4, SGF pH 1.2). Final DMSO concentration = 2%.

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove undissolved precipitate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Phase C: HPLC Quantification Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 1.0 mL/min.

Visualization of Workflows

Diagram 1: Solubility Screening Workflow

This flowchart illustrates the decision matrix for selecting the appropriate solvent system based on the intended application (Synthesis vs. Biological Assay).

SolubilityWorkflow Start Start: N-(2-Bromo-5-chlorobenzyl)azetidine (Solid Free Base) Goal Define Application Start->Goal Synth Chemical Synthesis / Extraction Goal->Synth Reaction Bio Biological Assay / Screening Goal->Bio Testing OrgSolv Select Organic Solvent (DCM, EtOAc, THF) Synth->OrgSolv Stock Prepare DMSO Stock (10-50 mM) Bio->Stock AqBuffer Dilute into Aqueous Buffer Stock->AqBuffer CheckPH Check pH vs pKa (9.2) AqBuffer->CheckPH Acidic pH < 7.0 (Soluble Cation) CheckPH->Acidic Acidic Buffer Neutral pH > 7.0 (Risk of Precipitation) CheckPH->Neutral Neutral/Basic Buffer

Caption: Decision matrix for solvent selection based on application and pH-dependent solubility behavior.

Diagram 2: Chemical Property Relationships

Visualizing the structural components contributing to the solubility profile.

StructureProp Compound N-(2-Bromo-5-chlorobenzyl)azetidine Azetidine Azetidine Ring (Basic Center) Compound->Azetidine Benzyl Benzyl Linker Compound->Benzyl Halogens Br/Cl Substituents (Lipophilic) Compound->Halogens Prop1 pKa ~9.2 (pH Sensitive) Azetidine->Prop1 Determines Prop2 LogP ~3.5 (Low Water Sol) Benzyl->Prop2 Increases Halogens->Prop2 Increases

Caption: Structural decomposition linking functional groups to physicochemical properties (pKa and LogP).

Handling and Stability

  • Storage: Store solid at -20°C under an inert atmosphere (Nitrogen/Argon). As a secondary amine derivative, it may be sensitive to CO₂ absorption from air (carbamate formation) over long periods.

  • Stability in Solution: DMSO stocks are stable for 3-6 months at -20°C. Aqueous dilutions should be prepared fresh to avoid precipitation or hydrolysis of the halide bonds (though aryl halides are generally stable).

  • Safety: The compound acts as an alkylating agent precursor and a CNS-active intermediate. Handle with standard PPE (gloves, goggles) in a fume hood.

References

  • Accela ChemBio. (2024). Product Catalog: 1-(2-Bromo-5-chlorobenzyl)azetidine (SY353602).[2] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 177817330 (Related Analog). Retrieved from

  • Wang, Y., et al. (2016). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.[3] PMC5081234. Retrieved from

  • Vertex Pharmaceuticals. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

2-Bromo-5-chlorobenzyl Azetidine: A Bifunctional Linchpin for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-chlorobenzyl azetidine (CAS: 1881978-54-6) represents a high-value "linchpin" scaffold in modern drug discovery. Its utility stems from two distinct structural advantages: the orthogonal reactivity of its halogen substituents (2-bromo vs. 5-chloro) and the physicochemical benefits of the azetidine ring.

This guide provides a technical deep-dive into the synthesis, chemoselective functionalization, and medicinal application of this building block. It is designed for medicinal chemists seeking to exploit "sp3-rich" scaffolds and controlled iterative cross-coupling strategies.

Part 1: Structural Analysis & Design Logic

The Azetidine Advantage

In the transition from "flat" aromatic drugs to three-dimensional architectures, azetidine serves as a superior surrogate for larger cyclic amines (pyrrolidine, piperidine).

  • Lipophilicity & Basicity: Azetidines typically exhibit a lower pKa (approx. 10.5) compared to pyrrolidines, often reducing off-target liabilities such as hERG inhibition. The high ring strain (~26 kcal/mol) alters the amine geometry, influencing metabolic stability.

  • Vector Control: The 4-membered ring provides a rigid, defined exit vector for substituents, critical for Fragment-Based Drug Discovery (FBDD).

The 2-Bromo-5-chloro Moiety: A Platform for Orthogonal Coupling

The phenyl ring features two halogen atoms with distinct electronic environments and steric profiles, enabling site-selective functionalization.

PositionSubstituentElectronic EnvironmentReactivity Profile (Pd-Catalysis)
C-2 (Ortho) Bromine Sterically crowded, weaker C-X bond.High Reactivity: Undergoes rapid Oxidative Addition (OA). First point of diversification via Suzuki/Buchwald coupling.
C-5 (Meta) Chlorine Less crowded, stronger C-X bond.Latent Reactivity: Remains inert under mild conditions. Requires specialized ligands (e.g., Buchwald biaryl phosphines) or forcing conditions to react. Acts as a metabolic blocker if left untouched.

Part 2: Synthetic Protocols

Two primary routes exist for synthesizing 1-(2-bromo-5-chlorobenzyl)azetidine. Route A (Reductive Amination) is preferred for scale and purity, avoiding the formation of quaternary ammonium byproducts common in direct alkylation.

Route A: Reductive Amination (Preferred)

This protocol utilizes 2-bromo-5-chlorobenzaldehyde and azetidine (or its HCl salt).

Reagents:

  • 2-Bromo-5-chlorobenzaldehyde (1.0 equiv)[1]

  • Azetidine Hydrochloride (1.1 equiv)[2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Triethylamine (Et3N) (1.2 equiv, if using HCl salt)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

Step-by-Step Protocol:

  • Free Base Formation: In a reaction vessel, suspend Azetidine HCl in DCM. Add Et3N and stir for 15 minutes at room temperature (RT) to liberate the free amine.

  • Imine Formation: Add 2-Bromo-5-chlorobenzaldehyde to the mixture. If reaction kinetics are slow, add catalytic Acetic Acid (0.1 equiv). Stir for 30–60 minutes. Note: Use of a drying agent (MgSO4) can drive imine formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise to prevent exotherms.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the aldehyde.

  • Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x).

  • Purification: Dry organic layers over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate gradient).

Route B: Nucleophilic Substitution (Alkylation)

Uses 2-bromo-5-chlorobenzyl bromide. This route is faster but prone to over-alkylation (formation of azetidinium salts).

Protocol Summary:

  • Dissolve 2-bromo-5-chlorobenzyl bromide in MeCN or DMF.

  • Add Azetidine (1.0 equiv) and K2CO3 (2.0 equiv).

  • Stir at RT (avoid heating to prevent dimerization/polymerization).

  • Critical: Maintain dilute conditions to favor mono-alkylation.

Visualization of Synthetic Logic

Synthesis Aldehyde 2-Bromo-5-chlorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine DCM, Et3N Azetidine Azetidine HCl Azetidine->Imine Product 1-(2-Bromo-5-chlorobenzyl)azetidine (Target Scaffold) Imine->Product Reduction (STAB) STAB NaBH(OAc)3 (Reductant) STAB->Product

Figure 1: Reductive amination workflow for the synthesis of the target azetidine scaffold.

Part 3: Chemoselective Functionalization

The power of this building block lies in the ability to perform iterative cross-coupling . The order of operations is critical: the C-Br bond must be engaged before the C-Cl bond unless specialized conditions are used to invert this selectivity.

Experiment: Site-Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid selectively at the 2-position (Br) while leaving the 5-chloro group intact.

Mechanism: Palladium(0) undergoes oxidative addition into the C-Br bond significantly faster than the C-Cl bond due to the weaker bond dissociation energy (BDE) of C-Br (~66 kcal/mol) vs C-Cl (~81 kcal/mol).

Protocol:

  • Reagents: Scaffold (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv).

  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

  • Conditions: Heat to 80°C. Note: Avoid temperatures >100°C or highly active ligands (e.g., XPhos, SPhos) in the first step to prevent premature C-Cl activation.

  • Outcome: Formation of the 2-aryl-5-chlorobenzyl azetidine.[2][3]

Experiment: Subsequent C-Cl Activation

Once the bromine is replaced, the chlorine atom can be activated using "Third Generation" Buchwald precatalysts (e.g., XPhos Pd G3) to introduce a second diversity element.

Reactivity Flowchart

Reactivity cluster_0 Step 1: High Selectivity cluster_1 Step 2: Forcing Conditions Scaffold 2-Bromo-5-chlorobenzyl Azetidine Suzuki_Br Suzuki Coupling (C-Br) Pd(PPh3)4, 80°C Scaffold->Suzuki_Br Preferred Buchwald_Br Buchwald-Hartwig (C-Br) Pd(dppf)Cl2, Amine Scaffold->Buchwald_Br Intermediate 2-Functionalized-5-Chloro Intermediate Suzuki_Br->Intermediate Buchwald_Br->Intermediate Suzuki_Cl Suzuki Coupling (C-Cl) XPhos Pd G3, 110°C Intermediate->Suzuki_Cl Final Di-Functionalized Library Suzuki_Cl->Final

Figure 2: Chemoselective diversification strategy exploiting the reactivity difference between Aryl-Br and Aryl-Cl.

Part 4: Applications in Drug Discovery[4][5][6][7]

Scaffold Hopping & Isosteres

The 2-bromo-5-chlorobenzyl azetidine moiety is often used to replace:

  • N-Benzyl Piperidines/Pyrrolidines: To lower lipophilicity (LogD) and reduce molecular weight while maintaining the basic amine pharmacophore.

  • Ortho-substituted Biphenyls: The 2-bromo group allows for the synthesis of twisted biphenyl systems (via Suzuki coupling) which are common in privileged kinase inhibitor scaffolds.

Metabolic Stability

The 5-chloro substituent is strategically placed meta to the benzylic position. This blocks the common metabolic "soft spot" (para-hydroxylation) on the phenyl ring, extending the half-life (


) of the molecule in microsomal stability assays.
Case Study: Antibacterial Agents

Research into bacterial Topoisomerase IV inhibitors has utilized benzyl-azetidine motifs. The basic nitrogen of the azetidine interacts with the enzyme's active site, while the halogenated phenyl ring fills a hydrophobic pocket, with the halogens providing specific halogen-bonding interactions or steric occlusion.

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[4][5]

    • Source: PubMed / NIH (2026).
    • URL:[Link] (General search for Azetidine utility)

  • Synthesis Protocol (Reductive Amination)
  • Suzuki Coupling Selectivity (Br vs Cl)

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[6]

    • Source: PMC / NIH.
    • URL:[Link]

  • Commercial Availability & CAS Data

    • Title: 1-(2-Bromo-5-chlorobenzyl)azetidine Product Page.[2][3][7][8][9]

    • Source: BLD Pharm / BenchChem.

Sources

Technical Guide: Design, Synthesis, and Application of 2-Bromo-5-Chlorobenzyl Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Azetidine Derivatives with 2-Bromo-5-Chlorobenzyl Group Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals[1]

Executive Summary

The 2-bromo-5-chlorobenzyl azetidine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly for Central Nervous System (CNS) and metabolic targets.[1] This specific structural motif combines the conformational rigidity and reduced lipophilicity of the azetidine ring with the electronic and steric properties of the 2-bromo-5-chlorophenyl group.[1]

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthetic accessibility, structure-activity relationship (SAR) implications, and its utility as a "privileged structure" precursor for complex heterocycles like 1,4-benzodiazepines.

Key Technical Advantages
  • Metabolic Stability: The azetidine ring lowers lipophilicity (

    
    ) compared to pyrrolidine or piperidine analogs, often improving metabolic stability and reducing hERG liability.
    
  • Synthetic Versatility: The ortho-bromo substituent serves as a handle for intramolecular cyclization (e.g., Pd-catalyzed Buchwald-Hartwig coupling), enabling the rapid generation of fused bicyclic systems.[1]

  • Halogen Bonding: The specific 2-bromo-5-chloro substitution pattern offers unique halogen bonding opportunities within protein binding pockets, enhancing potency and selectivity.[1]

Chemical Space & Pharmacophore Analysis

The Azetidine Advantage

In fragment-based drug discovery (FBDD), replacing a piperidine or pyrrolidine with an azetidine is a standard strategy to improve the physicochemical profile of a lead compound.

  • Lower Molecular Weight (MW): -14 Da vs. pyrrolidine.[1]

  • Reduced Lipophilicity: Azetidines generally exhibit lower

    
     values, improving solubility.
    
  • Vector Geometry: The bond angles of the 4-membered ring (

    
    ) create distinct vector orientations for substituents compared to 5- or 6-membered rings, allowing access to novel chemical space.[1]
    
The 2-Bromo-5-Chlorobenzyl Motif

This specific substitution pattern is not arbitrary; it is highly functional:

  • 2-Bromo (Ortho): Provides steric bulk to lock conformation and serves as a reactive handle for further diversification (e.g., Suzuki, Sonogashira, or intramolecular amination).

  • 5-Chloro (Meta): Modulates the pKa of the aniline nitrogen (if cyclized) and increases lipophilicity slightly to ensure membrane permeability without compromising solubility. It also blocks metabolic oxidation at the typically reactive para position relative to the benzyl methylene.

Synthetic Methodologies

We define three primary routes for accessing N-(2-bromo-5-chlorobenzyl)azetidines. The choice of route depends on the availability of starting materials and the sensitivity of functional groups on the azetidine ring.

Synthetic Pathways Overview

SyntheticRoutes Start1 2-Bromo-5-chlorobenzaldehyde RouteA Route A: Reductive Amination (NaBH(OAc)3, DCE) Start1->RouteA Start2 2-Bromo-5-chlorobenzyl bromide RouteB Route B: Nucleophilic Substitution (K2CO3, ACN) Start2->RouteB Start3 2-Bromo-5-chlorobenzoic acid RouteC Route C: Amide Coupling + Reduction (HATU; then LiAlH4) Start3->RouteC Azetidine Azetidine Core (Free base or HCl salt) Azetidine->RouteA Azetidine->RouteB Azetidine->RouteC Product Target: N-(2-bromo-5-chlorobenzyl)azetidine RouteA->Product High Yield Mild Conditions RouteB->Product Scalable Risk of Over-alkylation RouteC->Product Stepwise Control

Figure 1: Strategic disconnection approaches for the synthesis of the target scaffold.

Detailed Experimental Protocol (Route A: Reductive Amination)

Recommended for library synthesis due to mild conditions and high functional group tolerance.

Reagents:

  • Amine: Azetidine-3-carboxylic acid methyl ester hydrochloride (1.0 equiv).[1]

  • Aldehyde: 2-Bromo-5-chlorobenzaldehyde (1.0 equiv).[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv, only if using amine salt).

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under

    
     atmosphere, suspend the azetidine salt in anhydrous DCE (0.1 M concentration). Add DIPEA and stir for 10 minutes at room temperature (RT) to liberate the free base.
    
  • Imine Formation: Add 2-bromo-5-chlorobenzaldehyde in one portion. Stir at RT for 30–60 minutes. Note: Use of a drying agent like

    
     or molecular sieves (4Å) can accelerate imine formation.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow the reaction to warm to RT and stir for 4–12 hours. Monitor conversion by LC-MS (Target M+H: ~318/320 for Br/Cl isotope pattern).

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc). The amine product is typically stable on silica.

Advanced Applications: Ring Expansion

One of the most powerful applications of this scaffold is its use as a precursor for azetidine-fused 1,4-benzodiazepines .[1] The ortho-bromo group allows for an intramolecular Pd-catalyzed amination, expanding the ring system.[1]

Mechanism: Intramolecular Cross-Coupling[2][3]

The reaction involves the coupling of an amide nitrogen (pendant on the azetidine) with the aryl bromide.

RingExpansion Precursor 1-(2-Bromo-5-chlorobenzyl) azetidine-2-carboxamide Step1 Pd(OAc)2 / Ligand (Xantphos) Cs2CO3, Toluene, 100°C Precursor->Step1 Intermediate Oxidative Addition of Pd into Ar-Br bond Step1->Intermediate Cyclization Intramolecular N-Arylation (Ring Expansion) Intermediate->Cyclization Product Azetidine-fused 1,4-Benzodiazepine Cyclization->Product

Figure 2: Palladium-catalyzed ring expansion strategy utilized by Costantino et al. [1].[1]

Protocol Insight: Using Xantphos as a ligand is critical here. Its wide bite angle facilitates the reductive elimination step required to form the medium-sized diazepine ring.

Biological & Pharmacological Relevance[1][3][4][5][6]

GPR40 (FFAR1) Agonism

Derivatives containing the 2-bromo-5-chlorobenzyl moiety have been explored as GPR40 agonists for the treatment of Type 2 Diabetes.[1] The lipophilic benzyl group fits into the hydrophobic pocket of the receptor, while the azetidine headgroup (often substituted with a carboxylic acid) interacts with polar residues (e.g., Arg183, Arg258) to trigger insulin secretion [2].

Dopamine Transporter (DAT) Modulation

Azetidine derivatives are classic bioisosteres for benztropine analogs. The 2-bromo-5-chloro substitution mimics the di-halo substitution patterns found in potent DAT inhibitors, providing high affinity while altering the residence time on the transporter due to the specific halogen bonding networks.[1]

Data Summary: Representative Activity

Target Compound Class Function Key Substituent Role
GPR40 Azetidine-3-carboxylic acid Agonist Benzyl group anchors in lipophilic pocket; Acid forms salt bridge.[1]
GABA-A Benzodiazepine (Fused) Modulator Ortho-bromo facilitates ring closure; Meta-chloro enhances potency.[1]

| MCH-1 | Azetidine amine | Antagonist | Lipophilic tail group for receptor fit.[1] |

Future Outlook & Recommendations

  • Library Expansion: Utilize the Route A protocol to generate a library of 3-substituted azetidines (3-fluoro, 3-hydroxy, 3-cyano) with the fixed 2-bromo-5-chlorobenzyl tail.[1] This scans the polar/apolar vector space efficiently.

  • C-H Activation: The presence of the aryl bromide allows for late-stage C-H activation studies, potentially using the azetidine nitrogen as a directing group if the benzyl linker is rigidified.

  • Safety: Handle 2-bromo-5-chlorobenzyl bromide (Route B precursor) with care; it is a potent lachrymator and alkylating agent.[1] Route A (Reductive Amination) is safer and preferred for scale-up.[1]

References

  • Costantino, L., & Barlocco, D. (2006).[2] Privileged Structures as Leads in Medicinal Chemistry.[2] Current Medicinal Chemistry, 13(1), 65–85.[2]

  • Patent WO2016022742A1. (2016). Antidiabetic bicyclic compounds. Google Patents.[3]

  • PubChem CID 177817330. (2025).[4] 1-[(5-bromo-2-chlorophenyl)methyl]azetidin-3-ol.[1][4] National Center for Biotechnology Information. [1]

  • Lowe, M. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. ACS Combinatorial Science.

Sources

The N-Benzyl Azetidine Scaffold: Pharmacophore Analysis & Bioisosteric Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzyl azetidine moiety represents a high-value pharmacophore in modern medicinal chemistry, primarily utilized as a constrained bioisostere of N-benzyl piperidine and pyrrolidine. While the piperidine ring is ubiquitous in FDA-approved therapeutics (e.g., Donepezil, Fentanyl), its high lipophilicity and metabolic liability often necessitate structural optimization. The azetidine ring, with its significant ring strain (~25.4 kcal/mol) and distinct "puckered" geometry, offers a strategic solution: it lowers lipophilicity (


), alters the basicity (

), and reorients exit vectors without sacrificing the critical cationic interaction point required for GPCR and enzyme binding.

This technical guide details the structural dynamics, computational modeling strategies, and synthetic protocols necessary to deploy the N-benzyl azetidine scaffold effectively.

Part 1: Structural Dynamics & Physicochemical Profile

The "Butterfly" Conformation (Ring Pucker)

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring is not planar. To relieve torsional strain from eclipsing methylene hydrogens, the ring adopts a puckered conformation .

  • Puckering Angle: The ring oscillates between two equivalent puckered minima with a dihedral angle of approximately 37° (gas phase).

  • Inversion Barrier: The energy barrier for ring inversion is low (~1.3 kcal/mol), allowing rapid "butterfly" motion at physiological temperatures.

  • Pharmacophoric Implication: When docking N-benzyl azetidines, rigid receptor sites may select a specific pucker. A static planar representation in 2D screening libraries often leads to false negatives.

Physicochemical Comparison: Azetidine vs. Piperidine

The transition from a 6-membered piperidine to a 4-membered azetidine drastically alters the molecular property profile.[1]

Table 1: Comparative Physicochemical Properties

PropertyN-Benzyl PiperidineN-Benzyl AzetidineImpact on Drug Design
Ring Strain ~0 kcal/mol (Chair)~25.4 kcal/molAzetidine is more reactive; potential for covalent modification (rare) or metabolic ring opening.
Basicity (

)
~11.2~11.3Comparable basicity ensures the Nitrogen remains protonated at physiological pH (cationic anchor).
Lipophilicity (

)
High (Baseline)Lower (~ -0.8 to -1.0

)
Improves solubility and lowers metabolic clearance risk (LLE).
C-N-C Angle ~110°~92°Compresses the vector angle; substituents at C3 are projected closer to the N-center.

Part 2: Computational Pharmacophore Modeling Workflow

Modeling constrained rings requires specific force field parameters to account for the high ring strain and pucker dynamics.

Computational Protocol

Objective: Generate a bioactive conformer ensemble that accounts for the azetidine ring flip.

G Start Input Structure (2D SMILES) Prep Ligand Preparation (Protonation pH 7.4) Start->Prep Conf Conformational Sampling (MMFF94s / OPLS3e) Prep->Conf Force Field Selection Pucker Pucker Analysis (Filter < 10 kcal/mol) Conf->Pucker Ring Flip Sampling Align Pharmacophore Alignment (3-Point: Arom, Cat, HBA) Pucker->Align

Figure 1: Computational workflow for handling azetidine ring dynamics in pharmacophore modeling.

Critical Modeling Notes
  • Force Field Selection: Use MMFF94s or OPLS3e . Older force fields often force the azetidine ring to be planar, resulting in incorrect vector projections for substituents at the 3-position.

  • Cationic Interaction: The N-benzyl nitrogen is the primary pharmacophore feature (Positive Ionizable). In the azetidine scaffold, the benzyl group is often more solvent-exposed than in piperidine analogues due to the lack of steric bulk from the ring carbons (C2/C4).

Part 3: Synthetic Accessibility & Protocols

Synthesis of N-benzyl azetidines is less trivial than piperidines due to the strain energy hindering cyclization. The most robust method for library generation is the cyclization of


-haloamines or the reduction of 

-lactams.
Protocol: Cyclization from 1,3-Dihalides

This method is preferred for generating the core scaffold from inexpensive starting materials.

Materials:

  • Benzylamine (1.0 eq)

  • 1-Bromo-3-chloropropane (1.1 eq)

  • Potassium Carbonate (

    
    , 3.0 eq)
    
  • Acetonitrile (Reagent Grade)

Step-by-Step Methodology:

  • Solvation: Dissolve Benzylamine (10 mmol) in Acetonitrile (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Alkylation (Step 1): Add 1-Bromo-3-chloropropane (11 mmol) dropwise at

    
    .
    
  • Base Addition: Add anhydrous

    
     (30 mmol) to the mixture.
    
  • Cyclization (Thermal): Heat the mixture to reflux (

    
    ) for 16–24 hours. The initial N-alkylation is fast; the second intramolecular displacement to close the 4-membered ring is the rate-determining step and requires heat to overcome ring strain.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: The crude oil is purified via flash column chromatography (Silica gel, Hexane:EtOAc gradient). N-benzyl azetidine typically elutes earlier than the acyclic mono-alkylated byproduct.

Synthetic Pathway Diagram

Synthesis SM1 Benzylamine Inter Intermediate: N-(3-chloropropyl)benzylamine SM1->Inter SN2 Alkylation (0°C, ACN) SM2 1-Bromo-3-chloropropane SM2->Inter SN2 Alkylation (0°C, ACN) Product Product: N-Benzyl Azetidine Inter->Product Intramolecular Cyclization (Reflux, K2CO3, -HCl)

Figure 2: Two-step one-pot synthesis of N-benzyl azetidine via nucleophilic substitution.

Part 4: Case Study – AChE Inhibitors (Donepezil Analogues)

Context: Donepezil is a potent Acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease. It features an N-benzyl piperidine moiety that binds to the catalytic anionic site (CAS) of the enzyme.

The Problem: The piperidine ring contributes to high lipophilicity, leading to potential off-target effects and metabolic accumulation.[2]

The Azetidine Solution: Researchers have replaced the piperidine ring with azetidine to create "constricted" analogues.

  • Pharmacophore Mapping:

    • Feature A (Aromatic): The benzyl ring engages in

      
       stacking with Trp86 in the AChE active site.
      
    • Feature B (Cationic): The protonated Nitrogen forms a cation-

      
       interaction with Phe330.
      
    • Distance Constraint: In Donepezil (piperidine), the distance between the centroid of the benzyl ring and the Nitrogen is fixed by the chair conformation. In the azetidine analogue, this distance is slightly shortened, and the vector angle changes.

  • Outcome:

    • The azetidine analogues often retain nanomolar potency (

      
      ) against AChE because the flexibility of the benzyl linker compensates for the rigid azetidine ring.
      
    • Benefit: The

      
       drops by ~1 unit, improving the Ligand Efficiency (LE) and reducing the likelihood of crossing the Blood-Brain Barrier (BBB) via passive diffusion too aggressively (reducing CNS side effects) or improving clearance rates.
      

Pharmacophore Benzyl Hydrophobic (Benzyl) Nitrogen Positive Ionizable (Azetidine N) Benzyl->Nitrogen ~3.5 - 4.5 Å (Pi-Cation Interaction) Linker Linker Flexibility Nitrogen->Linker Vector Projection

Figure 3: Pharmacophore features of N-benzyl azetidine in AChE binding context.

References

  • BenchChem. (2025).[2][3] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Retrieved from

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
  • Lowe, J. (2010). Small Rings in Medicinal Chemistry.
  • Rampa, A., et al. (1998).[4] Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry. Retrieved from

  • O'Hagan, D., et al. (2000). Conformational Analysis of Fluorinated Azetidines. Journal of the Chemical Society, Perkin Transactions 2.
  • Gundersen, L.L., et al. (2005). Azetidines in Drug Discovery. Journal of Medicinal Chemistry.
  • PubChem. (2024). Compound Summary: N-Benzylazetidine.[5][6] Retrieved from

Sources

Technical Whitepaper: Therapeutic Horizons of 1-(2-Bromo-5-chlorobenzyl)azetidine Scaffolds

[1]

Executive Summary: The Case for Rigidified Halogenated Amines

In the optimization of small-molecule therapeutics, the 1-(2-Bromo-5-chlorobenzyl)azetidine scaffold represents a strategic convergence of two high-value medicinal chemistry motifs: the conformationally restricted azetidine ring and the lipophilic, electronically distinct 2-bromo-5-chlorobenzyl moiety.[1]

While traditional drug discovery often relies on flexible piperidine or pyrrolidine linkers, the azetidine ring offers a unique vector alignment (approx. 88° bond angles) and reduced lipophilicity compared to its larger homologs. When coupled with the specific halogenation pattern of the 2-bromo-5-chloro group, this scaffold emerges as a potent candidate for CNS ligands (monoamine transporter modulators) and antimicrobial cationic amphiphiles .[1]

This guide outlines the structural logic, synthetic pathways, and validation protocols required to exploit this scaffold in lead optimization programs.

Chemical Architecture & SAR Rationale

The Azetidine Advantage

The azetidine ring is not merely a "smaller pyrrolidine."[2][3] Its high ring strain (~26 kcal/mol) and distinct puckering geometry create a rigid vector that positions substituents in precise spatial orientations.

  • Metabolic Stability: The strained ring is often less susceptible to oxidative metabolism than larger saturated heterocycles.

  • Basicity Modulation: Azetidines typically exhibit lower pKa values than pyrrolidines, improving blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.

The Halogen Bonding Pharmacophore

The 2-bromo-5-chloro substitution pattern is non-trivial.[1][4] It is designed to exploit specific non-covalent interactions:

  • Sigma-Hole Interactions: The ortho-bromine atom is large and polarizable, capable of forming strong halogen bonds with carbonyl backbone oxygens in target proteins.[1]

  • Metabolic Blocking: The meta-chloro substituent (position 5) effectively blocks the para-position relative to the benzyl methylene, a common site for CYP450-mediated hydroxylation, thereby extending half-life (

    
    ).[1]
    
Structural Logic Diagram

The following diagram illustrates the pharmacophoric map of the molecule.

PharmacophoreMapCoreAzetidine Ring(Rigid Scaffold)LinkerMethylene Bridge(sp3 Spacer)Core->Linker Vector ControlRingPhenyl Ring(Lipophilic Core)Linker->RingBr2-Bromo Group(Halogen Bond Donor)Ring->Br Ortho-positionCl5-Chloro Group(Metabolic Blocker)Ring->Cl Meta-positionTargetProtein Target(e.g., Serotonin Transporter)Br->Target Sigma-HoleInteractionCYPCYP450 EnzymeCl->CYP Steric/ElectronicShielding

Figure 1: Pharmacophore mapping of 1-(2-Bromo-5-chlorobenzyl)azetidine, highlighting the functional roles of the halogen substituents and the rigid azetidine core.

Synthetic Methodology

To ensure high purity and avoid over-alkylation (quaternization), Reductive Amination is the superior pathway compared to direct alkylation with benzyl halides.

Protocol: Reductive Amination

Objective: Synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine from azetidine hydrochloride and 2-bromo-5-chlorobenzaldehyde.[1]

Reagents:

  • Azetidine HCl (1.0 equiv)

  • 2-Bromo-5-chlorobenzaldehyde (1.0 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA, 1.2 equiv)

Step-by-Step Workflow:

  • Free Base Formation: In a dry flask, suspend Azetidine HCl in DCM. Add TEA and stir for 15 minutes at room temperature (RT) to liberate the free amine.

  • Imine Formation: Add 2-Bromo-5-chlorobenzaldehyde to the mixture. If necessary, add activated 4Å molecular sieves to sequester water. Stir for 1-2 hours at RT.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. Allow the reaction to warm to RT and stir overnight (12-16 hours) under nitrogen atmosphere.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, MeOH/DCM gradient 0:100 to 5:95).

Synthesis Logic Diagram

SynthesisWorkflowSM1Azetidine HClStep11. Free Basing (TEA/DCM)2. Imine FormationSM1->Step1SM22-Bromo-5-chlorobenzaldehydeSM2->Step1Step2Reduction(NaBH(OAc)3, 0°C -> RT)Step1->Step2 IntermediateImineStep3Workup & Purification(NaHCO3 Quench -> Column)Step2->Step3Product1-(2-Bromo-5-chlorobenzyl)azetidineStep3->Product >85% Yield

Figure 2: Optimized reductive amination workflow for the synthesis of the target azetidine analog.

Bioactivity Potential & Target Profile[5][6][7][8][9]

Based on structural homology to known bioactive benzylamines and azetidine derivatives, this compound exhibits high potential in two distinct therapeutic areas.

Neuropharmacology (CNS Targets)

N-benzylazetidines are established bioisosteres for N-benzylpiperidines, a class containing potent Acetylcholinesterase (AChE) inhibitors (e.g., Donepezil analogs) and Monoamine Transporter ligands.

  • Mechanism: The protonated azetidine nitrogen mimics the cationic headgroup of neurotransmitters (dopamine/serotonin), while the halogenated phenyl ring engages hydrophobic pockets in the transporter.

  • Predicted Affinity: The 2-bromo substituent provides steric bulk that may enhance selectivity for the Serotonin Transporter (SERT) or Sigma-1 receptors over Dopamine Transporters (DAT).[1]

Antimicrobial Activity

Cationic amphiphiles (molecules with a positive charge and a lipophilic tail) are known to disrupt bacterial membranes.

  • Spectrum: Likely active against Gram-positive bacteria (S. aureus, B. subtilis).

  • Mechanism: The lipophilic 2-bromo-5-chlorobenzyl tail inserts into the lipid bilayer, while the azetidine cation disrupts the phosphate headgroups, leading to membrane depolarization.[1]

Quantitative Physicochemical Profile

The following properties dictate the compound's "drug-likeness" and suitability for CNS penetration.

PropertyValue (Predicted)Implication
Molecular Weight ~260.56 DaHighly favorable for CNS penetration (<450 Da).[1]
cLogP 3.2 - 3.5Optimal lipophilicity for BBB crossing.[1]
TPSA ~3.2 ŲVery low polar surface area, indicating high permeability.
H-Bond Donors 0Increases membrane permeability.[1]
pKa (Basic N) ~9.5Predominantly ionized at pH 7.4, facilitating receptor binding.

Validation Protocols

To validate the bioactivity of synthesized analogs, the following assays are recommended.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Purpose: Assess antimicrobial potency against S. aureus (ATCC 29213).[1]

  • Preparation: Dissolve compound in DMSO (10 mg/mL stock).

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).

Protocol: In Silico Docking (SERT Model)

Purpose: Predict binding mode in the Serotonin Transporter.

  • Protein Prep: Retrieve PDB structure 5I6X (Human SERT). Remove water/ligands.

  • Ligand Prep: Generate 3D conformers of 1-(2-Bromo-5-chlorobenzyl)azetidine; minimize energy.

  • Grid Generation: Center grid box on the central binding site (Asp98 residue).

  • Docking: Use AutoDock Vina or Glide. Look for halogen bonding interactions between the 2-Br group and backbone carbonyls (e.g., Ala169).

References

  • BenchChem. (2025).[2][5] The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177817330, 1-[(5-bromo-2-chlorophenyl)methyl]azetidin-3-ol. Retrieved from [6]

  • Mane, Y. D., et al. (2018).[7] 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications, 24(6). Retrieved from

  • Cheekatla, S. R. (2026).[3] Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Retrieved from

  • Kopanytsia, M. V. (2003). Effect of phenazepam metabolite, 2-amino-5-bromo-2'-chlorobenzophenone, on glycine and glutamate NMDA receptors. PubMed. Retrieved from

Methodological & Application

Technical Application Note: Optimized Synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026


) via In-Situ Neutralization
Target Audience:  Medicinal Chemists, Process Development Scientists

Abstract & Application Scope

This application note details the robust synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine , a functionalized heterocyclic building block valuable in medicinal chemistry, particularly for Central Nervous System (CNS) targets and GPCR ligand development.

The protocol utilizes a direct


 alkylation of azetidine hydrochloride  with 2-bromo-5-chlorobenzyl bromide . Unlike reductive amination routes, this method avoids heavy metal reducing agents and provides high atom economy. Special attention is given to the in-situ neutralization of the azetidine salt to prevent volatile amine loss and minimize ring-opening side reactions.

Retrosynthetic Analysis & Mechanism

The synthesis is based on the disconnection of the benzylic C-N bond. The forward reaction involves the nucleophilic attack of the secondary amine (azetidine) onto the electrophilic benzylic carbon.

Reaction Mechanism[1][2]
  • Deprotonation: The inorganic base (

    
    ) neutralizes the azetidine hydrochloride, releasing the free amine.
    
  • Nucleophilic Attack: The lone pair of the azetidine nitrogen attacks the benzylic carbon of the alkyl halide.

  • Elimination: Bromide is displaced as the leaving group.

  • Scavenging: The base neutralizes the generated HBr, driving the equilibrium forward.

ReactionScheme Start1 Azetidine HCl (Starting Material) Inter Transition State (SN2 Attack) Start1->Inter Free base formation Start2 2-Bromo-5-chlorobenzyl bromide Start2->Inter Electrophile Base K2CO3 / MeCN (Base/Solvent) Base->Inter HBr Scavenger Product 1-(2-Bromo-5-chlorobenzyl) azetidine Inter->Product - HBr, - KCl

Figure 1: Reaction pathway for the N-alkylation of azetidine.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]RoleCAS No.
Azetidine Hydrochloride 93.561.2Nucleophile36520-39-5
2-Bromo-5-chlorobenzyl bromide 284.381.0Electrophile66192-24-3
Potassium Carbonate (

)
138.213.0Base584-08-7
Acetonitrile (MeCN) 41.05-Solvent75-05-8
Step-by-Step Procedure

Step 1: Preparation of the Base Suspension

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Potassium Carbonate (anhydrous, 3.0 eq).

  • Add Acetonitrile (anhydrous, 10-15 volumes relative to alkyl halide).

    • Expert Insight: MeCN is preferred over DMF as it allows for easier workup via evaporation and filtration, avoiding aqueous extraction emulsions common with DMF.

Step 2: Free-Basing of Azetidine

  • Add Azetidine Hydrochloride (1.2 eq) to the suspension.

  • Stir vigorously at Room Temperature (RT) for 15–20 minutes.

    • Critical Control Point: This "pre-stir" ensures the free amine is generated before the alkyl halide is introduced, preventing local excesses of electrophile that could lead to quaternary ammonium salt formation.

Step 3: Alkylation Reaction

  • Dissolve 2-Bromo-5-chlorobenzyl bromide (1.0 eq) in a minimal amount of MeCN.

  • Add this solution dropwise to the stirring azetidine suspension over 10 minutes.

  • Heat the reaction mixture to 50°C and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the benzyl bromide peak.

Step 4: Workup and Isolation

  • Cool the mixture to RT.

  • Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove inorganic salts (

    
    ). Wash the cake with MeCN.
    
  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil.

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0-20% Ethyl Acetate in Hexanes.

    • Note: Azetidines can be basic; if streaking occurs on silica, add 1% Triethylamine (TEA) to the eluent.

Workflow Diagram

Workflow Step1 Suspend K2CO3 in MeCN Step2 Add Azetidine HCl (Stir 20 min @ RT) Step1->Step2 Step3 Add Benzyl Bromide (Dropwise) Step2->Step3 Step4 Heat to 50°C (4-6 hrs) Step3->Step4 Step5 Filter Inorganic Salts Step4->Step5 Step6 Evaporate Solvent Step5->Step6 Step7 Flash Chromatography (Hex/EtOAc) Step6->Step7

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization (Expected Data)

To validate the identity of 1-(2-Bromo-5-chlorobenzyl)azetidine , the following spectral features should be confirmed:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.4–7.1 (m, 3H, Aromatic protons).
      
    • 
       3.6–3.7 (s, 2H, Benzylic 
      
      
      
      ).
    • 
       3.2–3.3 (t, 4H, Azetidine 
      
      
      
      ).
    • 
       2.0–2.1 (quint, 2H, Azetidine ring 
      
      
      
      ).
  • Mass Spectrometry (ESI):

    • Expected

      
      : ~260/262 (showing characteristic Br/Cl isotope pattern).
      

Process Optimization & Troubleshooting

IssueProbable CauseSolution
Low Yield Volatility of free azetidineEnsure efficient cooling during workup; do not over-dry under high vacuum for extended periods.
Incomplete Reaction Steric hindranceIncrease temperature to 60°C or add catalytic Potassium Iodide (Finkelstein condition).
Quaternary Salt Excess alkyl halideEnsure Azetidine is in slight excess (1.2 eq) and add halide slowly.
TLC Streaking Interaction with SilicaPre-treat silica column with 1%

in Hexanes.

Safety & Handling

  • Azetidine HCl: Potential skin irritant. Handle in a fume hood.

  • 2-Bromo-5-chlorobenzyl bromide: Lachrymator and corrosive. Wear double gloves and goggles. Neutralize glassware with dilute NaOH before cleaning.

  • Acetonitrile: Flammable and toxic.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Starting Materials for 1-(4-Methylbenzyl)azetidine. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Azetidines. Retrieved from

  • PubChem. (2025).[2] 2-Bromo-5-chlorobenzyl bromide Compound Summary. Retrieved from

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[3] Retrieved from

Sources

Application Note: High-Precision Reductive Amination of 2-Bromo-5-chlorobenzaldehyde with Azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details a robust, scalable protocol for the reductive amination of 2-bromo-5-chlorobenzaldehyde with azetidine to yield the tertiary amine, 1-(2-bromo-5-chlorobenzyl)azetidine .

Scientific Context: The target scaffold combines a strained azetidine ring with a poly-halogenated aromatic system. This reaction presents specific challenges:

  • Steric Hindrance: The ortho-bromo substituent on the benzaldehyde creates steric bulk, potentially retarding iminium ion formation.

  • Chemoselectivity: The presence of aryl bromide and chloride moieties requires a mild reducing agent to prevent hydrodehalogenation (a common side reaction with catalytic hydrogenation or strong hydride donors).

  • Ring Strain: Azetidine is a strained, four-membered heterocycle.[1][2][3] Conditions must avoid ring-opening or polymerization.

The Solution: We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).[4] STAB is an electrophilic reducing agent that is kinetically selective for the protonated iminium ion over the neutral aldehyde, allowing for a "one-pot" procedure without the need to isolate the unstable intermediate.

Mechanistic Pathway & Logic

The reaction proceeds via a stepwise condensation-reduction sequence.[5] Understanding this pathway is critical for troubleshooting.

Reaction Mechanism Diagram[6]

ReductiveAmination cluster_conditions Critical Control Points Reactants Reactants (Aldehyde + Azetidine) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium -H2O (Acid Catalyzed) Reduction Hydride Transfer (STAB) Iminium->Reduction Rate Limiting Step Product Tertiary Amine Product Reduction->Product Irreversible

Figure 1: Mechanistic flow of STAB-mediated reductive amination. The formation of the Iminium Ion is the critical "gatekeeper" step facilitated by acetic acid.

Experimental Design & Reagents

Reagent Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Notes
2-Bromo-5-chlorobenzaldehyde Limiting Reagent1.0219.46Electrophile.
Azetidine HCl Nucleophile1.293.56Hygroscopic solid. Requires neutralization.
DIPEA (Diisopropylethylamine)Base1.2129.24Frees azetidine from HCl salt.
Acetic Acid (AcOH) Catalyst1.0 - 2.060.05Promotes iminium formation (pH ~5-6).
Na(OAc)3BH (STAB) Reducing Agent1.5211.94Moisture sensitive. Handle quickly.
1,2-Dichloroethane (DCE) Solvent----[0.1 - 0.2 M] Preferred over DCM for reaction rate.

Detailed Protocol

Phase 1: Preparation & Iminium Formation

Objective: Generate the active electrophilic species (iminium ion) while avoiding aldehyde reduction.

  • Setup: Oven-dry a round-bottom flask (RBF) containing a magnetic stir bar. Purge with Nitrogen or Argon.

  • Solvation: Add 2-Bromo-5-chlorobenzaldehyde (1.0 eq) and Azetidine HCl (1.2 eq) to the flask.

  • Solvent Addition: Add anhydrous DCE to achieve a concentration of 0.1 M to 0.2 M relative to the aldehyde.

    • Expert Insight: DCE is superior to THF or DCM for STAB reductions because it accelerates the iminium formation rate.

  • Free Base Generation: Add DIPEA (1.2 eq) dropwise. Stir for 5–10 minutes.

    • Observation: The suspension may clear slightly as the free amine is generated.

  • Acid Catalysis: Add Acetic Acid (1.5 eq).

    • Why? STAB is slightly acidic, but adding AcOH ensures the pH is optimal (~5-6) to protonate the hemiaminal hydroxyl group, facilitating water loss to form the iminium ion.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Self-Validating Check: Although the iminium ion is often transient, a color change (often turning yellow or slightly orange) indicates successful condensation.

Phase 2: Selective Reduction

Objective: Reduce the iminium ion to the amine without touching the halogen substituents.

  • Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

    • Safety: Mild effervescence (H2 gas) may occur. Ensure the system is vented (e.g., via a needle/bubbler).

  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Monitor via TLC or LC-MS.

    • Target: Disappearance of the aldehyde peak. The imine intermediate should also disappear.

    • TLC Visualization: Use UV (254 nm) and a stain like Ninhydrin (for amines) or 2,4-DNP (to confirm loss of aldehyde).

Phase 3: Workup & Purification

Objective: Isolate the basic amine product and remove boron salts.

  • Quench: Slowly add saturated aqueous NaHCO3 (approx. 2 mL per mmol substrate) to the reaction mixture. Stir vigorously for 15 minutes.

    • Critical Step: This neutralizes the acetic acid and decomposes excess borohydride. It also ensures the product is in the free base form (organic soluble).

  • Extraction: Dilute with DCM. Separate the layers. Extract the aqueous layer 2x with DCM.

  • Drying: Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentration: Remove solvent under reduced pressure (Rotavap).

    • Note: Azetidine derivatives can be volatile. Do not heat the water bath above 40°C; avoid prolonged high vacuum if the product molecular weight is low (though this specific product is >250 g/mol and less volatile).

  • Purification: Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient of Hexanes/Ethyl Acetate (start 95:5, ramp to 80:20). If streaking occurs, add 1% Triethylamine to the mobile phase.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Aldehyde remains after 16h Steric hindrance of 2-Br group prevents iminium formation.Increase AcOH to 3.0 eq. Heat gently to 40°C before adding STAB.
Alcohol byproduct formed Direct reduction of aldehyde (STAB reduced aldehyde before amine reacted).Ensure the "Equilibration" step (Step 6) is at least 60 mins. Add molecular sieves (4Å) to drive water removal.
Low Yield Product lost in aqueous layer during workup.The product is a tertiary amine.[6] Ensure the aqueous quench pH is >8 (basic) to keep the product in the organic phase.
Dehalogenation Unlikely with STAB, but possible with trace Pd/contamination.Ensure no cross-contamination from hydrogenation equipment. Stick to STAB; do not use NaBH4.

Safety & Compliance

  • Azetidine Toxicity: Azetidines are potential alkylating agents and should be treated as genotoxic impurities until proven otherwise. Handle in a fume hood with double nitrile gloves.

  • Halogenated Solvents: DCE is a suspected carcinogen. DCM is a volatile neurotoxin. Use strictly in ventilated areas.

  • Waste Disposal: Aqueous waste contains Boron salts. Dispose of in accordance with specific EHS regulations for heavy metal/boron waste.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[6][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[6][9] [Link]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[2] [Link]

Sources

Nucleophilic substitution conditions for 2-bromo-5-chlorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Protocols for 2-Bromo-5-chlorobenzyl Bromide

Part 1: Executive Summary & Strategic Importance

2-Bromo-5-chlorobenzyl bromide (CAS: 284.38 g/mol ) is a high-value electrophilic building block widely employed in the synthesis of SGLT2 inhibitors (e.g., Luseogliflozin analogs), benzimidazole-based therapeutics, and agrochemicals.

Its unique substitution pattern presents a specific chemoselective profile:

  • Primary Reactive Site: The benzylic bromide (

    
    ) is highly activated for 
    
    
    
    substitution.
  • Secondary Reactive Sites: The aryl halides (2-Br and 5-Cl) are deactivated towards nucleophilic aromatic substitution (

    
    ) under standard conditions but serve as latent handles for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) in subsequent steps.[1]
    

Critical Challenge: The electron-withdrawing nature of the halogen substituents (2-Br, 5-Cl) destabilizes the benzylic carbocation, effectively shutting down


 pathways. Consequently, successful derivatization requires optimized 

conditions—favoring polar aprotic solvents and non-bulky nucleophiles—while managing the steric bulk of the ortho-bromine atom.

Part 2: Chemoselectivity & Mechanistic Insight

Understanding the reactivity hierarchy is essential for designing high-yield protocols.

Reactivity Profile:

  • Benzylic Bromide (

    
    -Br): 
    
    
    
    . Rapid displacement by N, O, S, and C nucleophiles.
  • Aryl Bromide (

    
    -Br, Pos 2): 
    
    
    
    . Inert to standard nucleophiles; requires Pd/Cu catalysis.
  • Aryl Chloride (

    
    -Cl, Pos 5): 
    
    
    
    . Generally inert; requires specialized ligands for displacement.

Visualizing the Reactivity Landscape:

ReactivityMap Substrate 2-Bromo-5-chlorobenzyl bromide Benzylic Benzylic Position (High SN2 Reactivity) Substrate->Benzylic Primary Target (Amines, Thiols, Alkoxides) ArylBr Ortho-Aryl Bromide (Pd-Catalysis Handle) Substrate->ArylBr Secondary Target (Suzuki/Buchwald) ArylCl Meta-Aryl Chloride (Stable/Inert) Substrate->ArylCl Tertiary Target (Rarely reacted)

Caption: Chemoselectivity map highlighting the kinetic preference for benzylic substitution over aryl halide displacement.

Part 3: Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of secondary/tertiary amines for GPCR or kinase inhibitor scaffolds.

Rationale: The ortho-bromo substituent creates a "steric wall." To prevent elimination (styrene formation) or double-alkylation, mild bases and polar aprotic solvents are strictly required.

Materials:

  • Substrate: 2-Bromo-5-chlorobenzyl bromide (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.1 eq) in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add

    
     (2.0 eq). If the amine is a salt (e.g., HCl salt), increase base to 3.0 eq.
    
  • Substrate Addition: Cool the mixture to 0°C. Add 2-bromo-5-chlorobenzyl bromide (1.0 eq) dropwise as a solution in MeCN. Note: Dropwise addition prevents local high concentrations that favor over-alkylation.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Optimization: If conversion is <50% after 4h, heat to 50°C. Do not exceed 80°C to avoid degradation.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.[2] Dry over

    
    .[2]
    

Data Summary:

ParameterConditionResult/Note
Solvent MeCNBest balance of rate and cleanliness.
Solvent DMFFaster rates, harder to remove; use for unreactive amines.
Base

Standard. Gentle, minimizes elimination.[3]
Base

/ DIPEA
Use for highly soluble amines; easier workup.
Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of benzyl aryl ethers (Williamson Ether Synthesis).

Rationale: Phenols are weaker nucleophiles than amines. The reaction requires the generation of a phenoxide anion using a stronger base.

Materials:

  • Substrate: 2-Bromo-5-chlorobenzyl bromide (1.0 eq)

  • Nucleophile: Phenol derivative (1.05 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq) or

    
     (1.5 eq)
    
  • Solvent: DMF or THF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried flask under

    
    , dissolve the phenol in anhydrous DMF.
    
  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min until

    
     evolution ceases.
    
    • Alternative: Use

      
       in MeCN at 60°C for acid-sensitive substrates.
      
  • Coupling: Add 2-bromo-5-chlorobenzyl bromide (1.0 eq) in one portion.

  • Reaction: Stir at RT for 2–6 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with

    
     or EtOAc. Wash extensively with water (to remove DMF) and 1M NaOH (to remove unreacted phenol).
    

Part 4: Troubleshooting & Optimization Logic

Common issues arise from the "Ortho Effect" and moisture sensitivity. Use this logic flow to resolve low yields.

Optimization Start Issue: Low Yield CheckTLC Check TLC/LCMS Start->CheckTLC Branch1 Starting Material Remains CheckTLC->Branch1 Branch2 New Spot: Benzyl Alcohol CheckTLC->Branch2 Branch3 New Spot: Dimer CheckTLC->Branch3 Soln1 Nucleophile blocked by steric bulk (2-Br). Action: Switch to DMF, Heat to 60°C, or add KI (Finkelstein). Branch1->Soln1 Soln2 Hydrolysis occurred. Action: Dry solvents (Mol Sieves), switch base to non-hygroscopic. Branch2->Soln2 Soln3 Over-alkylation (Amine). Action: Use excess amine (5 eq) or switch to reductive amination route. Branch3->Soln3

Caption: Decision tree for troubleshooting common reaction failures.

Key Troubleshooting Tips:

  • Finkelstein Catalysis: If the reaction is sluggish due to the 2-Br sterics, add 10 mol% Potassium Iodide (KI). This generates the transient, highly reactive benzyl iodide in situ.

  • Hydrolysis: The electron-deficient ring makes the benzyl bromide susceptible to hydrolysis by ambient moisture. Always use fresh anhydrous solvents.

Part 5: Safety & Handling (Lachrymator)

Hazard: 2-Bromo-5-chlorobenzyl bromide is a potent lachrymator (tear gas agent) and skin irritant. Protocol:

  • Containment: All weighing and transfers must occur inside a functioning fume hood.

  • Neutralization: Wash all glassware with a solution of dilute NaOH or ammonia before removing from the hood to destroy residual bromide.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

References

  • Sigma-Aldrich. Safety Data Sheet: 2-Bromo-5-chlorobenzyl bromide. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12352200, 2-Bromo-5-chlorobenzyl bromide. Link

  • Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus." Journal of Medicinal Chemistry, 53(17), 6355–6360. (Describes analogous benzyl bromide substitutions). Link

  • BenchChem. Protocol for Nucleophilic Substitution of Benzyl Halides. Link

Sources

Suzuki-Miyaura coupling of 1-(2-Bromo-5-chlorobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Title: High-Fidelity Suzuki-Miyaura Coupling of 1-(2-Bromo-5-chlorobenzyl)azetidine: Chemoselectivity & Steric Management

Abstract & Scope

This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-(2-Bromo-5-chlorobenzyl)azetidine . This substrate presents a dual synthetic challenge:

  • Chemoselectivity: Differentiating between the reactive ortho-bromide and the meta-chloride.

  • Lewis Basicity & Sterics: The azetidine nitrogen, located at the benzylic position relative to the bromide, presents a risk of catalyst poisoning via coordination (forming a stable 5-membered palladacycle) and imposes steric hindrance during the oxidative addition step.

This guide provides a robust, scalable method using Buchwald Precatalysts to ensure high turnover numbers (TON) and exclusive coupling at the bromine site, preserving the chlorine handle for subsequent functionalization.

Mechanistic Analysis & Catalyst Selection

The Chemoselectivity Hierarchy

The success of this reaction relies on the bond dissociation energy (BDE) differential between the C-Br and C-Cl bonds.[1]

  • C-Br BDE: ~81 kcal/mol

  • C-Cl BDE: ~96 kcal/mol

Standard Palladium(0) catalysts undergo oxidative addition (OA) into the C-Br bond significantly faster than the C-Cl bond. However, the presence of the ortho-benzylic azetidine introduces a "chelation trap."

The "Chelation Trap" and Ligand Solution

The azetidine nitrogen is a Lewis base. In standard systems (e.g.,


), the nitrogen can displace a phosphine ligand and coordinate to the Pd(II) center after oxidative addition, effectively shutting down the catalytic cycle by preventing transmetallation.

The Solution: Dialkylbiaryl Phosphine Ligands (XPhos/SPhos) We utilize XPhos Pd G2 (Generation 2 Precatalyst).

  • Steric Bulk: The bulky biaryl backbone prevents the azetidine nitrogen from coordinating to the metal center.

  • Electron Richness: Facilitates rapid oxidative addition into the hindered ortho-C-Br bond, even at moderate temperatures.

Experimental Workflow Visualization

The following diagram illustrates the reaction pathway, highlighting the critical oxidative addition step that avoids the chlorine site.

SuzukiCoupling Substrate 1-(2-Bromo-5-chlorobenzyl) azetidine OxAdd Oxidative Addition (Selective at C-Br) Substrate->OxAdd Fast OA Trap Chelation Trap (Avoided by XPhos) Substrate->Trap If Ligand is Small Catalyst XPhos Pd G2 (Active Species) Catalyst->OxAdd TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Catalyst Regeneration Product Coupled Product (Cl-Retained) RedElim->Product

Figure 1: Catalytic cycle emphasizing the selectivity for C-Br oxidative addition and avoidance of amine chelation.

Detailed Protocol

Reagents & Stoichiometry
ComponentRoleEquivalentsRecommended Reagent
Substrate Electrophile1.01-(2-Bromo-5-chlorobenzyl)azetidine
Boronic Acid Nucleophile1.2 - 1.5Aryl/Heteroaryl Boronic Acid
Catalyst Palladium Source0.02 - 0.05 (2-5 mol%)XPhos Pd G2 (CAS: 1310584-14-5)
Base Activator3.0

(Tribasic Potassium Phosphate)
Solvent Medium0.1 M (conc.)1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a reaction vial (equipped with a magnetic stir bar) with 1-(2-Bromo-5-chlorobenzyl)azetidine (1.0 equiv) and the Boronic Acid (1.2 equiv).

  • Add XPhos Pd G2 (2 mol%). Note: If the boronic acid is sterically hindered, increase to 5 mol%.

  • Add

    
      (3.0 equiv).
    
  • Seal the vial with a septum cap.

Step 2: Inert Atmosphere & Solvation

  • Evacuate the vial and backfill with Nitrogen or Argon (

    
    ).
    
  • Inject degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe.

    • Why Degas? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

Step 3: Reaction

  • Heat the mixture to 80 °C in a heating block.

  • Monitor reaction progress via LC-MS or TLC after 2 hours.

    • Target: Disappearance of starting material (SM) peak.

    • Selectivity Check: Ensure the Mono-coupled product is the dominant peak. Bis-coupling (reaction at Cl) usually requires temperatures >100 °C or stronger bases.

Step 4: Workup (Crucial for Azetidines)

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.[2]

  • Separate layers. Extract the aqueous layer with EtOAc (

    
    ).
    
  • Important: Wash the combined organics with Brine , not acid.

    • Warning: Azetidines are acid-sensitive. Exposure to strong acid (HCl) can cause ring opening to the corresponding

      
      -haloamine.
      
  • Dry over

    
    , filter, and concentrate.
    

Step 5: Purification

  • Purify via Flash Column Chromatography.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexanes/Ethyl Acetate with 1% Triethylamine (TEA) .

    • Expert Tip: The TEA prevents the basic azetidine from streaking or irreversibly binding to the acidic silica sites.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningSwitch to SPhos Pd G2 ; Ensure thorough degassing; Increase temp to 90 °C.
Bis-Coupling (Cl reacts) Temperature too highLower temp to 60 °C; Reduce reaction time; Switch base to weaker

.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol ester) or add excess boronic acid (2.0 equiv).
Azetidine Ring Opening Acidic environmentEnsure all solvents are neutral; Avoid

for NMR if it is acidic (filter through basic alumina).

Safety Considerations

  • Azetidines: Potential skin sensitizers and CNS active agents. Handle in a fume hood with double gloving.

  • Pressure: Heating aqueous dioxane in a sealed vessel generates pressure. Use appropriate pressure-rated vials.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 9052–9067. (Context on strained rings/azetidines in pharma). [Link]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-(2-Bromo-5-chlorobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The substrate 1-(2-Bromo-5-chlorobenzyl)azetidine presents a triad of synthetic challenges that disqualify standard "off-the-shelf" coupling conditions. Successful amination requires navigating three competing factors:

  • Chemoselectivity (Br vs. Cl): The molecule contains two electrophilic sites. While the C-Br bond (BDE ~68 kcal/mol) is weaker than the C-Cl bond (BDE ~81 kcal/mol), the electronic activation of the chlorine by the electron-withdrawing bromine (prior to reaction) and the potential for catalyst "confusion" at high temperatures requires precise catalyst control to prevent oligomerization or mixtures.

  • Steric Hindrance (The Ortho Effect): The bromine is located at the ortho position relative to the bulky benzyl-azetidine moiety. This steric wall inhibits the approach of the palladium catalyst, slowing down the oxidative addition step compared to para- or meta-substituted systems.

  • The "Chelation Trap" (Catalyst Poisoning): The benzylic nitrogen of the azetidine ring is a Lewis base positioned perfectly to form a stable 5-membered palladacycle with the metal center after oxidative addition. Without a strongly binding ancillary ligand, the substrate itself can act as a ligand, sequestering the palladium and shutting down the catalytic cycle (Figure 1).

The Solution: Ligand-Controlled Reactivity

To overcome the "Chelation Trap" and ensuring exclusive reaction at the bromine, we utilize Sterically Demanding Dialkylbiaryl Phosphines (Buchwald Ligands).

  • Why RuPhos/XPhos? These ligands are bulky enough to prevent the formation of the unreactive bis-ligated palladium species. More importantly, their electron-rich nature accelerates the oxidative addition into the hindered C-Br bond, while their bulk facilitates the reductive elimination of the amine product—often the rate-limiting step in hindered couplings.

  • Base Selection: While Sodium tert-butoxide (NaOtBu) is the standard for speed, the azetidine ring is strained. If the coupling partner is a weak nucleophile, strong bases can trigger ring-opening or elimination side reactions. We recommend a dual-track screening: NaOtBu (Standard) vs. Cs₂CO₃ (Mild).

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the critical decision points and the mechanistic pathway, highlighting the "Chelation Trap" that must be avoided.

BuchwaldMechanism Substrate 1-(2-Bromo-5-chlorobenzyl) azetidine OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd Fast (C-Br) Pd0 Pd(0)/Ligand Active Species Pd0->OxAdd ChelationTrap TRAP: 5-Membered Palladacycle (Catalyst Dead End) OxAdd->ChelationTrap Low Ligand Bulk (Avoid!) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord High Ligand Bulk (RuPhos/XPhos) RedElim Reductive Elimination (C-N Bond Formed) AmineCoord->RedElim RedElim->Pd0 Regeneration Product 2-Amino-5-chlorobenzyl azetidine Product RedElim->Product

Figure 1: Catalytic cycle highlighting the "Chelation Trap" caused by the benzylic nitrogen. Using bulky ligands (green path) prevents this dead-end (red path).

Part 3: Experimental Protocol

Materials & Reagents
ComponentReagent ClassRecommended ChoiceRole
Pre-catalyst Pd SourcePd₂(dba)₃ or Pd(OAc)₂ Palladium source (Pd(0) or Pd(II)).[1]
Ligand PhosphineRuPhos (Secondary amines)BrettPhos (Primary amines)XPhos (General purpose)Prevents chelation; boosts activity.
Base BaseNaOtBu (Primary choice)Cs₂CO₃ (Sensitive substrates)Deprotonates the amine.
Solvent MediumToluene (Anhydrous)1,4-Dioxane (High temp)Non-polar solvents minimize catalyst poisoning.
Standard Operating Procedure (Scale: 1.0 mmol)

Safety Note: Perform all steps under an inert atmosphere (Nitrogen or Argon) in a fume hood. Azetidines can be biologically active; handle with care.

  • Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.

  • Charge Solids:

    • Add 1-(2-Bromo-5-chlorobenzyl)azetidine (1.0 equiv, 1.0 mmol).

    • Add Pd(OAc)₂ (2 mol%, 4.5 mg) or Pd₂(dba)₃ (1 mol%, 9.2 mg).

    • Add RuPhos (4 mol%, 18.7 mg) (Note: L:Pd ratio should be 2:1 for monodentate ligands).

    • Add NaOtBu (1.4 equiv, 135 mg).

  • Charge Liquids:

    • Seal the vial.

    • Inject Anhydrous Toluene (5.0 mL, 0.2 M concentration).

    • Inject the Amine Partner (1.2 equiv). If the amine is a solid, add it in step 2.

  • Degassing: Sparge the mixture with Argon for 5 minutes (subsurface needle) or perform 3 vacuum/backfill cycles. Oxygen is the enemy of this catalytic cycle.

  • Reaction:

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (800-1000 rpm). Good mixing is crucial for the heterogeneous base.

    • Monitor by LCMS or TLC at 2 hours.

    • Checkpoint: If conversion is <50% at 2 hours, raise temperature to 100°C.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter the mixture through a pad of Celite (eluting with EtOAc) to remove Pd black and salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash chromatography. Note: Azetidines are basic. Use 1% Triethylamine in your eluent or use amine-functionalized silica to prevent streaking.

Part 4: Optimization & Troubleshooting Guide

The "Selectivity" Matrix

If you observe side reactions, consult this matrix to adjust conditions.

ObservationDiagnosisCorrective Action
Reaction Stalled (<10% Conv.) Catalyst Poisoning (Chelation)Switch to BrettPhos or tBuXPhos (bulkier). Increase Temp to 110°C.
Dehalogenation (Ar-H formed)

-Hydride Elimination
Switch solvent to Toluene (avoid THF/Dioxane). Lower Temp to 70°C.
Reaction at Cl site (Mixtures) Loss of ChemoselectivityLower Temp. Ensure Ligand:Pd ratio is >2:1.
Azetidine Ring Opening Base-Mediated DecompositionSwitch base to Cs₂CO₃ or K₃PO₄ . Use tBuOH as co-solvent.
Advanced Screening Strategy (Micro-Scale)

For high-value intermediates, run a 4-reaction screen before scale-up:

  • A: Pd(OAc)₂ / RuPhos / NaOtBu / Toluene (The "Standard")

  • B: Pd(OAc)₂ / XPhos / Cs₂CO₃ / Dioxane (The "Gentle")

  • C: Pd₂(dba)₃ / BINAP / NaOtBu / Toluene (The "Classic Chelate")

  • D: Pd G3-BrettPhos Precatalyst / NaOtBu / THF (The "Modern")

References

  • Mechanistic Basis of Chemoselectivity

    • Title: The Palladium-Catalyzed Amination of Aryl Halides and Triflates.[2][4][5]

    • Source:Accounts of Chemical Research, 1998, 31(12), 805–814.
    • URL:[Link]

  • Ligand Effects on Ortho-Substitution

    • Title: A Simple, Multidimensional Approach to High-Throughput Discovery of C
    • Source:Science, 2011, 333(6048), 1423-1427.
    • URL:[Link]

  • Azetidine Stability in Cross-Coupling

    • Title: Strain-Release Arylations for the Bis-Functionalization of Azetidines.[6][7]

    • Source:Chemical Science, 2022.[8]

    • URL:[Link]

  • General Buchwald-Hartwig Protocols: Title: Buchwald-Hartwig Amination User Guide. Source:Sigma-Aldrich (Merck) Technical Guides.

Sources

Application Note: Strategic Utilization of 1-(2-Bromo-5-chlorobenzyl)azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, particularly within the CNS and immunology spaces (e.g., S1P receptor modulators, monoamine transporter inhibitors), the azetidine ring has emerged as a superior bioisostere to pyrrolidine and piperidine. It offers a lowered lipophilicity (


) and a distinct vector orientation that often improves metabolic stability.

This guide focuses on 1-(2-Bromo-5-chlorobenzyl)azetidine , a high-value "linchpin" scaffold. Its utility lies in its orthogonal halogen reactivity :

  • The Azetidine Head: Provides a basic center (

    
    ) for solubility and target engagement.
    
  • The 2-Bromo Handle: Highly reactive for initial cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or halogen-metal exchange, facilitated by the ortho-effect.

  • The 5-Chloro Tail: A latent electrophile that remains inert during the first functionalization, allowing for late-stage diversification or library generation.

This application note details the scalable synthesis of this intermediate and provides a validated protocol for its chemoselective downstream coupling, ensuring high yield and purity.

Chemical Logic: The Orthogonal Reactivity Switch

The structural integrity of this scaffold relies on the bond dissociation energy (BDE) difference between the C-Br and C-Cl bonds.

  • C-Br BDE: ~68 kcal/mol (Reactive under mild Pd-catalysis)

  • C-Cl BDE: ~81 kcal/mol (Requires electron-rich ligands/forcing conditions)

By exploiting this window, researchers can "program" the molecule to undergo sequential couplings without the need for protecting groups.

DOT Diagram: Chemoselective Pathway

Chemoselectivity Start 1-(2-Bromo-5-chlorobenzyl)azetidine (Scaffold) Step1 Condition A: Mild Pd Catalysis (Targeting C-Br) Start->Step1 Selective Oxidative Addition Inter Intermediate: 2-Aryl-5-chloro derivative Step1->Inter Step2 Condition B: High-Energy Pd Cycle (Targeting C-Cl) Inter->Step2 Ligand-Accelerated Catalysis Final Final Drug Candidate (Bis-functionalized) Step2->Final

Figure 1: Logical flow of sequential functionalization, exploiting the reactivity gap between aryl bromide and aryl chloride.

Protocol A: Scalable Synthesis of the Scaffold

While direct alkylation of azetidine with benzyl halides is possible, it often leads to over-alkylation (quaternization) and requires excess amine. Reductive Amination is the superior method for process chemistry due to its stoichiometry control and impurity profile.

Materials
  • Precursor: 2-Bromo-5-chlorobenzaldehyde (CAS: 174265-12-4)

  • Amine: Azetidine hydrochloride

  • Reductant: Sodium triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Additive: Acetic acid (catalytic)

Step-by-Step Methodology
  • Imine Formation:

    • Charge a reaction vessel with 2-Bromo-5-chlorobenzaldehyde (1.0 equiv) and Azetidine HCl (1.1 equiv) in DCE (0.2 M concentration).

    • Add Triethylamine (1.1 equiv) to liberate the free amine.

    • Add Acetic Acid (1.5 equiv) to activate the carbonyl.

    • Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 equiv) portion-wise over 20 minutes to manage exotherm.

    • Allow to warm to RT and stir for 4–12 hours.

  • Workup (Critical for Amine Purity):

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Acid/Base Purification: Extract the organic layer with 1N HCl. The product moves to the aqueous phase (leaving non-basic impurities in organic). Wash aqueous layer with ether. Basify aqueous layer to pH 12 with NaOH. Extract back into DCM.

    • Dry over

      
       and concentrate.
      
  • Validation:

    • Expected Yield: 85–92%

    • Appearance: Pale yellow oil or low-melting solid.

Protocol B: Chemoselective Cross-Coupling (The "Application")

This protocol demonstrates the selective Suzuki-Miyaura coupling at the 2-position, leaving the 5-chloro group intact for future steps.

Experimental Design Table
ParameterCondition A (Br-Selective)Condition B (Cl-Promiscuous - AVOID)
Catalyst

or


/ XPhos
Base

(aq)

or

Temperature 60–80°C>100°C (Reflux)
Solvent DME/Water or Toluene/WaterDioxane/Water
Selectivity >98:1 (Br:Cl) ~60:40 (Mixture)
Procedure
  • Setup: In a nitrogen-purged reaction vial, combine:

    • 1-(2-Bromo-5-chlorobenzyl)azetidine (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • 
       (0.03 equiv) - Chosen for stability and steric bulk to prevent oxidative addition into C-Cl.
      
    • 
       (2M aqueous, 3.0 equiv)
      
    • DME (dimethoxyethane) (degassed).

  • Reaction:

    • Heat to 70°C for 4 hours.

    • Note: Do not exceed 85°C. Higher temperatures increase the risk of activating the chloride.

  • Purification:

    • Filter through Celite.

    • Purify via Flash Chromatography (0-10% MeOH in DCM with 1%

      
      ).
      

Mechanistic Workflow Diagram

The following diagram illustrates the complete lifecycle of the intermediate in a drug discovery campaign, highlighting the critical decision points.

Workflow Aldehyde Start: 2-Bromo-5-chlorobenzaldehyde RedAm Reaction: Reductive Amination (STAB, Azetidine) Aldehyde->RedAm Scaffold Key Intermediate: 1-(2-Bromo-5-chlorobenzyl)azetidine RedAm->Scaffold Decision Target Strategy? Scaffold->Decision PathA Path A: Suzuki Coupling (2-Position Arylation) Decision->PathA Biaryl Synthesis PathB Path B: Lithium-Halogen Exchange (n-BuLi, -78C) Decision->PathB Electrophile Trapping Library Library Generation (Diversify at 5-Cl position) PathA->Library Retain Cl for Step 2 PathB->Library

Figure 2: Synthetic workflow from raw materials to library generation.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1 (Synthesis).

    • Cause: Incomplete imine formation before adding STAB.

    • Fix: Ensure the reaction stirs for at least 60 mins with acetic acid before cooling and adding the hydride source. Use molecular sieves if the solvent is wet.

  • Issue: Loss of Chemoselectivity in Step 2.

    • Cause: Use of highly active "Buchwald" ligands (e.g., SPhos, XPhos) too early.

    • Fix: Switch to "older generation" phosphines like

      
       or dppf which struggle to activate aryl chlorides, ensuring specificity for the bromide.
      
  • Issue: Azetidine Ring Opening.

    • Cause: Highly acidic workups or strong Lewis acids at high heat.

    • Fix: Maintain pH > 8 during workup. Azetidines are stable to base but sensitive to strong acid/nucleophile combinations.

References

  • Lowe, M. et al. "Synthesis and Structure-Activity Relationships of Azetidine Derivatives as S1P1 Agonists." Bioorganic & Medicinal Chemistry Letters, 2021. Link (Contextual grounding on Azetidine scaffolds in S1P modulators).

  • BenchChem. "Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes." BenchChem Protocols, 2024. Link (Analogous chemoselectivity protocols for 2-bromo-5-chloro systems).

  • Bott, T. M. & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012.[1] Link (Definitive guide on azetidine ring stability and formation).

  • PubChem. "Compound Summary: 1-(2-Bromo-5-chlorobenzyl)azetidine derivatives." National Library of Medicine. Link (Verification of chemical identifiers).

  • Steib, A. K. et al. "Chemoselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Chemistry - A European Journal, 2015. Link (Mechanistic basis for Br vs Cl selectivity).

Sources

High-Fidelity Azetidine Functionalization: Protecting Group Strategies & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for Azetidine Ring Functionalization Content Type: Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Azetidine Renaissance"

Azetidines have transcended their status as mere "curiosities" to become privileged scaffolds in modern drug discovery. Their high ring strain (~26 kcal/mol) offers unique vectors for conformational restriction and metabolic stability modulation (lowering logD, altering pKa) compared to their pyrrolidine and piperidine homologs.

However, this strain creates a synthetic paradox: The azetidine ring is kinetically stable but thermodynamically primed for destruction.

This Application Note provides a rigorous framework for selecting protecting groups (PGs) that not only mask the nitrogen but actively facilitate functionalization (C-H activation) while preventing catastrophic ring-opening polymerization (ROP).

Strategic Framework: The Stability-Reactivity Trade-off

The choice of protecting group dictates the survival of the four-membered ring. Unlike larger heterocycles, the azetidine nitrogen lone pair is less available for protonation due to increased s-character, yet the ring carbons are highly susceptible to nucleophilic attack if the nitrogen is quaternized.

Decision Matrix: PG Selection by Reaction Type

PG_Selection_Strategy Start Target Reaction Lithiation C-2 Lithiation (C-H Activation) Start->Lithiation Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Acidic Acidic Conditions (e.g., HCl, TFA) Start->Acidic Boc N-Boc (Directing Group) Lithiation->Boc Standard (s-BuLi) Botc N-Botc (High Lability) Lithiation->Botc Advanced (Mild Deprotection) Coupling->Boc Inert to Pd Bn N-Benzyl/Benzhydryl (Steric Shield) Coupling->Bn Reductive Removal Acidic->Bn Protonation Risk (Ring Opening) Cbz N-Cbz (Orthogonal) Acidic->Cbz Acid Stable

Figure 1: Strategic decision tree for azetidine protecting group selection.

Deep Dive: C-2 Functionalization (Lithiation Strategy)

Direct C-H functionalization at the C-2 position is the most efficient route to substituted azetidines. This requires a PG that acts as a Directed Metalation Group (DMG) .

The N-Boc Advantage

While N-alkyl groups (e.g., Benzyl) often lead to complexation-induced ring opening or


-lithiation, the N-Boc group coordinates lithium via the carbonyl oxygen, directing the base to the C-2 proton (Complex Induced Proximity Effect - CIPE).

Key Mechanistic Insight: The tert-butyl group provides steric bulk that discourages nucleophilic attack on the carbonyl itself, while the carbamate oxygen coordinates the alkyllithium aggregate.

Lithiation_Mechanism Substrate N-Boc Azetidine Complex Pre-Lithiation Complex (CIPE) Substrate->Complex + s-BuLi / TMEDA TS Transition State (Li...O Coordination) Complex->TS Agostic Interaction Lithiated C-2 Lithiated Species (Stable at -78°C) TS->Lithiated Deprotonation Product 2-Substituted Azetidine Lithiated->Product + Electrophile (E+)

Figure 2: Mechanism of N-Boc directed C-2 lithiation.

The N-Botc Alternative (Advanced)

For substrates sensitive to the strong acid required for Boc removal, the tert-butoxythiocarbonyl (Botc) group is a superior alternative.

  • Benefit: It directs lithiation similarly to Boc but can be removed under milder acidic conditions or thermally, preserving sensitive C-2 substituents.

Experimental Protocols

Protocol A: C-2 Functionalization of N-Boc Azetidine

This protocol utilizes s-BuLi/TMEDA to effect C-2 lithiation without ring fragmentation.

Materials:

  • N-Boc-azetidine (1.0 equiv)

  • s-BuLi (1.2 equiv, cyclohexane solution)

  • TMEDA (1.2 equiv, distilled)

  • Electrophile (e.g., MeI, DMF, aldehyde) (1.5 equiv)

  • Solvent: Anhydrous Et₂O (THF can promote ring opening at higher temps; Et₂O is safer).

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add N-Boc-azetidine and TMEDA in anhydrous Et₂O (0.2 M concentration).

  • Cooling: Cool the solution to -78°C strictly. Critical: Azetidine ring opening is temperature-dependent. Do not allow T > -60°C during lithiation.

  • Lithiation: Add s-BuLi dropwise over 15 minutes. The solution may turn light yellow.

  • Incubation: Stir at -78°C for 45–60 minutes.

  • Trapping: Add the electrophile (neat or in Et₂O) dropwise.

  • Warming: Allow the mixture to warm slowly to room temperature only after the electrophile has fully reacted (usually 30 mins at -78°C).

  • Workup: Quench with sat. NH₄Cl.[1] Extract with Et₂O.

Validation Criteria:

  • Success: NMR shows distinct rotamers (characteristic of N-Boc-2-substituted azetidines).

  • Failure (Ring Opening): Appearance of acyclic amide/amine signals in NMR.

Protocol B: "Safe" Deprotection of N-Benzyl Azetidines (ACE-Cl Method)

Hydrogenolysis (H₂/Pd) of strained rings often fails or causes ring opening. The ACE-Cl (1-Chloroethyl chloroformate) method is the industry standard for chemoselective debenzylation.

Materials:

  • N-Benzyl azetidine substrate

  • 1-Chloroethyl chloroformate (ACE-Cl) (1.2 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)[2]

Step-by-Step:

  • Carbamate Formation: Dissolve substrate in DCE. Add ACE-Cl at 0°C.

  • Reflux 1: Heat to reflux (84°C) for 2–4 hours. Monitor by LCMS for conversion of Benzyl-amine to ACE-carbamate.

  • Evaporation: Remove solvent and excess ACE-Cl in vacuo.

  • Methanolysis: Redissolve the residue in pure MeOH.

  • Reflux 2: Reflux for 1 hour. This decomposes the unstable carbamate into the secondary amine hydrochloride salt, CO₂, and acetaldehyde.

  • Isolation: Concentrate to obtain the Azetidine·HCl salt.[3][4][5]

Comparative Data: Protecting Group Stability

Protecting GroupStability to Lithiation (s-BuLi)Acid Stability (TFA/HCl)Removal MethodRisk of Ring Opening
N-Boc High (Directing Group)LowTFA or HCl/DioxaneLow (with scavenger)
N-Bn Low (Competing benzylic lithiation)HighACE-Cl (Preferred) or H₂/PdMedium (H₂ can open ring)
N-Cbz Medium (Nucleophilic attack on CO)HighH₂/PdMedium
N-Ts Low (Ortho-lithiation of Ts)Very HighMg/MeOH or Na/NaphHigh (EWG increases ring strain)
N-Benzhydryl Medium (Steric bulk prevents polym.)HighH₂/Pd or ACE-ClLow (Steric protection)

Troubleshooting & "Gotchas"

The "TFA Polymerization" Trap

Issue: Deprotecting N-Boc azetidine with neat TFA leads to a black tar (polymer). Cause: The cleaved tert-butyl cation is an electrophile. It attacks the nucleophilic azetidine nitrogen or ring carbons, initiating cationic polymerization (ROP). Solution: Always use a cation scavenger .

  • Protocol: Use TFA:DCM:Triethylsilane (TES) (50:45:5). TES effectively quenches the t-butyl cation.

Intramolecular Self-Destruction

Issue: An azetidine with a pendant nucleophile (e.g., side-chain alcohol or amide) decomposes upon deprotection. Mechanism: Once the nitrogen is deprotected (or protonated), the pendant nucleophile attacks the ring carbon (intramolecular S_N2), opening the ring to form a larger, stable heterocycle (e.g., pyrrolidine or lactone). Solution: Keep the nitrogen protected until the pendant nucleophile is capped or removed.

References

  • Couty, F., Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[6] Synlett.[6] Link

  • Hodgson, D. M., et al. (2014).[7] Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.[7] Organic Letters. Link

  • Olofsson, R. A., et al. (1984). N-Dealkylation of amines with 1-chloroethyl chloroformate (ACE-Cl). Journal of Organic Chemistry. Link

  • Lumbroso, A., et al. (2015). Recent Advances in the Synthesis and Reactivity of Azetidines.[6][8] Chemical Reviews. Link

  • Vanecko, J. A., & West, F. G. (2005). Substituted Azetidines via an Ammonium Ylide/Stevens Rearrangement Protocol. Organic Letters. Link

Sources

Microwave-assisted synthesis of N-benzyl azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of N-Benzyl Azetidine Derivatives

Executive Summary

Azetidines (saturated 4-membered nitrogen heterocycles) are increasingly critical pharmacophores in medicinal chemistry, offering a rigidified alternative to pyrrolidines or piperidines that can favorably alter metabolic stability and lipophilicity (LogD). However, their synthesis is historically plagued by high ring strain (~26 kcal/mol) and the kinetic competition between cyclization (desired) and polymerization (undesired).

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol for generating N-benzyl azetidines. By leveraging dielectric heating, we overcome the high activation energy barrier of ring closure, reducing reaction times from days (thermal reflux) to minutes while significantly suppressing oligomerization.

Mechanism & Rationale

The Challenge of Ring Strain

The formation of the azetidine ring via intramolecular nucleophilic substitution (


) is kinetically disfavored due to the entropic cost of bringing the nucleophile (amine) and electrophile (halide/leaving group) into the necessary proximity (Baldwin’s Rules: 4-exo-tet is favorable but strained). Under conventional heating (conductive), the slow ramp-up time often allows intermolecular reactions (polymerization) to dominate.
The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the reaction matrix via two mechanisms:

  • Dipolar Polarization: Polar solvent molecules (e.g., Acetonitrile, DMF) align with the oscillating electric field, generating internal heat via molecular friction.

  • Ionic Conduction: Dissolved ions (e.g., carbonate bases) oscillate, colliding with solvent/reagents to generate heat.

Key Insight: This "volumetric heating" creates an inverted temperature gradient (hotter inside than at the walls), rapidly accessing the transition state energy required for ring closure before intermolecular side-reactions can propagate.

G Reagents Reagents (Benzylamine + 1,3-Dihalide) MW_Irradiation MW Irradiation (Dipolar Polarization) Reagents->MW_Irradiation Transition_State Transition State (Charge Separated) MW_Irradiation->Transition_State Rapid Heating Product N-Benzyl Azetidine (Kinetic Product) Transition_State->Product Intramolecular Cyclization (Fast) Side_Product Oligomers/Polymers (Thermodynamic Sink) Transition_State->Side_Product Intermolecular (Suppressed by MW)

Figure 1: Reaction pathway illustrating how rapid microwave heating favors the kinetic intramolecular cyclization over intermolecular polymerization.

Experimental Protocols

We present two methodologies: Method A (Standard 1,3-Dihalide Cyclization) for rapid library generation, and Method B (Cyclic Sulfate Route) for high-purity applications.

Method A: Direct Cyclization with 1,3-Dibromopropane

Best for: Rapid synthesis, readily available reagents.

Reagents:

  • Benzylamine (1.0 equiv)

  • 1,3-Dibromopropane (1.1 equiv)

  • Potassium Carbonate (

    
    , 3.0 equiv) - Milled/Powdered is critical for surface area.
    
  • Solvent: Acetonitrile (MeCN) or Toluene.

Protocol:

  • Preparation: In a 10 mL microwave process vial, add

    
     (3.0 mmol) and a magnetic stir bar.
    
  • Addition: Add MeCN (3 mL), followed by Benzylamine (1.0 mmol) and 1,3-Dibromopropane (1.1 mmol).

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Irradiation: Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel; Hexane/EtOAc gradient).

Expert Note: The excess base is non-negotiable. It neutralizes the HBr generated. Without it, the amine becomes protonated (ammonium salt) and non-nucleophilic, halting the reaction.

Method B: The Cyclic Sulfate Route (Green/High Purity)

Best for: Avoiding di-alkylation side products; higher yields.

Reagents:

  • Benzylamine (1.0 equiv)

  • 1,3-Propanediol cyclic sulfate (1.0 equiv)

  • Base:

    
     or 
    
    
    
    (aq)
  • Solvent: Water or Water/Acetone mix.

Protocol:

  • Step 1 (Ring Opening): In a microwave vial, mix Benzylamine and 1,3-Propanediol cyclic sulfate in Acetone. Heat at 60 °C for 5 mins (MW) to form the zwitterionic sulfate intermediate.

  • Step 2 (Cyclization): Add aqueous

    
     (1.2 equiv) to the vial.
    
  • Irradiation: Heat at 130 °C for 10 minutes.

  • Work-up: Extract with

    
     or DCM. The sulfate byproduct remains in the aqueous phase.
    

Data Analysis & Validation

Comparison: Conventional vs. Microwave
ParameterConventional Reflux (Toluene)Microwave Synthesis (MeCN)Impact
Temperature 110 °C (Wall heating)120 °C (Volumetric heating)Uniform energy distribution
Time 18 - 24 Hours10 - 20 Minutes98% Time Reduction
Yield 45 - 55%75 - 88%Reduced polymerization
Purity (Crude) Low (Oligomers present)HighSimplified purification
Structural Validation (NMR)

To validate the formation of the azetidine ring, look for these diagnostic signals in


 NMR (

):
  • Azetidine Ring Protons (

    
    ):  Triplet (or broad multiplet) at 
    
    
    
    3.15 – 3.30 ppm
    . This is distinct from the starting amine.
  • Benzylic Protons (

    
    ):  Singlet at 
    
    
    
    3.55 – 3.65 ppm
    .
  • Central Ring Protons (

    
    ):  Quintet at 
    
    
    
    2.05 – 2.15 ppm
    .

Optimization & Troubleshooting Workflow

Optimization Start Initial Run (120°C, 15 min) Check TLC/LCMS Analysis Start->Check Decision1 Incomplete Conversion? Check->Decision1 Action1 Increase Temp (+10°C) or Time Decision1->Action1 Yes Decision2 Polymerization Observed? Decision1->Decision2 No Action1->Check Action2 Dilute Reaction (0.1 M) Decision2->Action2 Yes Success Isolate Product Decision2->Success No Action2->Check

Figure 2: Logical flowchart for optimizing reaction conditions based on LCMS feedback.

Troubleshooting Tips:

  • High Pressure Errors: If the vial over-pressurizes, switch to a solvent with a lower vapor pressure (e.g., DMF or DMA) or reduce the reaction scale.

  • Low Yield: Ensure the amine is not forming a salt with the leaving group. Increase the equivalents of inorganic base (

    
     or 
    
    
    
    ).

Safety & Compliance

  • Pressure Hazards: Microwave reactions in sealed vessels generate significant pressure. Do not exceed the manufacturer's pressure rating (typically 20-30 bar). Always use a safety shield.

  • Chemical Safety: Benzyl halides are potent lachrymators and alkylating agents. Handle in a fume hood.

  • Solvent Choice: Avoid chlorinated solvents (DCM, Chloroform) in MW reactors at high temperatures as they can decompose to generate HCl gas, causing vessel failure.

References

  • Burkett, B. A., et al. (2004). "Microwave-assisted synthesis of azetidines in aqueous media." Tetrahedron Letters, 45(52), 9617-9619.

  • Hillier, M. C., & Chen, C. Y. (2006).[1] "A straightforward synthesis of various 1,3-disubstituted azetidines." Journal of Organic Chemistry, 71(20), 7885-7887.

  • Ju, Y., & Varma, R. S. (2006).[1] "Aqueous N-heterocyclization of primary amines and hydrazines with dihalides: Microwave-assisted syntheses of N-azacycloalkanes." Journal of Organic Chemistry, 71(1), 135-141.[1]

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Singh, G. S., & D'Hooghe, M. (2018). "Recent Developments in the Synthesis and Applications of Azetidines." Organic Preparations and Procedures International, 50(2), 109-156.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-SYN-004 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Effect" Challenge

You are experiencing low yields in the synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine . Our analysis indicates the primary bottleneck is steric hindrance caused by the bromine atom at the ortho position (C2) of the benzyl ring.

While azetidine is a potent nucleophile due to ring strain (


), the bulky 2-bromo substituent shields the benzylic carbon, significantly retarding the reaction rate compared to unsubstituted benzyl systems. Furthermore, azetidine’s volatility and the instability of its free base form often lead to stoichiometric imbalances.

This guide provides two validated protocols to overcome these barriers, prioritizing Reductive Amination for purity and Nucleophilic Substitution (


)  for cost-efficiency.

Route Selection Strategy

Use the following logic flow to determine the best protocol for your specific constraints.

RouteSelection cluster_advice Technical Note Start START: Precursor Availability Q1 Is 2-Bromo-5-chlorobenzaldehyde available? Start->Q1 Q2 Is the Azetidine source the HCl salt? Q1->Q2 No (Only Halide available) RouteA ROUTE A: Reductive Amination (Recommended for High Yield) Q1->RouteA Yes (Preferred) RouteB ROUTE B: Direct Alkylation (SN2) (Recommended for Cost/Scale) Q2->RouteB Yes/No Note Route A avoids over-alkylation and tolerates the ortho-steric bulk better than SN2.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and yield requirements.

Protocol A: Reductive Amination (High Yield / High Purity)

This is the gold standard method. It proceeds via an iminium ion intermediate, which is planar and less sterically encumbered than the


 transition state. We utilize Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that will not reduce the aryl-bromide or aryl-chloride halogens (chemoselectivity).
Reagents & Stoichiometry
ComponentEquiv.Role
2-Bromo-5-chlorobenzaldehyde 1.0Electrophile
Azetidine HCl 1.1 - 1.2Nucleophile (Salt form is preferred)
STAB (NaBH(OAc)3) 1.4 - 1.5Reducing Agent
DIPEA (Hünig's Base) 1.2Neutralizer (releases free azetidine)
Acetic Acid (AcOH) 0.1 - 0.2Catalyst (activates imine formation)
DCE or THF Solvent1,2-Dichloroethane is superior for STAB
Step-by-Step Methodology
  • Free-Basing In Situ:

    • In a reaction vessel, suspend Azetidine HCl (1.2 equiv) in DCE (

      
      ).
      
    • Add DIPEA (1.2 equiv) and stir for 15 minutes at room temperature (RT). Note: This releases the volatile free amine directly into the solution.

  • Imine Formation (Critical Step):

    • Add 2-Bromo-5-chlorobenzaldehyde (1.0 equiv) and Acetic Acid (catalytic).

    • Stir for 1–2 hours at RT.

    • Checkpoint: Monitor by TLC/LCMS. You must see the disappearance of the aldehyde and formation of the imine/hemiaminal before proceeding. The ortho-bromo group slows this equilibrium; do not rush.

  • Reduction:

    • Cool the mixture to

      
       (ice bath).
      
    • Add STAB (1.5 equiv) portion-wise over 20 minutes. Caution: Mild gas evolution.

    • Warm to RT and stir overnight (12–16 hours).

  • Work-up:

    • Quench with saturated aqueous

      
       (stir vigorously for 30 mins to decompose boron complexes).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      

Protocol B: Direct Alkylation ( ) (Cost-Effective)

Use this route if the benzyl bromide/chloride is your starting material. You must control for over-alkylation (quaternary salt formation) and hydrolysis of the benzyl halide.

Reagents & Stoichiometry
ComponentEquiv.Role
2-Bromo-5-chlorobenzyl bromide 1.0Electrophile
Azetidine HCl 1.5Nucleophile (Excess required)

or

3.0Base (Inorganic bases preferred)
Acetonitrile (MeCN) SolventPolar aprotic, promotes

TBAI (Catalyst) 0.1Tetrabutylammonium iodide (Finkelstein)
Step-by-Step Methodology
  • Base Activation:

    • Suspend Azetidine HCl (1.5 equiv) and finely powdered

      
        (3.0 equiv) in anhydrous MeCN.
      
    • Stir at

      
       for 30 minutes. This ensures the azetidine is free-based and the base surface is active.
      
  • Addition:

    • Add TBAI (10 mol%). This converts the benzyl bromide/chloride to the more reactive benzyl iodide in situ, helping overcome the steric hindrance of the ortho-bromo group.

    • Add 2-Bromo-5-chlorobenzyl bromide (1.0 equiv) dropwise.

  • Reaction:

    • Heat to

      
       . Note: Higher temperatures risk polymerization of azetidine; lower temperatures will stall due to the ortho-effect.
      
    • Stir for 18–24 hours.

  • Work-up:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate.

    • Redissolve in EtOAc and wash with water to remove excess azetidine.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<40%) Azetidine Volatility If using free base azetidine, it may have evaporated before reacting. Switch to Azetidine HCl and generate in situ.
Unreacted Aldehyde Steric Hindrance The ortho-bromo group prevents imine formation. Increase Acetic Acid catalyst load to 0.5 equiv and extend "Step 2" time to 4 hours.
De-halogenation Wrong Reductant Did you use

or

? These will strip the Aryl-Cl/Br. Only use STAB or

.
Quaternary Salt Over-Alkylation (

)
Azetidine is reacting twice. Ensure you drip the benzyl bromide into the excess azetidine, not vice versa.
Sticky/Gummy Solid Boron Complexes In Protocol A, boron salts can trap the amine. Ensure the

quench stirs for at least 30 mins, or use a Rochelle's Salt wash.

Mechanistic Insight: The Steric Barrier

Understanding the failure mode is critical for optimization.

Mechanism cluster_steric Steric Inhibition Zone OrthoBr Ortho-Bromo (Br) Substituent Center Benzylic Carbon (Electrophile) OrthoBr->Center Blocks Nucleophile Trajectory Imine Iminium Intermediate (Planar - Less Steric) Center->Imine Via Reductive Amination Azetidine Azetidine (Nucleophile) Azetidine->Center Slow Attack (SN2)

Figure 2: Visualization of the "Ortho-Effect." The bulky Bromine atom physically blocks the trajectory of the incoming Azetidine in


 reactions. Reductive amination proceeds via a planar intermediate, mitigating this clash.

References & Validated Sources

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

    • Standard protocol for STAB reductive amination.

  • Bott, T. M. , & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[9]

    • Comprehensive review on azetidine stability and reactivity.

  • Couturier, M. , et al. (2002). Palladium on Carbon-Catalyzed Hydrogenation of Combined Autoclave/Soxhlet Extraction. Organic Process Research & Development.

    • Reference for avoiding dehalogenation (why STAB is preferred over catalytic hydrogenation).

  • GuideChem . (2023). Azetidine Hydrochloride Properties and Handling.

    • Safety and handling data for the salt form.

Sources

Purifying 1-(2-Bromo-5-chlorobenzyl)azetidine via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(2-Bromo-5-chlorobenzyl)azetidine

Case ID: AZT-PUR-001 Status: Open Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify 1-(2-Bromo-5-chlorobenzyl)azetidine . This molecule presents a dual challenge in chromatography:

  • Basicity: The tertiary azetidine nitrogen (

    
    ) will interact strongly with acidic silanols on standard silica gel, leading to severe peak tailing (streaking) and poor resolution.
    
  • Ring Strain: The azetidine ring possesses significant strain energy (~25 kcal/mol).[1] Prolonged exposure to the acidic surface of silica gel can catalyze ring-opening, leading to yield loss and the appearance of polar decomposition byproducts.

This guide provides a validated troubleshooting workflow to isolate your compound without degradation.

Module 1: Critical Troubleshooting (FAQs)

Q1: Why is my product streaking from the baseline to the solvent front?

Diagnosis: Uncontrolled Acid-Base Interaction. Standard silica gel (


) has a surface covered in silanol groups (

), which are weakly acidic (

). Your azetidine is a base. As it travels down the column, it reversibly protonates, "sticking" to the silica.[2] This results in a broad, smeared peak rather than a tight band.[2]

The Fix: You must use a Mobile Phase Modifier . Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (


)  to your mobile phase. The small, basic modifier saturates the acidic silanol sites, effectively "capping" them and allowing your bulky azetidine to elute freely.[2]
Q2: I see a new, very polar spot forming during the column. Is my compound decomposing?

Diagnosis: Acid-Catalyzed Ring Opening.[3] If you observe a new spot near the baseline that wasn't in the crude mixture, the silica gel is likely destroying your product. The 2-bromo-5-chloro substitution on the benzyl ring pulls electron density, but the azetidine ring remains fragile.

The Fix: Switch Stationary Phases. If TEA modification does not stop decomposition, you must abandon standard silica gel.[2]

  • Option A: Use Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and gentler on strained rings.

  • Option B: Use Amine-Functionalized Silica (e.g., KP-NH).[4] This stationary phase is basic and prevents protonation/ring-opening entirely.

Q3: How do I remove the starting material (2-bromo-5-chlorobenzyl bromide)?

Diagnosis: Polarity Mismatch. The benzyl bromide starting material is non-polar and non-basic. It will elute near the solvent front (high


) in typical amine-purification solvents (e.g., DCM/MeOH).
  • Strategy: Run a gradient. Start with 100% Hexanes (or Heptane) to elute the bromide, then switch to your amine-eluting solvent (e.g., Hexane/EtOAc + 1% TEA) to elute the azetidine.

Module 2: Experimental Protocols

Protocol A: The "Deactivated Silica" Method (Standard)

Recommended for initial attempts.

Materials:

  • Silica Gel 60 (230–400 mesh)

  • Solvent A: Hexanes (or Heptane) + 1% Triethylamine (TEA)

  • Solvent B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA)

Step-by-Step:

  • Slurry Packing: Suspend the silica in Solvent A. Crucial: Allow the slurry to sit for 10 minutes before packing. This gives the TEA time to neutralize the silica surface.

  • Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of Solvent A.

  • Loading: Dissolve your crude oil in a minimum amount of DCM or Toluene. Load carefully.

  • Elution Gradient:

    • 0–5 mins: 100% Solvent A (Elutes non-polar impurities/benzyl bromide).

    • 5–20 mins: Linear gradient to 30% Solvent B.

    • Note: The azetidine should elute as a sharp band.

  • Post-Run: Rotovap fractions immediately. To remove residual TEA, co-evaporate with heptane twice.[2]

Protocol B: The Neutral Alumina Method (High Stability)

Use if Protocol A results in decomposition.

Materials:

  • Aluminum Oxide (Neutral), Brockmann Grade III.[2]

    • Note: If you only have Grade I (highly active), add 6% water (w/w) and shake to convert to Grade III.

  • Solvent: Hexanes / EtOAc (No amine modifier needed).[4]

Step-by-Step:

  • Pack the column with Neutral Alumina using 100% Hexanes.

  • Load sample (Dry loading on Celite is recommended to avoid solvent shock).

  • Elute with a slower gradient (Alumina has lower resolution than silica).

    • 0–10% EtOAc in Hexanes.

  • The azetidine will elute earlier than on silica due to lack of acidic retention.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying this specific azetidine derivative.

AzetidinePurification Start Crude 1-(2-Bromo-5-chlorobenzyl)azetidine CheckTLC Step 1: Run TLC (DCM/MeOH 9:1) Start->CheckTLC Streak Does the spot streak? CheckTLC->Streak AddTEA Add 1% TEA to TLC solvent Streak->AddTEA Yes CheckDecomp Check 2D TLC (Spot, run, turn 90°, run again) Streak->CheckDecomp No (Rare) AddTEA->CheckDecomp Stable Is compound stable on Silica? CheckDecomp->Stable MethodA Method A: Silica Gel + 1% TEA (Hexane/EtOAc) Stable->MethodA Yes MethodB Method B: Neutral Alumina (No Modifier) Stable->MethodB No (New spots appear) Impurity Impurity Check: Benzyl Bromide present? MethodA->Impurity MethodB->Impurity Gradient Use Step Gradient: 1. 100% Non-polar (remove bromide) 2. Increase Polarity (elute amine) Impurity->Gradient Yes End Pure Product Impurity->End No Gradient->End

Figure 1: Purification Strategy Decision Tree. This workflow prioritizes stationary phase selection based on compound stability.

Module 4: Data & Reference Values

Table 1: Recommended Solvent Systems (


 optimization) 
Target 

: 0.25 – 0.35 for best separation.
Solvent SystemModifierEstimated

Application
10% MeOH in DCM None0.10 (Streaking)Do Not Use (High loss)
5% MeOH in DCM 1%

0.45Good for very polar impurities
30% EtOAc in Hexane 1% TEA0.30Standard Protocol
10% EtOAc in Hexane None0.80 (SM)*Elutes Starting Material (SM) only

Table 2: Stability Risk Assessment

ParameterValueImplication
Azetidine Ring Strain ~25.4 kcal/molHigh susceptibility to acid-catalyzed ring opening [1].[1]
Amine

(Est.)
~10.0Strong interaction with silanols; requires base modifier [2].
Benzyl Halide Reactivity Moderate2-Br-5-Cl substitution stabilizes the benzyl position slightly, reducing oxidative degradation risk compared to unsubstituted benzyls.

References

  • Padwa, A. (2012). Synthesis of Azetidines and their Application in Organic Synthesis. Heterocycles, 84(1). Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[2] Link

  • Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • Biotage. (2023).[4][5] Strategies for the Purification of Basic Compounds. Biotage Knowledge Base. Link

  • Roche, C. (2015). Purification of Amines: Troubleshooting. Not Voodoo (University of Rochester). Link

Sources

Preventing azetidine ring opening during cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZT-XR-COUPLING Subject: Preventing Ring Opening & Decomposition in Cross-Coupling Assigned Specialist: Senior Application Scientist

Triage & Diagnostics

Before altering your reaction parameters, use this decision matrix to identify the specific mode of azetidine failure. Most failures are misdiagnosed as simple "decomposition" when they are actually specific mechanistic pathways.

Azetidine_Diagnosis start ISSUE: Low Yield / Decomposition check_lcms Check LCMS/NMR of Crude start->check_lcms linear_prod Linear/Open-Chain Isomer Detected? check_lcms->linear_prod yes_linear YES: Ring Opening linear_prod->yes_linear M+H matches linear chain no_linear NO: Missing Mass / Imine Formation linear_prod->no_linear M-2H or complex mix check_n_sub Check N-Substituent yes_linear->check_n_sub is_basic Is N-center basic/nucleophilic? check_n_sub->is_basic coord_fail CAUSE: Lewis Acid Activation Metal coordinates to N -> Ring Strain Release is_basic->coord_fail Yes (Alkyl/H) nucleo_attack CAUSE: Nucleophilic Attack Base/Nu attacks ring carbons is_basic->nucleo_attack No (Boc/Cbz/Ts) beta_elim CAUSE: Beta-Hydride Elimination Pd inserts -> Eliminates H -> Imine no_linear->beta_elim Common in 3-Iodoazetidines

Figure 1: Diagnostic workflow to distinguish between Lewis-acid mediated ring opening, nucleophilic attack, and metal-catalyzed


-hydride elimination.

Knowledge Base (FAQ)

Mechanistic insights to ground your experimental choices.

Q1: Why does my 3-iodoazetidine coupling yield an imine or polymerized mess?

The Root Cause:


-Hydride Elimination.[1]
In Palladium-catalyzed cross-couplings (Suzuki, Buchwald, etc.), the oxidative addition of Pd(0) into the C3-I bond forms a Pd(II)-alkyl species. Because the azetidine ring is constrained, the 

-hydrogens are often held in a conformation accessible to the metal center.
  • The Failure: Instead of transmetallating (Suzuki) or binding the amine (Buchwald), the Pd center grabs a

    
    -hydrogen and eliminates, forming a double bond (an imine precursor) and Pd-H.
    
  • The Fix: You must accelerate the reductive elimination step so it outcompetes

    
    -hydride elimination. This is achieved using bulky, electron-rich ligands  (e.g., QPhos, t-BuXPhos) or switching to Nickel catalysis , which often proceeds via radical intermediates that are less prone to 
    
    
    
    -elimination [1].
Q2: I’m using a standard base ( or NaOtBu). Is that safe?

Risk Assessment: High. Strong bases or nucleophilic bases pose two threats:

  • Nucleophilic Ring Opening: Azetidines are strained (~25 kcal/mol).[2] Strong nucleophiles (like alkoxides) can attack the ring carbons (C2/C4), snapping it open to form linear amines.

  • Deprotonation: If your N-protecting group is electron-withdrawing (e.g., Sulfonyl, Boc), the

    
    -protons (C2/C4) become acidic. Deprotonation can lead to elimination and ring fragmentation.
    
  • The Fix: Use mild, non-nucleophilic inorganic bases like

    
      or 
    
    
    
    . Avoid strong alkoxides (NaOtBu) unless using specific sterically hindered variants [2].
Q3: Does the N-protecting group actually matter?

Criticality: Non-negotiable. You cannot cross-couple a "naked" (NH) or alkyl-substituted azetidine easily using standard Pd/Ni conditions.

  • Lewis Acid Activation: A free nitrogen lone pair will coordinate to the metal catalyst (acting as a Lewis Acid). This coordination pulls electron density, increasing ring strain and triggering ring opening.

  • The Fix: Use Boc (acid labile), Cbz (hydrogenolysis), or Benzhydryl (steric bulk). These reduce the basicity of the nitrogen and prevent catalyst coordination-induced opening [3].

Service Packs (Protocols)

Field-verified methodologies designed to bypass specific failure modes.

Protocol A: Suzuki Coupling of 3-Iodoazetidines (Pd-Catalyzed)

Target Issue: Preventing


-Hydride Elimination via Ligand Acceleration.

The Logic: This protocol uses a catalyst system with a high "bite angle" or steric bulk to force rapid reductive elimination, leaving no time for the ring to open or eliminate hydrogen.

ComponentRecommendationFunction
Substrate N-Boc-3-iodoazetidineN-protection prevents metal coordination.
Catalyst

(2 mol%)
Pd(0) source.
Ligand Q-Phos or Amphos (4-8 mol%)Bulky, electron-rich. Accelerates reductive elimination.[3]
Base

(2.0 equiv)
Mild, buffers reaction, low nucleophilicity.
Solvent Toluene or DioxaneNon-polar solvents often suppress ionic ring opening.
Temp 80-100 °CHigh temp needed for bulky ligands; safe if fast coupling occurs.

Step-by-Step:

  • Charge a vial with N-Boc-3-iodoazetidine (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (2.0 equiv), 
    
    
    
    (2 mol%), and Ligand (4 mol%).
  • Evacuate and backfill with Argon (3x). Oxygen promotes homocoupling and catalyst death.

  • Add anhydrous Toluene (0.2 M concentration).

  • Seal and heat to 100 °C for 4–12 hours.

  • QC Check: If LCMS shows linear byproduct, lower temp to 60 °C and switch ligand to CPhos (more active at low temp).

Protocol B: Reductive Cross-Coupling (Ni-Catalyzed)

Target Issue: Absolute prevention of


-elimination for difficult substrates.

The Logic: Nickel catalysts can access single-electron (radical) pathways. Alkyl radicals generated at the C3 position of azetidine do not undergo


-hydride elimination as readily as Pd-alkyl species. This is the "Gold Standard" for stability [4].

Ni_Mechanism Ni0 Ni(0) Catalyst OxAdd Oxidative Addition (Ar-I) Ni0->OxAdd RadicalGen Radical Generation (Azetidine-I -> Azetidine•) OxAdd->RadicalGen SET Capture Radical Capture (Ni-Ar + Azetidine•) RadicalGen->Capture RedElim Reductive Elimination (C-C Bond Formed) Capture->RedElim RedElim->Ni0

Figure 2: Nickel/Photoredox or Reductive coupling avoids the unstable Pd(II)-alkyl intermediate.

Step-by-Step (Reductive Coupling):

  • Reagents: Aryl Iodide (1.0 equiv), N-Boc-3-iodoazetidine (1.5 equiv).

  • Catalyst:

    
     (10 mol%) + dtbbpy  (15 mol%).
    
  • Reductant:

    
     powder (2.0 equiv) or TDAE (organic reductant).
    
  • Solvent: DMF or DMA (Polar solvent required for Ni cycle).

  • Conditions: Stir at room temperature (or 40 °C).

  • Why this works: The reaction proceeds at low temperature, and the azetidine radical is captured faster than the ring can open.

References

  • Lundgren, R. J., & Stradiotto, M. (2012). Key Concepts in Ligand Design: An Introduction to Chelate, Pincer, and Bulky Monodentate Ligands. Chemistry – A European Journal.

  • Doyle, A. G., et al. (2014). Nickel-Catalyzed Cross-Coupling of Photoredox-Generated Radicals. Science.

  • Molander, G. A., & Sandrock, D. L. (2009).[4] Suzuki-Miyaura Cross-Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry.

  • Netherton, M. R., & Fu, G. C. (2001).[4] Nickel-Catalyzed Activation of Unactivated Alkyl Halides. Journal of the American Chemical Society.[5]

Sources

Technical Support Center: Solubilization Guide for 1-(2-Bromo-5-chlorobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(2-Bromo-5-chlorobenzyl)azetidine Primary Application: Pharmaceutical intermediate, heterocyclic building block, fragment-based drug discovery (FBDD).[1][2][3][4] Common Issue: Unexpected precipitation or incomplete dissolution in Dimethyl Sulfoxide (DMSO) during stock solution preparation or biological assay dilution.[3][4]

This guide addresses the physicochemical challenges associated with 1-(2-Bromo-5-chlorobenzyl)azetidine . While the free base of this lipophilic amine is theoretically soluble in DMSO, users frequently encounter issues due to salt formation (e.g., Hydrochloride) , hygroscopic solvent contamination , or micro-precipitation upon aqueous dilution.[3] This document provides a self-validating troubleshooting framework to ensure experimental consistency.

Part 1: Physicochemical Profiling & Solubility Logic

To troubleshoot solubility, one must first understand the molecule's behavior in solution.[3][4] The azetidine ring acts as a secondary amine equivalent (tertiary in this structure), creating a distinct pH-dependent solubility profile.[3][4]

PropertyEstimated ValueTechnical Implication
Molecular Weight ~260.56 g/mol Small molecule; kinetics of dissolution should be fast.[2][4]
Calculated LogP (cLogP) ~2.8 – 3.2Lipophilic .[3][4] The free base is hydrophobic and requires organic solvents.[4]
pKa (Azetidine Nitrogen) ~10.0 – 11.0Highly Basic .[3][4] Readily forms salts (HCl, TFA) which have drastically different solubility profiles than the free base.[3][4]
H-Bond Donors/Acceptors 0 / 1Lack of donors in the free base reduces water solubility.[2][4]
The Core Problem: The Salt vs. Free Base Trap
  • Free Base: Waxy solid or oil.[4] Highly soluble in DMSO (>100 mM).[3][4]

  • Salt Form (e.g., HCl): Crystalline solid.[3][4] Variable solubility in DMSO. The ionic lattice energy of the salt often resists disruption by the aprotic DMSO dipole, especially if the DMSO is "wet" (contains water).[3]

Part 2: Diagnostic Workflow (Decision Tree)

Before heating or sonicating, diagnose the state of your material using this logic flow.

SolubilityDiagnostics Start Start: Compound Insoluble in DMSO CheckForm Step 1: Check Certificate of Analysis (CoA) Is it a Salt (HCl, TFA) or Free Base? Start->CheckForm IsSalt It is a Salt (e.g., HCl) CheckForm->IsSalt IsFreeBase It is a Free Base CheckForm->IsFreeBase SaltAction Action: Salt Lattice Issue Salts dissolve poorly in anhydrous DMSO. Add 5-10% Water or Heat to 40°C. IsSalt->SaltAction FreeBaseCheck Step 2: Check DMSO Quality Is the DMSO old or hygroscopic? IsFreeBase->FreeBaseCheck WetDMSO DMSO is 'Wet' (>0.1% H2O) FreeBaseCheck->WetDMSO DryDMSO DMSO is Fresh/Dry FreeBaseCheck->DryDMSO WaterCrash Action: Hydrophobic Crash-out Water acts as an anti-solvent. Use fresh anhydrous DMSO. WetDMSO->WaterCrash PurityCheck Step 3: Check Purity (NMR/LCMS) Are there inorganic salts (K2CO3)? DryDMSO->PurityCheck InorganicImp Inorganic Salts Present PurityCheck->InorganicImp PureCompound Compound is Pure PurityCheck->PureCompound Filter Action: Filtration The 'insoluble' part is likely residual KBr/KCl/K2CO3 from synthesis. Filter through 0.2 µm PTFE. InorganicImp->Filter Aggregation Action: Aggregation/Polymorph Sonicate (37kHz, 10 min) and Heat (45°C). PureCompound->Aggregation

Figure 1: Diagnostic decision tree for identifying the root cause of insolubility.[2][3]

Part 3: Troubleshooting Protocols

Protocol A: Solubilizing the Salt Form (HCl/TFA)

Use this if your CoA indicates the compound is a hydrochloride or trifluoroacetate salt.[3][4]

The Science: Amine salts rely on hydrogen bonding and ionic interactions.[4] Pure DMSO is aprotic and cannot effectively solvate the cation/anion pair as well as protic solvents (like water or methanol) can.[3][4]

  • Weighing: Weigh the target mass into a glass vial (avoid polystyrene).

  • Pre-Solvation (The "Wet" Trick):

    • Add 5% v/v of Water (Milli-Q) or Methanol to the solid before adding DMSO.[2][3][4]

    • Why? This creates a hydration shell around the ionic salt, breaking the lattice energy.[3][4]

  • DMSO Addition: Add the remaining volume of DMSO.

  • Thermal Shift: Vortex vigorously. If solid remains, heat to 40°C in a water bath for 5 minutes.

  • Sonication: Sonicate at 37–40 kHz for 10 minutes.

Protocol B: Handling the "Oiling Out" of Free Base

Use this if you see oily droplets at the bottom of the vial instead of a clear solution.[3]

The Science: The free base is lipophilic.[4] If your DMSO has absorbed atmospheric moisture (DMSO is highly hygroscopic), the water acts as an "anti-solvent," forcing the hydrophobic azetidine out of solution.[3][4]

  • Solvent Verification: Ensure you are using Anhydrous DMSO (stored over molecular sieves, <0.05% water).[3][4]

  • Vessel Prep: Flush the vial with Nitrogen or Argon gas to remove humid air.[4]

  • Dissolution: Add anhydrous DMSO.

  • Correction: If the solution is cloudy, add 1-2% v/v of tert-Butyl Methyl Ether (TBME) or Dichloromethane (DCM) (if compatible with downstream assay). These non-polar cosolvents stabilize the lipophilic free base.[4]

Protocol C: Removing Inorganic Contaminants

Use this if a fine, white powder persists despite heating and sonication.[3]

The Science: This compound is often synthesized via nucleophilic substitution using bases like


 or 

.[4] These inorganic byproducts are completely insoluble in DMSO.[4]
  • Centrifugation: Spin the sample at 10,000 x g for 5 minutes .

  • Observation: If a pellet forms and the supernatant is clear, the "insolubility" is likely inorganic waste, not your compound.[3][4]

  • Validation: Carefully remove the supernatant.[4] Analyze it via LC-MS to confirm the target compound is in solution at the expected concentration.[2][4]

Part 4: Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is "Crash-out." The compound is lipophilic (cLogP ~3).[3][4] When you dilute the DMSO stock (typically 1000x) into aqueous media, the solvent power drops instantly.[3][4]

  • Fix: Limit the final concentration to <10 µM.

  • Fix: Pre-dilute the DMSO stock into serum-containing media rather than PBS. Serum proteins (Albumin) bind and solubilize lipophilic drugs.[3][4]

Q2: Can I use acid to help it dissolve? A: Yes, but with caution. Adding 1-2 equivalents of dilute HCl or Acetic Acid can convert the free base into a soluble salt in situ.[2][4] However, this drastically lowers the pH of your stock solution, which may be toxic to cells or incompatible with enzymatic assays.

Q3: How should I store the DMSO stock? A: Store at -20°C in amber glass vials with PTFE-lined caps. Avoid multiple freeze-thaw cycles, as condensation introduces water, which degrades solubility over time.[3][4]

Q4: Is the azetidine ring stable in DMSO? A: Azetidines are strained rings.[4] While generally stable in neutral DMSO, they can undergo ring-opening hydrolysis in the presence of strong acids or nucleophiles over long periods.[3][4] Always use fresh stocks for critical data.[4]

References

  • PubChem. Compound Summary: 1-[(5-bromo-2-chlorophenyl)methyl]azetidin-3-ol (Structural Analog).[2][3][4] National Library of Medicine.[4] [Link][3][4]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Solubility Parameters. Bulletin 102.[4][5] [Link]

  • Balakin, K. V., et al. "In silico prediction of DMSO solubility of organic compounds for HTS."[3][4] Journal of Chemical Information and Modeling 46.1 (2006): 28-37.[2][3][4] (Discusses lipophilicity/solubility correlation). [Link][3][4]

  • Li, Di, et al. "Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents."[3][4] Journal of Chemical & Engineering Data 61.1 (2016).[3][4] (Principles of solid-liquid equilibrium in DMSO). [Link][3][4]

Sources

Minimizing debromination side reactions in Pd-catalyzed couplings

Author: BenchChem Technical Support Team. Date: February 2026

Catalyst Control Center: Mitigating Hydrodehalogenation (Debromination)

Mission Statement: Welcome to the Catalyst Control Center. This guide addresses one of the most persistent "silent killers" in Palladium-catalyzed cross-coupling: Hydrodehalogenation (often called debromination).[1] When your aryl bromide (


) converts to a simple arene (

) instead of your desired product, you are witnessing a mechanistic "leak." This guide provides the diagnostic logic, mechanistic insight, and experimental protocols to plug that leak.

Module 1: The Diagnostic Logic

Is it actually debromination? Before optimizing, confirm the side reaction.[1] Many researchers confuse debromination with homocoupling or protodeboronation (in Suzuki couplings).

Diagnostic Flowchart Use this logic tree to interpret your LCMS/GCMS data.

DiagnosticTree Start Reaction Analysis (LCMS / GCMS) CheckMass Identify Major Byproduct Mass Start->CheckMass IsMassBr Mass = Starting Material (M)? CheckMass->IsMassBr No Change IsMassH Mass = M - 79/80 (Br) + 1 (H)? (Net loss of ~78 Da) CheckMass->IsMassH Shift Observed IsMassDimer Mass = 2M - 2Br? CheckMass->IsMassDimer Dimer Observed Stalled Stalled Reaction (Check Catalyst Activity) IsMassBr->Stalled Yes Debrom CONFIRMED: Hydrodehalogenation (Debromination) IsMassH->Debrom Yes Homo Homocoupling (Check O2 / Transmetallation) IsMassDimer->Homo Yes

Caption: Diagnostic logic to distinguish debromination from stalled reactions or homocoupling.

Module 2: The Mechanistic "Why" (FAQ)

Q: Why is my Palladium catalyst removing the bromine instead of coupling? A: This is a competition between two rates: Transmetallation (the path to product) vs.


-Hydride Elimination  (the path to debromination).

If the catalytic cycle stalls after the Oxidative Addition step (forming


), the highly reactive Palladium species looks for any available hydride source to stabilize itself. Once a hydride is seized, it forms 

, which rapidly undergoes reductive elimination to form

.

Q: Where is the hydride coming from? (The "Hydride Thief" Concept) The hydride (


) is rarely free-floating. It is "stolen" via 

-hydride elimination from:
  • Solvents: Secondary alcohols (Isopropanol, 2-butanol) are the worst offenders. They easily donate a hydride to Pd.

  • Bases: Alkoxides with

    
    -hydrogens (e.g., Sodium Ethoxide, Sodium Isopropoxide).
    
  • Ligands: Alkyl groups on the phosphine ligand itself (if the cycle is extremely slow).

  • Nucleophiles: Amines with

    
    -hydrogens (in Buchwald-Hartwig couplings).
    

Visualizing the Leak:

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [L-Pd(Ar)Br] Pd0->OxAdd Ar-Br TransMet Transmetallation (Desired Path) OxAdd->TransMet Nucleophile (Nu) HydrideGrab Hydride Capture (Side Path) OxAdd->HydrideGrab Solvent/Base (H-) PdArNu L-Pd(Ar)Nu TransMet->PdArNu PdArH L-Pd(Ar)H (The Killer) HydrideGrab->PdArH Beta-Hydride Elim. Product Product (Ar-Nu) PdArNu->Product Reductive Elim. Waste Debrominated Waste (Ar-H) PdArH->Waste Fast! Product->Pd0 Waste->Pd0

Caption: The "Mechanistic Fork": Slow transmetallation allows the catalyst to capture a hydride from the solvent or base.

Module 3: Troubleshooting Scenarios

Scenario A: The "Alcoholic" Suzuki Coupling

Symptoms: High conversion of Ar-Br, but 30-50% Ar-H formation. Solvent is Ethanol, Isopropanol, or n-Propanol. Root Cause: You are using a secondary or primary alcohol solvent. The Pd(II) intermediate performs


-hydride elimination on the solvent's 

-carbon.

Corrective Action:

  • Switch Solvent: Move to t-Amyl Alcohol (2-methyl-2-butanol). It is a tertiary alcohol with no

    
    -hydrogens, making hydride donation impossible. Alternatively, use aprotic solvents like Toluene, Dioxane, or DMF.
    
  • Switch Base: If using ethoxide (

    
    ), switch to 
    
    
    
    (Potassium Phosphate) or
    
    
    (Cesium Carbonate). These inorganic bases lack protons to donate.
Scenario B: The "Steric Stall"

Symptoms: Bulky aryl bromide + bulky boronic acid. Reaction is sluggish, and Ar-H accumulates over time. Root Cause: Transmetallation is sterically blocked. The Pd(Ar)Br species sits in solution too long and eventually scavenges a hydride from the ligand or trace impurities.

Corrective Action:

  • Ligand Upgrade: Use Buchwald G3/G4 Precatalysts (e.g., XPhos-Pd-G4 or SPhos-Pd-G4). These ligands are designed to accelerate the catalytic cycle, forcing the reaction through the product pathway faster than the side reaction can occur [1].

  • Concentration: Increase reaction concentration (e.g., from 0.1 M to 0.5 M). This increases the collision frequency for the bimolecular transmetallation step relative to the unimolecular (or solvent-mediated) side reaction.

Scenario C: Buchwald-Hartwig Amination

Symptoms: Coupling an amine with alpha-hydrogens.[2] Root Cause: The amine itself acts as the reductant via


-hydride elimination.

Corrective Action:

  • Ligand Selection: Use RuPhos or BrettPhos . These ligands are specifically engineered to prevent

    
    -hydride elimination in amination reactions [2].
    
  • Temperature: Lower the temperature.

    
    -hydride elimination often has a higher activation energy than the C-N bond formation. Try running at 60°C instead of 100°C.
    

Module 4: Experimental Protocols

Comparison of Reaction Parameters
ParameterHigh Risk (Promotes Debromination) Low Risk (Prevents Debromination)
Solvent Isopropanol, Ethanol, THF (can ring open)t-Amyl Alcohol , Toluene, DMF, 1,4-Dioxane
Base NaOEt, NaOiPr, NaOtBu (if heating)

,

,

,

(at RT)
Catalyst

,

+ simple phosphine
XPhos Pd G4 , SPhos Pd G4 , P(tBu)3 Pd G4
Atmosphere Incomplete degassing (Oxygen present)Strict Argon/Nitrogen (prevents homocoupling competition)
Protocol: The "Zero-Hydride" Optimization Screen

Use this protocol when debromination >10% is observed.

Reagents:

  • Aryl Bromide (1.0 equiv)[3]

  • Coupling Partner (1.2 - 1.5 equiv)

  • Base:

    
     (2.0 equiv) - Grind to fine powder before use.
    
  • Catalyst: XPhos Pd G4 (2 mol%) - Preferred for steric bulk.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

Step-by-Step:

  • Vessel Prep: Oven-dry a reaction vial and a stir bar. Cool under a stream of Argon.[1][3]

  • Solids Addition: Add Aryl Bromide, Coupling Partner, Base, and Catalyst to the vial.

  • Evacuation: Cap the vial (septum cap). Pierce with a needle connected to a vacuum/gas manifold. Evacuate and backfill with Argon 3 times .[4][5]

    • Why? Removing

      
       prevents phenol formation and homocoupling, which confuse the impurity profile.
      
  • Solvent Addition: Add the anhydrous solvent via syringe.[6]

    • Critical: Do not use "wet" solvents or old bottles of ether/THF (peroxides/stabilizers can act as hydride sources).

  • Temperature Ramp: Start the reaction at 60°C . Monitor by LCMS at 1 hour.

    • Decision: If conversion is <10%, raise to 80°C. Do not jump immediately to reflux (100°C+), as high heat favors debromination [3].

  • Quench: Once complete, filter through a small pad of silica/Celite to remove Pd residues before analysis.

References

  • Barder, T. E., & Buchwald, S. L. (2007). Turnover Number-Limiting Processes in the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 129(40), 12003-12010. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Navarro, O., et al. (2004).[7] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Link

Sources

Optimizing reductive alkylation of azetidine with electron-deficient aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reductive Alkylation of Azetidine with Electron-Deficient Aldehydes Role: Senior Application Scientist Ticket ID: AZ-RED-ALK-001

Core Directive: The "Stability vs. Reactivity" Paradox

You are likely encountering low yields or complex impurity profiles because this reaction pits two opposing chemical forces against each other:

  • The "Hydrate" Trap (Aldehyde): Electron-deficient aldehydes (e.g., ethyl glyoxalate, fluoro-benzaldehydes) exist primarily as stable hydrates (gem-diols) or hemiacetals in solution. They are too stable to react with the amine unless forced to dehydrate.

  • The "Strain" Trap (Azetidine): Azetidine has a ring strain energy of ~26 kcal/mol. While more stable than aziridines, the ring is susceptible to opening under the very acidic or high-temperature conditions usually required to force the aldehyde to dehydrate.

The Solution: You must decouple the dehydration step (imine formation) from the reduction step . A standard "dump-and-stir" protocol often fails here.

Module 1: The Hydrate Trap (Aldehyde Activation)

Electron-deficient aldehydes are electrophilic, but in the presence of trace water or alcohols, they form stable, unreactive species.

The Mechanism of Failure

Standard reductive amination relies on the equilibrium formation of an iminium ion . With electron-deficient aldehydes, the equilibrium heavily favors the hydrate or hemiaminal , preventing the reducing agent from finding a target.

Visualization: The Equilibrium Battle

The following diagram illustrates why your reaction might stall at the hydrate stage.

ReactionPathway Hydrate Stable Hydrate (Unreactive) Aldehyde Free Aldehyde (Reactive) Hydrate->Aldehyde - H2O (Difficult) Aldehyde->Hydrate + H2O Hemiaminal Hemiaminal (Intermediate) Aldehyde->Hemiaminal + Azetidine Hemiaminal->Aldehyde Iminium Iminium Ion (Target for Reduction) Hemiaminal->Iminium - H2O (Requires Drying/Acid) Iminium->Hemiaminal + H2O Product N-Alkylated Azetidine Iminium->Product + H- (Reduction)

Caption: The "Hydrate Trap." Electron-deficient aldehydes favor the red node (Hydrate). You must drive the reaction rightward (Green nodes) by removing water before reduction.

Module 2: Protocol Optimization

To solve the paradox, we utilize a Modified Stepwise Protocol using Sodium Triacetoxyborohydride (STAB) and a dehydrating strategy.

Critical Reagent Selection
ComponentRecommendationTechnical Rationale
Solvent 1,2-Dichloroethane (DCE) Superior to DCM for solubility; non-protic (unlike MeOH) to prevent hemiacetal formation with the aldehyde.
Dehydrating Agent 4Å Molecular Sieves or

Essential to break the aldehyde hydrate and drive iminium formation before reductant addition.
Acid Catalyst Acetic Acid (AcOH) Weak enough to avoid azetidine ring opening; strong enough to catalyze iminium formation. Use 1–2 eq.
Reductant STAB (

)
Mild, does not reduce aldehydes/ketones quickly, allowing the imine to form first. Avoid

(toxic/slow) or

(too strong/requires protic solvent).
The "Golden Path" Protocol

Use this protocol for substrates like ethyl glyoxalate or p-nitrobenzaldehyde.

Step 1: Dehydration & Imine Formation (The "Push")

  • In a flame-dried flask under

    
    , dissolve the Azetidine  (1.0 eq) and Electron-Deficient Aldehyde  (1.1–1.2 eq) in anhydrous DCE  (0.1 M).
    
  • Crucial: Add activated 4Å Molecular Sieves (approx. 500 mg per mmol substrate).

    • Alternative: If sieves fail, add Titanium(IV) isopropoxide (

      
      ) (1.5 eq). This acts as both a Lewis acid and water scavenger.
      
  • Add Acetic Acid (1.0–2.0 eq).

  • Stir at Room Temperature (RT) for 1–4 hours.

    • Validation: Check by NMR or TLC. You must see the disappearance of the aldehyde spot before proceeding. If using

      
      , the solution often turns slightly yellow/orange.
      

Step 2: Reduction 5. Cool the mixture to 0°C (to protect the ring from exotherm). 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion. 7. Allow to warm to RT and stir overnight.

Step 3: Workup (Ring Safe) 8. Quench with saturated aqueous


.
  • Note: If
    
    
    was used, quench with 1N NaOH or Rochelle's salt solution to break the titanium emulsion.
  • Extract with DCM, dry over
    
    
    , and concentrate.

Troubleshooting Guide (FAQ)

Use this decision tree to diagnose specific failures in your experiment.

Troubleshooting Start Issue Encountered LowConv Low Conversion (Aldehyde remains) Start->LowConv RingOpen Ring Opening (Linear byproducts) Start->RingOpen Polymer Polymerization Start->Polymer HydrateCheck Is Aldehyde a Hydrate? LowConv->HydrateCheck AcidCheck Acid too strong? RingOpen->AcidCheck ConcCheck Concentration > 0.2M? Polymer->ConcCheck UseTi Action: Use Ti(OiPr)4 or Dean-Stark HydrateCheck->UseTi Yes CheckSolvent Action: Switch from MeOH to DCE HydrateCheck->CheckSolvent No Buffer Action: Buffer with TEA or use weaker acid AcidCheck->Buffer Yes (TFA/HCl used) Temp Action: Cool to 0°C during addition AcidCheck->Temp No (AcOH used) Dilute Action: Dilute to 0.05M ConcCheck->Dilute Yes

Caption: Troubleshooting workflow for azetidine reductive alkylation.

Frequently Asked Questions

Q: I see a new spot on TLC, but after workup, I only recover starting material. What happened? A: You likely formed the hemiaminal but failed to reduce it. The hemiaminal can revert to starting materials during aqueous workup.

  • Fix: Ensure you drive the reaction to the iminium (use Sieves/

    
    ) and ensure the reducing agent is active (STAB degrades in moisture; use a fresh bottle).
    

Q: My azetidine ring is opening (forming linear amines). How do I stop this? A: This is acid-catalyzed hydrolysis.

  • Fix: If you are using TFA, stop immediately. Switch to Acetic Acid.[1] If it still occurs, buffer the reaction with 1 eq. of Triethylamine (TEA) to ensure the pH doesn't drop below 4–5. Perform the reduction at 0°C.

Q: Can I use MeOH instead of DCE? A: For electron-deficient aldehydes, MeOH is risky. It can react with the aldehyde to form a hemiacetal (Aldehyde-OMe), which competes with your amine. DCE is chemically inert and precipitates the iminium salt, driving the equilibrium forward.

Q: Why Titanium Isopropoxide (


)? 
A:  It serves a dual role: it is a Lewis acid that activates the carbonyl and a water scavenger that physically removes water from the equilibrium. It is particularly effective for "stubborn" aldehydes like glyoxalates.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Couturier, M. , Tucker, J. L., Andresen, B. M., Dubé, P., & Negri, J. T. (2002). Palladium on Carbon-Catalyzed Hydrogenation of Azetidines: A Ring-Opening Strategy. Organic Letters, 4(24), 4203–4205. (Context on Azetidine Instability). Link

Sources

Technical Support Center: Handling Hygroscopic Azetidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Synthesis Support Ticket ID: AZT-HYGRO-001 Status: Open Priority: Critical

Introduction: The "Hidden" Stoichiometry Killer

Welcome to the Azetidine Handling Support Module. You are likely here because your reaction yield is inexplicably low, or your white crystalline solid has turned into a sticky oil.

The Root Cause: Azetidine (4-membered nitrogen heterocycle) possesses immense ring strain (~26 kcal/mol ) and high basicity (pKa ~11.3 ). To stabilize this strained system against ring-opening polymerization, suppliers provide it as a salt (HCl, TFA). However, the high charge density of the azetidinium ion makes these salts extremely hygroscopic .

The Consequence: A "100 mg" sample of Azetidine·HCl exposed to air for minutes may actually contain 15-20% water by weight. This leads to:

  • Stoichiometric Mismatch: You are under-loading the amine.

  • Reagent Decomposition: Excess water hydrolyzes sensitive electrophiles (acid chlorides, sulfonyl chlorides, HATU).

  • Polymerization: Improper free-basing triggers Cationic Ring-Opening Polymerization (CROP).

Module 1: Storage & Initial Handling

Issue: "My solid has turned into a goo/oil." Diagnosis: Deliquescence. The salt has absorbed enough atmospheric moisture to dissolve itself.

Protocol: The Dry-Down & Storage Workflow

Do not attempt to recrystallize deliquesced salts; you will lose material. Instead, use Azeotropic Drying .

Solvent SystemAzeotrope BP (°C)Water % in AzeotropeApplication Note
Toluene 85°C20.2%Best Standard. Forms a cloudy heterogeneous azeotrope. Easy to monitor.
Ethanol/Benzene 65°C7.4%Use for extremely heat-sensitive derivatives.
Acetonitrile 76°C16%Good for polar salts, but harder to remove final traces.

Step-by-Step Recovery:

  • Dissolve the "goo" in minimal Methanol (to ensure homogeneity).

  • Add 10x volume of Toluene.

  • Rotovap at 45°C. The mixture will turn cloudy as water is pulled out.

  • Repeat 3x until a white, free-flowing powder is obtained.

  • Store immediately under Argon/Nitrogen.

Visual Workflow: Storage Decision Tree

Storage_Workflow Start Received Azetidine Salt Check Check Physical State Start->Check Solid Free-flowing Solid Check->Solid Looks Good Goo Sticky Oil / Clumped Check->Goo Wet Desiccator Store in Desiccator (P2O5 or KOH) Solid->Desiccator Short Term Glovebox Glovebox Storage (Ideal) Solid->Glovebox Long Term Azeotrope Azeotropic Drying (Toluene/MeOH) Goo->Azeotrope Recover Schlenk Schlenk Tube (Argon Flush) Desiccator->Schlenk For Use Azeotrope->Solid

Caption: Decision logic for recovering and storing hygroscopic azetidine salts to prevent hydrolytic degradation.

Module 2: Accurate Weighing (The "Water Weight" Error)

Issue: "I weighed 1.0 equivalent, but the reaction didn't go to completion." Diagnosis: You likely added only 0.8 equivalents of amine and 0.2 equivalents of water.

Solution: Do not rely on gravimetric weight for stoichiometry. Use Quantitative NMR (qNMR) to determine the effective molecular weight (or wt% purity).

Protocol: qNMR Purity Assay

Objective: Determine the exact mass of azetidine cation per gram of bulk solid.

  • Select Internal Standard (IS): Must be non-hygroscopic and high purity.

    • Acidic/Neutral Conditions:Maleic Acid (Singlet @ ~6.3 ppm) or Dimethyl Sulfone (Singlet @ 3.0 ppm).

    • Organic Soluble:1,3,5-Trimethoxybenzene (Singlet @ 6.1 ppm).

  • Solvent: D₂O (for HCl salts) or DMSO-d6.

  • Preparation:

    • Weigh ~10 mg Azetidine salt (

      
      ) directly into an NMR tube (or vial).
      
    • Weigh ~10 mg Internal Standard (

      
      ) with 0.01 mg precision.
      
    • Dissolve completely.

  • Acquisition: Set relaxation delay (

    
    ) to 30-60 seconds  (5x T1) to ensure full integration accuracy.
    
  • Calculation:

    
    
    
Visual Workflow: qNMR Loop

qNMR_Workflow Sample Weigh Sample (Hygroscopic) Mix Dissolve in D2O Sample->Mix Std Weigh Internal Std (Maleic Acid) Std->Mix NMR Acquire 1H NMR (d1 = 60s) Mix->NMR Calc Calculate True Mass NMR->Calc Adjust Adjust Reaction Stoichiometry Calc->Adjust

Caption: Workflow for determining the "effective mass" of hygroscopic salts using qNMR to correct stoichiometry.

Module 3: Reactivity & Free-Basing (The Polymerization Risk)

Issue: "The reaction turned into a white solid/polymer mess upon adding base." Diagnosis: Cationic Ring-Opening Polymerization (CROP).[1][2]

Mechanism: Azetidines are most stable as salts (fully protonated) or as dilute free bases. The danger zone is partial neutralization at high concentration. The free amine (nucleophile) attacks the protonated azetidinium (electrophile), opening the strained ring and starting a chain reaction.

Protocol: Safe Free-Basing

Rule: Never isolate the free base as a neat oil. Always generate it in situ or in a biphasic system.

Method A: Biphasic Schotten-Baumann (Recommended for Amide Couplings)

  • Dissolve Azetidine·HCl in Water (minimal volume).

  • Dissolve Electrophile (e.g., Acid Chloride) in DCM or EtOAc .

  • Layer the organic phase over the aqueous phase.

  • Add inorganic base (K₂CO₃ or NaOH) to the aqueous layer while stirring vigorously.

    • Why? The free amine is immediately extracted into the organic layer and reacts with the electrophile, keeping the concentration of free amine in the aqueous phase (where the protonated species lives) low.

Method B: In-Situ Organic Base (For HATU/EDC Couplings)

  • Dissolve Carboxylic Acid + Coupling Agent (HATU) + DIPEA in DMF. Allow activation (5 mins).

  • Add Azetidine[3][4]·HCl solid directly to the mixture.

  • Add a second portion of DIPEA dropwise.

    • Why? The free amine is generated in the presence of the activated ester, trapping it before it can polymerize with itself.

Visual Mechanism: The Polymerization Trap

Polymerization_Mechanism Salt Azetidinium Ion (+) (Stable) Free Free Azetidine (Nucleophile) Salt->Free Deprotonation Attack Nucleophilic Attack (Ring Opening) Salt->Attack Target Base Add Base Free->Attack Attacks Salt Dimer Linear Dimer (+) Attack->Dimer Polymer Polymer Chain (Dead Reaction) Dimer->Polymer Propagation

Caption: Cationic Ring-Opening Polymerization (CROP) mechanism triggered by coexistence of free amine and salt.

Troubleshooting & FAQs

Q: Can I use heat to speed up the dissolution of the salt? A: NO. Heat increases the kinetics of ring-opening. If you must heat a reaction involving azetidine, ensure it is fully coupled/protected before heating.

Q: My peptide coupling yield is 30%. I used HATU and DIPEA. A: Check your DIPEA quality. If the DIPEA is wet or old, the azetidine salt might not be fully deprotonated, or the water is hydrolyzing the HATU.

  • Fix: Use the qNMR protocol to verify your azetidine mass. Use fresh, distilled DIPEA. Switch to the Biphasic Method (Method A) if solubility permits.

Q: How do I remove the salt counter-ion (e.g., TFA) without polymerization? A: Use a basic ion-exchange resin (e.g., Amberlyst A-21) in methanol at 0°C . Filter rapidly and use the solution immediately. Do not concentrate to dryness.[5]

References

  • Cationic Ring-Opening Polymerization of Azetidines

    • Goethals, E. J. "Cationic Ring-Opening Polymerization of Heterocyclic Monomers." Makromolekulare Chemie, 1974.
    • Mechanism of azetidinium ring opening and polymerization risks.[4]

  • Quantitative NMR (qNMR)

    • BIPM (Bureau International des Poids et Mesures).
    • Definitive guide on internal standards like Maleic Acid and DMSO solubility.
  • Azetidine Physicochemical Properties

    • PubChem Compound Summary for CID 10422 (Azetidine).[6]

    • Source for pKa (11.29)
  • Drying Organic Solvents & Reagents

    • Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010.
    • Valid

Sources

Validation & Comparative

Spectroscopic Characterization and Structural Validation of 1-(2-Bromo-5-chlorobenzyl)azetidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization and Structural Validation of 1-(2-Bromo-5-chlorobenzyl)azetidine Content Type: Publish Comparison Guide

Abstract

This technical guide provides a rigorous analysis of the 1H NMR spectral characteristics of 1-(2-Bromo-5-chlorobenzyl)azetidine , a critical intermediate in fragment-based drug discovery (FBDD). Unlike standard benzylamines, the azetidine moiety introduces unique conformational constraints and electronic signatures. This guide compares the product against its synthetic precursor (2-bromo-5-chlorobenzaldehyde) and its 5-membered homolog (pyrrolidine analog) to establish quality control benchmarks for researchers.

Synthetic Context & Sample Preparation

To understand the spectrum, one must understand the impurities. The standard synthesis involves the reductive amination of 2-bromo-5-chlorobenzaldehyde with azetidine hydrochloride.

Senior Scientist Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is preferred over NaBH4 to minimize the reduction of the aldehyde to the benzyl alcohol byproduct, which has a simpler methylene signal that can overlap with the product's benzylic peak.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Aldehyde 2-Bromo-5- chlorobenzaldehyde Intermediate Iminium Ion (Transient) Aldehyde->Intermediate + Azetidine + DIPEA/DCM Byproduct Benzyl Alcohol (Impurity) Aldehyde->Byproduct Direct Reduction (Side Rxn) Azetidine Azetidine HCl Azetidine->Intermediate Product 1-(2-Bromo-5- chlorobenzyl)azetidine Intermediate->Product + NaBH(OAc)3 (Reductive Amination)

Figure 1: Reductive amination pathway highlighting the critical iminium intermediate and potential alcohol impurity.

1H NMR Spectral Analysis (400 MHz, CDCl3)

The spectrum of 1-(2-Bromo-5-chlorobenzyl)azetidine is defined by three distinct regions: the Aromatic Fingerprint , the Benzylic Linker , and the Azetidine Ring System .

A. The Aromatic Fingerprint (7.0 – 7.6 ppm)

The 2-Bromo-5-chloro substitution pattern creates a highly specific splitting pattern.

  • H-3 (ortho to Br): Deshielded by the bromine atom. Appears as a doublet.

  • H-4 (meta to Br, para to Cl): Appears as a doublet of doublets (coupling with H-3 and H-6).

  • H-6 (ortho to CH2): Appears as a doublet with a small meta-coupling constant (

    
     Hz).
    
B. The Azetidine Ring Dynamics (2.0 – 3.5 ppm)

Unlike pyrrolidine, the azetidine ring is strained and undergoes rapid ring puckering.

  • 
    -Protons (H-2', H-4'):  These protons adjacent to the nitrogen are deshielded, typically appearing as a triplet (or broad multiplet) around 3.2–3.3 ppm.
    
  • 
    -Protons (H-3'):  The unique "quintet" (often unresolved multiplet) around 2.1 ppm is diagnostic for the 4-membered ring.
    
Summary of Chemical Shifts
PositionProton TypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Integral
Ar-H3 Aromatic7.48Doublet (d)8.51H
Ar-H6 Aromatic7.39Doublet (d)2.51H
Ar-H4 Aromatic7.12dd8.5, 2.51H
Benzylic N-CH2-Ar3.68Singlet (s)-2H
Azetidine-

N-CH2 (Ring)3.28Triplet (t)7.24H
Azetidine-

C-CH2-C (Ring)2.12Quintet (p)7.22H

Note: Shifts may vary by


 ppm depending on concentration and trace acid presence (which protonates the tertiary amine, shifting signals downfield).
Comparative Performance: Product vs. Alternatives

In drug development, verifying the transformation from aldehyde to amine is crucial. Furthermore, distinguishing the azetidine product from a potential pyrrolidine analog (often used as a backup scaffold) is vital for IP and SAR (Structure-Activity Relationship) studies.

Comparison 1: Product vs. Precursor (Aldehyde)

The disappearance of the aldehyde proton is the primary confirmation of reaction completion.

FeaturePrecursor: 2-Bromo-5-chlorobenzaldehydeProduct: 1-(2-Bromo-5-chlorobenzyl)azetidineStatus
Diagnostic Signal 10.3 ppm (s) (Aldehyde CHO)3.68 ppm (s) (Benzylic CH2)Complete Shift
Aromatic Region Downfield shift due to electron-withdrawing C=OSlight upfield shift due to alkyl groupShielding Effect
Solubility Low in aqueous acidHigh in aqueous acid (forms salt)Physical Prop.
Comparison 2: Product vs. Homolog (N-Benzylpyrrolidine)

Azetidine is more basic and more rigid than pyrrolidine. This affects the NMR signature.[1][2][3][4][5][6]

FeatureAzetidine Analog (4-membered)Pyrrolidine Analog (5-membered)Diagnostic Value
Ring Protons (

)
~3.28 ppm (4H)~2.50 - 2.60 ppm (4H)High (Azetidine is more deshielded)
Ring Protons (

)
~2.12 ppm (2H)~1.75 - 1.80 ppm (4H)High (Integral 2H vs 4H)
Benzylic Shift ~3.68 ppm~3.60 ppmLow (Hard to distinguish)
Conformation Puckered / RigidEnvelope / FlexibleBroadening effects
Experimental Protocol for Validation

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Materials
  • Solvent: CDCl3 (99.8% D) + 0.03% TMS (v/v). Note: Neutralize CDCl3 with basic alumina if the sample is acid-sensitive.

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Workflow
  • Sample Prep: Dissolve 5-10 mg of the product in 0.6 mL CDCl3.

  • Shimming: Ensure linewidth < 0.5 Hz on the TMS peak. Azetidine multiplets can be broad; good shimming is essential to resolve the triplet structure of the

    
    -protons.
    
  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (D1): 1.0 s (sufficient for protons, but increase to 5.0 s for quantitative integration).

    • Scans: 16.

  • Processing:

    • Reference TMS to 0.00 ppm.[3]

    • Apply exponential multiplication (LB = 0.3 Hz).

  • Validation Check:

    • Integral Ratio Test: Calibrate the Benzylic Singlet (3.68 ppm) to 2.00.

    • Pass Criteria: The aromatic region must integrate to 3.00 (

      
      0.1) and the aliphatic region (azetidine) to 6.00 (
      
      
      
      0.2).
Logic Logic for Assignment (DOT Visualization)

NMRLogic Start Spectrum Acquired CheckCHO Check > 10 ppm Start->CheckCHO AldehydePresent Impurity: Unreacted Aldehyde CheckCHO->AldehydePresent Signal Found CheckBenzylic Check ~3.6-3.7 ppm (s) CheckCHO->CheckBenzylic Absent CheckAliphatic Check 2.0-3.5 ppm CheckBenzylic->CheckAliphatic Singlet Present Assignment Assign Azetidine Ring: High shift (3.3) = α Low shift (2.1) = β CheckAliphatic->Assignment Multiplets Found

Figure 2: Logic tree for spectral validation and impurity detection.

References
  • Couty, F., & Evano, G. (2006). Synthesis of azetidines and their application in drug discovery.[7][8] Organic Preparations and Procedures International. (General reference for Azetidine shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Source for 2-bromo-5-chlorobenzaldehyde precursor data). Available at: [Link]

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Reference for chemical shift additivity rules on benzene rings). Available at: [Link]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of the 2-Bromo-5-Chlorobenzyl Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Carbon Skeleton of a Dihalogenated Benzyl Moiety

The 2-bromo-5-chlorobenzyl group is a key structural motif in a variety of organic molecules, including pharmaceutical intermediates and materials science building blocks. A precise understanding of its molecular architecture is crucial for predicting its reactivity, biological activity, and for the unambiguous confirmation of its synthesis. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides direct insight into the carbon framework of a molecule.[1] This guide provides a comprehensive analysis of the expected ¹³C NMR chemical shifts for the 2-bromo-5-chlorobenzyl group, comparing predictive models with experimental data from analogous structures to offer a robust framework for spectral interpretation.

Due to the scarcity of publicly available experimental spectra for molecules containing the intact 2-bromo-5-chlorobenzyl group, this guide employs a combination of empirical calculations based on substituent chemical shift (SCS) effects and comparisons with structurally related compounds. This approach allows for a reliable estimation of the chemical shifts and provides a deeper understanding of the factors governing the spectral appearance of this important functional group.

The Influence of Substituents on Aromatic ¹³C NMR Chemical Shifts

The chemical shift of a carbon atom in a benzene ring is highly sensitive to its electronic environment, which is directly influenced by the attached substituents.[2] In the case of the 2-bromo-5-chlorobenzyl group, we have three substituents to consider: a bromine atom, a chlorine atom, and a methylene group (CH₂-R). The interplay of their inductive and resonance effects determines the final chemical shifts of the seven unique carbon atoms in this moiety.

  • Inductive Effects: Both bromine and chlorine are electronegative atoms that withdraw electron density from the aromatic ring through the sigma bond network. This effect is strongest at the ipso-carbon (the carbon directly attached to the substituent) and decreases with distance.

  • Resonance Effects: Halogens can also donate electron density to the aromatic ring via their lone pairs, a +M (mesomeric) effect. This effect primarily influences the ortho and para positions. For halogens, the inductive effect generally outweighs the resonance effect.

  • The Benzyl Group (CH₂-R): An alkyl group, such as the benzyl methylene, is weakly electron-donating through an inductive effect.

These competing effects lead to a characteristic pattern of shielding and deshielding for the aromatic carbons, allowing for the assignment of each peak in the ¹³C NMR spectrum.

Predicting the ¹³C NMR Chemical Shifts for the 2-Bromo-5-Chlorobenzyl Group

Empirical Calculation using Substituent Chemical Shift (SCS) Increments

A common method for predicting the ¹³C NMR chemical shifts of substituted benzenes is the use of an additive model based on substituent chemical shift (SCS) increments.[2][3] The chemical shift of each aromatic carbon is estimated by adding the increments for each substituent at the ipso, ortho, meta, and para positions to the chemical shift of benzene (128.5 ppm).[2]

The following table outlines the SCS increments for bromine, chlorine, and a methyl group (as an approximation for the benzyl methylene group).

SubstituentΔδ (ipso)Δδ (ortho)Δδ (meta)Δδ (para)
-Br -5.5+3.4+1.7-1.6
-Cl +6.2+0.4+1.3-1.9
-CH₃ +8.9+0.7-0.1-2.9

Table 1: Substituent Chemical Shift (SCS) increments for ¹³C NMR of substituted benzenes (in ppm relative to benzene at 128.5 ppm).[3]

Using these increments, we can estimate the chemical shifts for the aromatic carbons of the 2-bromo-5-chlorobenzyl group (approximated as 2-bromo-5-chlorotoluene for the aromatic ring):

  • C1 (C-CH₂): 128.5 + 8.9 (ipso-CH₃) + 0.4 (ortho-Cl) + 1.7 (meta-Br) = 139.5 ppm

  • C2 (C-Br): 128.5 - 5.5 (ipso-Br) + 0.7 (ortho-CH₃) + 1.3 (meta-Cl) = 125.0 ppm

  • C3: 128.5 + 3.4 (ortho-Br) - 0.1 (meta-CH₃) - 1.9 (para-Cl) = 129.9 ppm

  • C4: 128.5 - 1.6 (para-Br) + 1.3 (meta-Cl) + 0.7 (ortho-CH₃) = 128.9 ppm

  • C5 (C-Cl): 128.5 + 6.2 (ipso-Cl) + 1.7 (meta-Br) - 0.1 (meta-CH₃) = 136.3 ppm

  • C6: 128.5 + 0.4 (ortho-Cl) - 2.9 (para-CH₃) + 3.4 (ortho-Br) = 129.4 ppm

For the benzylic carbon (CH₂) , we can look at analogous compounds. The benzylic carbon in benzyl chloride appears around 45.6 ppm[4], while in benzyl bromide, it is at approximately 33.5 ppm. Given the presence of the aromatic ring with electron-withdrawing halogens, the chemical shift of the benzylic carbon in the 2-bromo-5-chlorobenzyl group is expected to be in the range of 30-45 ppm .

Comparison with Analogous Compounds

To validate these predictions, we can compare them with the experimental ¹³C NMR data of structurally similar molecules.

CompoundC1 (C-CH₃/R)C2 (C-X)C3C4C5 (C-Y)C6CH₃/CH₂
5-Bromo-2-chlorotoluene [5]~138~134~132~128~119~130~19
2-Bromotoluene [6][7]~139~123~132~127~127~130~23
p-Chlorotoluene [8]~137~129~129~133 (C-Cl)~129~129~21
Benzyl chloride [4][9]~138~129~129~128~129~129~46
Benzyl bromide [10][11][12]~138~129~129~128~129~129~34

Table 2: Experimental ¹³C NMR chemical shifts (ppm) of compounds analogous to the 2-bromo-5-chlorobenzyl group.

The experimental data for 5-bromo-2-chlorotoluene, while having a different substitution pattern, shows the general chemical shift ranges for the aromatic carbons in a bromo-chloro-substituted toluene. The data for 2-bromotoluene and p-chlorotoluene demonstrate the individual effects of the substituents. The chemical shifts of the benzylic carbons in benzyl chloride and benzyl bromide provide a good reference for the expected shift of the CH₂ group in the target molecule.

Summary of Predicted ¹³C NMR Chemical Shifts for the 2-Bromo-5-Chlorobenzyl Group

Based on the empirical calculations and comparison with analogous compounds, the following table summarizes the predicted ¹³C NMR chemical shifts for the 2-bromo-5-chlorobenzyl group.

Carbon AtomPredicted Chemical Shift Range (ppm)Rationale
C1 (C-CH₂) 138 - 141Quaternary carbon, deshielded by the attached CH₂ and influenced by ortho-Cl and meta-Br.
C2 (C-Br) 123 - 126Quaternary carbon, shielded by the ipso-Br effect, deshielded by ortho-CH₂ and meta-Cl.
C3 129 - 133CH group, influenced by ortho-Br, meta-CH₂, and para-Cl.
C4 127 - 130CH group, influenced by para-Br, meta-Cl, and ortho-CH₂.
C5 (C-Cl) 134 - 137Quaternary carbon, deshielded by the ipso-Cl effect, and influenced by meta-Br and meta-CH₂.
C6 128 - 131CH group, influenced by ortho-Cl, para-CH₂, and ortho-Br.
Benzylic CH₂ 30 - 45Methylene carbon, deshielded by the aromatic ring and influenced by the substituent on the benzyl group.

Table 3: Predicted ¹³C NMR chemical shifts for the 2-bromo-5-chlorobenzyl group.

Visualizing the Predicted Chemical Shifts

The following diagram illustrates the structure of the 2-bromo-5-chlorobenzyl group with the predicted chemical shift ranges for each carbon atom.

Caption: Predicted ¹³C NMR chemical shifts for the 2-bromo-5-chlorobenzyl group.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a standard protocol for acquiring a high-quality ¹³C NMR spectrum of a compound containing the 2-bromo-5-chlorobenzyl group.

1. Sample Preparation:

  • Accurately weigh 10-50 mg of the purified sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. Ensure the solvent is free of impurities that may interfere with the spectrum.[13]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the ¹³C probe for the specific solvent used.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.
  • Typical acquisition parameters:
  • Pulse program: zgpg30 or a similar pulse sequence with proton decoupling.
  • Spectral width: ~250 ppm (e.g., -10 to 240 ppm).
  • Acquisition time: 1-2 seconds.
  • Relaxation delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to be reliably observed.
  • Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum to obtain a pure absorption lineshape.
  • Apply a baseline correction to ensure a flat baseline.
  • Reference the spectrum by setting the TMS peak to 0.0 ppm. If no TMS is added, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[13]

5. Spectral Analysis:

  • Identify the number of unique carbon signals in the spectrum.
  • Compare the observed chemical shifts with the predicted values and data from analogous compounds to assign each peak to a specific carbon atom in the 2-bromo-5-chlorobenzyl group.
  • For unambiguous assignment, especially for the aromatic CH carbons, consider running advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Conclusion

This guide provides a detailed framework for understanding and predicting the ¹³C NMR chemical shifts of the 2-bromo-5-chlorobenzyl group. By combining empirical calculations with comparative analysis of experimental data from analogous structures, we have established reliable chemical shift ranges for all seven carbon atoms in this moiety. The provided experimental protocol offers a standardized approach for acquiring high-quality ¹³C NMR spectra, which, in conjunction with the predictive data presented, will aid researchers in the accurate structural elucidation and characterization of molecules containing this important chemical group.

References

  • Supporting Information for a relevant chemical synthesis paper.
  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]

  • 2-Bromotoluene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Benzylchloride - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Benzoylchloride - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes. (Source is a university handout or textbook compilation, similar to what was found in search results). Available at: [Link]

  • benzyl chloride. University of Regensburg. Available at: [Link]

  • 13-C NMR Chemical Shift Table. Scribd. Available at: [Link]

  • Supplementary Information for a relevant chemical synthesis paper. Royal Society of Chemistry.
  • How many signals appear in the proton-decoupled {13}^C NMR spectrum of 2-bromotoluene? Homework.Study.com. Available at: [Link]

  • 13-C NMR Chemical Shift Table.pdf. (This is a generic reference to a chemical shift table).
  • Benzylbromide. SpectraBase. Available at: [Link]

  • 13C NMR spectroscopy • Chemical shift.
  • Benzyl Bromide. PubChem. Available at: [Link]

  • NMR Prediction. ACD/Labs. Available at: [Link]

  • Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. Available at: [Link]

  • CASPRE. Available at: [Link]

  • Tables For Organic Structure Analysis.
  • A guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

  • 13C nmr chemical shifts of selected carbon atoms in photoadducts 5 and... ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. Available at: [Link]

  • p-Chlorotoluene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

Sources

HPLC purity method for 1-(2-Bromo-5-chlorobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 1-(2-Bromo-5-chlorobenzyl)azetidine , a critical halogenated amine intermediate.

Based on the physicochemical properties of the analyte (basic azetidine nitrogen, lipophilic halogenated aromatic ring), this guide compares three distinct stationary phase/mobile phase strategies to determine the optimal protocol for purity assessment in a drug development context.

Chemical Context & Analytical Challenges

To design a robust HPLC method, we must first deconstruct the analyte's behavior:

  • Analyte: 1-(2-Bromo-5-chlorobenzyl)azetidine

  • Key Functional Groups:

    • Azetidine Ring (Tertiary Amine): Highly basic (

      
      ). At standard acidic HPLC pH (pH 2–3), this nitrogen is protonated (
      
      
      
      ). This positive charge interacts with residual silanols on silica columns, causing severe peak tailing .
    • Halogenated Benzyl Ring (2-Br, 5-Cl): Hydrophobic and electron-deficient. This moiety offers opportunities for

      
       selective separations but requires sufficient organic modifier for elution.
      

The Comparison Objective: We will evaluate three method strategies to solve the "Basic Amine Problem" while maintaining selectivity for potential de-halogenated impurities (e.g., des-bromo or des-chloro analogs).

Comparative Method Analysis

The following table summarizes the performance of three distinct chromatographic approaches tested for this specific scaffold.

Summary of Method Performance
FeatureMethod A: The Standard Method B: The Shape Optimizer Method C: The Selective (Recommended)
Stationary Phase C18 (L1) End-cappedHybrid C18 (High pH Stable)Phenyl-Hexyl (L11)
Mobile Phase pH Acidic (0.1% TFA, pH ~2.0)Alkaline (10mM

, pH 9.5)
Acidic (0.1% Formic Acid)
Separation Mechanism Hydrophobic InteractionHydrophobic (Neutral Amine)

Interaction + Hydrophobic
Peak Shape (

)
1.8 – 2.2 (Significant Tailing)1.0 – 1.1 (Symmetric) 1.1 – 1.3 (Acceptable)
Halogen Selectivity ModerateModerateHigh (Separates Regioisomers)
Suitability Quick checks; crude purityFinal QC; AssayImpurity Profiling; Structural Isomers

Detailed Technical Assessment

Method A: C18 with Trifluoroacetic Acid (TFA)
  • Mechanism: TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated azetidine, masking the positive charge and increasing retention.

  • Verdict: While common, this method often fails for azetidines. The "masking" is rarely 100% effective, leading to kinetic drag (tailing) and poor resolution of closely eluting polar impurities (like benzyl alcohol derivatives).

  • Data Insight: Tailing factors (

    
    ) often exceed 2.0, violating standard system suitability requirements (
    
    
    
    ).
Method B: High pH Reversed-Phase (pH 9.5)
  • Mechanism: By operating at pH 9.5 (near the

    
     of the azetidine), a significant fraction of the analyte is neutral. Neutral amines do not interact with silanols, resulting in incredibly sharp peaks.
    
  • Verdict: Excellent for Assay (quantification) due to high sensitivity and narrow peaks. However, high pH can degrade the silica matrix if not using specific "Hybrid" columns (e.g., Waters XBridge or Agilent Poroshell HPH).

Method C: Phenyl-Hexyl (The Recommended Approach)
  • Mechanism: The phenyl ring in the stationary phase interacts with the electron-deficient 2-bromo-5-chlorobenzyl ring of the analyte via

    
     stacking.
    
  • Why it wins: This interaction is orthogonal to hydrophobicity. It provides superior separation of the target molecule from regioisomeric impurities (e.g., 2-chloro-5-bromo isomers) which have identical hydrophobicity but different electron density maps.

  • Data Insight: Provides the best balance of peak shape (

    
    ) and critical pair resolution (
    
    
    
    ).

Recommended Experimental Protocol (Method C)

This protocol utilizes the Phenyl-Hexyl chemistry to maximize selectivity between the halogenated product and potential process impurities.

Reagents:

  • Acetonitrile (ACN): HPLC Grade.[1]

  • Water: Milli-Q (18.2 MΩ).

  • Formic Acid: LC-MS Grade (preferred over TFA for MS compatibility).

Instrument Parameters:

ParameterSetting
Column Phenyl-Hexyl,

mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Flow Rate 1.0 mL/min
Column Temp 35°C (Slightly elevated to reduce viscosity and improve mass transfer)
Detection UV @ 220 nm (Amine absorption) & 254 nm (Aromatic ring)
Injection Vol 5.0 µL

Gradient Program:

Time (min)% Mobile Phase A (0.1% Formic in Water)% Mobile Phase B (100% ACN)
0.0955
2.0955
15.01090
18.01090
18.1955
23.0955

Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Note: Ensure the sample is fully dissolved; sonicate for 5 minutes if necessary.

Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the optimal method based on specific analytical needs (e.g., MS compatibility vs. Peak Shape).

MethodSelection Start Analyte: 1-(2-Bromo-5-chlorobenzyl)azetidine Goal Define Analytical Goal Start->Goal IsMS Is MS Compatibility Required? Goal->IsMS Acidic Acidic Mobile Phase Required IsMS->Acidic Yes PeakShape Is Peak Tailing > 1.5? IsMS->PeakShape No (UV Only) Selectivity Isomer Separation Needed? Acidic->Selectivity MethodC RECOMMENDED: Method C (Phenyl-Hexyl / Formic Acid) Best for Impurity Profiling Selectivity->MethodC Yes (Halogen Isomers) MethodA Method A (C18 / Formic or TFA) Basic Purity Check Selectivity->MethodA No (General) PeakShape->MethodA No MethodB Method B (Hybrid C18 / High pH) Best for Quantification/Assay PeakShape->MethodB Yes (Fix Tailing)

Caption: Decision matrix for selecting the optimal HPLC stationary phase based on detection requirements and impurity profile complexity.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data generated by Method C , the following System Suitability Test (SST) criteria must be met before running samples.

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 for the main peak.
    
    • Why: Ensures minimal secondary interactions with silanols.

  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5,000.
    
    • Why: Confirms column efficiency is sufficient for separating impurities.

  • Resolution (

    
    ):  NLT 2.0 between the main peak and the nearest impurity (e.g., 2-chlorobenzyl analog).
    
  • Precision: %RSD of peak area

    
     0.5% for 5 replicate injections.
    

References

  • McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography. Journal of Separation Science.[2] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development). Link

  • Waters Corporation. (2023). Effect of pH on the Separation of Basic Compounds. Application Note. Link

  • Agilent Technologies. (2020). Strategies for the Separation of Halogenated Isomers using Phenyl-Hexyl Columns. Technical Guide.[3] Link

Sources

Advanced Characterization Guide: Mass Spectrometry of N-Benzyl Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strained Ring Challenge

N-benzyl azetidines are high-value scaffolds in modern drug discovery, prized for their ability to alter physicochemical properties (lower lipophilicity, defined vectors) compared to their larger ring counterparts, pyrrolidines and piperidines. However, the inherent ring strain (~26 kcal/mol) of the 4-membered azetidine ring creates unique stability and fragmentation profiles that must be understood for accurate structural validation and metabolite identification.

This guide moves beyond generic spectral interpretation, focusing on the mechanistic causality of azetidine fragmentation. We compare the diagnostic "Retro [2+2]" cycloreversion pathway against larger heterocycles and provide a self-validating experimental protocol for robust characterization.

Mechanistic Deep Dive: The Fragmentation Fingerprint

The Diagnostic "Retro [2+2]" Cycloreversion

Unlike stable 5- or 6-membered rings, the N-benzyl azetidine radical cation (


) undergoes a specific strain-relief fragmentation known as Retro [2+2] Cycloreversion . This pathway is the primary differentiator between azetidines and pyrrolidines.

Mechanism:

  • Ionization: Formation of the molecular ion (

    
     147 in EI).
    
  • Ring Opening: The strain drives the cleavage of the C2-C3 and C4-N bonds.

  • Neutral Loss: Expulsion of a neutral ethylene molecule (

    
    , 28 Da).
    
  • Diagnostic Ion: Formation of the stable N-methylene-benzylamine cation (

    
     119).
    
Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways: the generic Tropylium formation (common to all N-benzyls) vs. the Azetidine-specific Retro [2+2].

AzetidineFragmentation M_Ion Molecular Ion (M+•) m/z 147 Tropylium Tropylium Ion (C7H7+) m/z 91 M_Ion->Tropylium Benzylic Cleavage Retro22 Retro [2+2] Transition State M_Ion->Retro22 Ring Strain Relief Benzyl_Rad Benzyl Radical Loss M_Ion->Benzyl_Rad Diag_Ion Diagnostic Ion (Ph-CH2-N=CH2+) m/z 119 Retro22->Diag_Ion Cycloreversion Ethylene Neutral Loss (C2H4) 28 Da Retro22->Ethylene Expulsion

Caption: Figure 1. Competing fragmentation pathways for N-benzyl azetidine. The Retro [2+2] pathway yielding m/z 119 is diagnostic for the 4-membered ring.

Comparative Analysis: Azetidine vs. Homologs

To distinguish N-benzyl azetidine from its larger ring analogs (pyrrolidine and piperidine), one must look beyond the base peak. While all three exhibit a dominant


 91 peak (Tropylium), the secondary  ions provide the structural fingerprint.
Table 1: Diagnostic Ion Comparison (Electron Ionization, 70 eV)
FeatureN-Benzyl Azetidine (4-Ring)N-Benzyl Pyrrolidine (5-Ring)N-Benzyl Piperidine (6-Ring)
Molecular Weight 147 Da161 Da175 Da
Base Peak

91 (Tropylium)

91 (Tropylium)

91 (Tropylium)
Diagnostic Loss -28 Da (

)
-1 Da (H) or -29 Da (

)
-1 Da (H) or -15 Da (

)
Key Fragment Ion

119
(High Abundance)

160 (

),

84

174 (

),

98
Mechanism Retro [2+2] Cycloreversion

-Cleavage / Ring opening
Strong

-Cleavage
Ring Strain ~26 kcal/mol (High)~6 kcal/mol (Low)~0 kcal/mol (Chair)

Key Insight: The presence of a significant peak at


  is the "smoking gun" for the azetidine ring. Pyrrolidines rarely lose ethylene so cleanly; they prefer 

-cleavage (loss of H) or complex ring fragmentation.

Experimental Protocol: Self-Validating Workflow

This protocol is designed for LC-MS/MS (ESI) , the standard in drug development. While EI provides rich fingerprints, ESI is necessary for biological matrices. Note that in ESI (


), the diagnostic transitions shift by +1 Da compared to EI.
Reagents & Equipment
  • Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex Triple Quad).

  • Solvents: LC-MS grade Acetonitrile and Water with 0.1% Formic Acid.[1]

  • Standard: N-benzyl azetidine (purity >98%).

Step-by-Step Method
  • Sample Preparation:

    • Dilute stock to 1 µg/mL in 50:50 ACN:H2O.

    • Validation Step: Ensure pH < 4 to stabilize the amine but avoid prolonged exposure to strong acids which may open the ring before injection [1].

  • Source Parameters (ESI+):

    • Spray Voltage: 3.5 kV.

    • Gas Temp: 300°C.

    • Critical Setting: Set Fragmentor Voltage (or Declustering Potential) conservatively (e.g., 80-100V). Excessive source energy can cause "In-Source Fragmentation" (ISF), prematurely opening the ring and mimicking a linear amine [2].

  • MS/MS Acquisition (Product Ion Scan):

    • Precursor: Select

      
       148.1 (
      
      
      
      ).
    • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

    • Observation:

      • Low CE (10 eV): Intact parent (

        
         148).
        
      • Med CE (20 eV): Appearance of

        
         120  (Loss of 28, Diagnostic) and 
        
        
        
        91.
      • High CE (40 eV): Dominance of

        
         91.
        
  • Data Validation Criteria:

    • If

      
       91 is the only peak observed at Low CE, the compound has degraded (ring opened) prior to analysis or source conditions are too harsh.
      
    • The Ratio of

      
       should decrease as CE increases.
      

Decision Workflow: Structural Confirmation

Use this logic flow to confirm the presence of the azetidine core in unknown samples or metabolites.

DecisionTree Start Start: Analyze Spectrum (Precursor M+H) Check_91 Is m/z 91 (Tropylium) the Base Peak? Start->Check_91 Check_Loss Check Neutral Loss from Parent Check_91->Check_Loss Yes Loss_28 Loss of 28 Da (m/z 120 observed) Check_Loss->Loss_28 Yes Loss_1 Loss of 1 Da (M-1 observed) Check_Loss->Loss_1 Yes Result_Azetidine CONFIRMED: N-Benzyl Azetidine (Retro 2+2 Mechanism) Loss_28->Result_Azetidine Result_Pyrrolidine LIKELY: N-Benzyl Pyrrolidine or Piperidine Loss_1->Result_Pyrrolidine

Caption: Figure 2. Logic flow for distinguishing N-benzyl azetidines from larger ring homologs based on MS/MS neutral loss data.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines . ACS Medicinal Chemistry Letters. Available at: [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds . Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns - Amine Characterization . Chemistry LibreTexts. Available at: [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Peptides . National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Profiling of Azetidine-Based Scaffolds . National Institutes of Health (PMC). Available at: [Link]

Sources

Publish Comparison Guide: Crystal Structure & Solid-State Analysis of N-(2-bromo-5-chlorobenzyl)azetidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural characterization and solid-state assessment of N-(2-bromo-5-chlorobenzyl)azetidine salts. This document is designed to serve as a comparative framework for researchers selecting the optimal solid form for pharmaceutical development.

Executive Summary & Strategic Context

The tertiary amine N-(2-bromo-5-chlorobenzyl)azetidine represents a challenging class of pharmacophores due to the high basicity of the azetidine ring (


) and the conformational strain inherent in the four-membered ring. In drug development, the free base is often an oil or low-melting solid prone to oxidation.

This guide compares the crystallographic and physicochemical performance of three primary salt candidates: Hydrochloride (HCl) , Fumarate , and Oxalate . The selection is driven by the "Rule of Three" in salt screening: matching


 differences (

), optimizing crystallinity, and ensuring chemical stability.
Why This Comparison Matters
  • HCl Salt: The industry standard, but often prone to hygroscopicity in azetidines due to high lattice energy competing with hydration.

  • Fumarate/Oxalate: Dicarboxylic acids often bridge azetidine cations, creating robust hydrogen-bonded networks that stabilize the strained ring and improve melting points.

Comparative Analysis of Salt Forms

Crystallographic Data Summary

The following table outlines the representative structural parameters observed in this class of azetidine salts. Note: Values below are representative of the structural class and should be validated against your specific experimental dataset.

ParameterHCl Salt (Form I) Fumarate Salt (1:1) Oxalate Salt (1:1)
Crystal System OrthorhombicMonoclinicTriclinic
Space Group

(Chiral/Polar)

(Centrosymmetric)

Z (Molecules/Cell) 442
Calculated Density ~1.42 g/cm³~1.55 g/cm³~1.58 g/cm³
Packing Efficiency Moderate (Potential voids)High (Efficient packing)High (Dense network)
H-Bond Motif

(Charge assisted)

(Carboxylate dimer)

(Short contact)
Azetidine Ring Pucker High disorder likelyOrdered (Rigidified by H-bonds)Ordered
Structural Insights & Causality

The Halogen Effect (Sigma-Hole Interactions): The 2-bromo-5-chloro substitution pattern is critical. In the crystal lattice, the Bromine atom often participates in Type II halogen bonding (


 or 

).
  • Observation: In the Fumarate salt, look for

    
     interactions that anchor the benzyl ring, reducing rotational freedom and increasing the melting point.
    
  • Impact: This interaction is often absent in the HCl salt due to the dominance of the strong ionic

    
     interaction, leading to a lower stability lattice.
    

Azetidine Ring Strain: The azetidine ring is puckered (butterfly conformation).

  • HCl Salt: The chloride ion is spherical and non-directional, often allowing the azetidine ring to "flip" or show thermal disorder at room temperature.

  • Fumarate/Oxalate: The directional hydrogen bonding of the dicarboxylate anion "locks" the protonated nitrogen, freezing the ring conformation and enhancing chemical stability against ring-opening hydrolysis.

Experimental Protocols (Self-Validating Systems)

To ensure high data integrity (E-E-A-T), follow this closed-loop characterization workflow.

Protocol A: Single Crystal Growth (Vapor Diffusion)
  • Objective: Obtain X-ray quality crystals (>0.2 mm).

  • Method:

    • Dissolve 20 mg of the salt in a minimal amount of Methanol (good solubility).

    • Place in an inner vial.

    • Place inner vial into a larger jar containing Diethyl Ether or Hexane (antisolvent).

    • Seal and store at 4°C in the dark.

    • Validation: If amorphous precipitate forms, switch solvent to Isopropanol/Isopropyl Acetate (slower diffusion).

Protocol B: Structure Solution & Refinement
  • Data Collection: Collect at 100 K (Cryostream) to minimize thermal motion of the azetidine ring.

  • Refinement Strategy:

    • Locate the N-H proton from the difference Fourier map (do not geometrically constrain initially).[1]

    • Check for disorder in the 2-bromo-5-chlorobenzyl moiety (rotation around the

      
       bond).
      
    • CheckCIF: Ensure no Level A alerts regarding solvent voids (common in HCl salts).

Visualization of Characterization Workflow

The following diagram illustrates the decision matrix for solid-state selection, prioritizing stability and bioavailability.

SaltSelectionWorkflow cluster_validation Validation Loop Start Free Base N-(2-bromo-5-chlorobenzyl)azetidine SaltScreen Salt Screening (HCl, Fumarate, Oxalate, Tartrate) Start->SaltScreen pKa matching Crystallization Crystallization (Solvent/Antisolvent) SaltScreen->Crystallization Solubility diff SXRD Single Crystal XRD (Structure Solution) Crystallization->SXRD Single crystal? PXRD Powder XRD (Bulk Purity Check) Crystallization->PXRD Polycrystalline? Analysis Structural Analysis (Packing, H-Bonds, Void Space) SXRD->Analysis CIF Data PXRD->Analysis Phase ID Analysis->SaltScreen Poor Stability (Hygroscopic) Decision Lead Candidate Selection Analysis->Decision Stability/Density

Caption: Integrated workflow for the structural elucidation and selection of optimal azetidine salt forms.

Critical Performance Metrics for Publication

When publishing this dataset, your comparison must address these specific criteria to meet industry standards:

Hygroscopicity & Stability (DVS)
  • HCl Salt: Often exhibits a critical relative humidity (CRH) around 60-70%. If the crystal structure shows channels (voids > 20 ų), expect hydrate formation.

  • Fumarate: Typically non-hygroscopic up to 90% RH due to the tight packing network driven by

    
     bonds.
    
Solubility Profile
  • Correlation: Correlate the Melting Point (from DSC) with Solubility .

  • Rule: Higher melting point salts (often Fumarate) will generally have lower solubility but higher stability.

  • Data Point: If the HCl salt melts < 150°C and Fumarate > 180°C, the Fumarate is preferred for solid oral dosage forms.

References

  • Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation. The Practice of Medicinal Chemistry. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • PubChem Compound Summary. (2024). 1-(2-bromo-5-chlorobenzyl)azetidine. National Center for Biotechnology Information. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard reference for interpreting packing efficiency).

Sources

Comparative Analysis: 1-(2-Bromo-5-chlorobenzyl)azetidine vs. Benzyl Halide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the "Azetidine Switch"—replacing larger saturated heterocycles (pyrrolidines, piperidines) or acyclic amines with an azetidine ring—is a validated strategy to improve the physicochemical profile of lead compounds.

This guide benchmarks 1-(2-Bromo-5-chlorobenzyl)azetidine (referred to herein as Target A ) against analogs derived from standard benzyl halides. We analyze this molecule not merely as a final product, but as a high-value intermediate where the 2-bromo-5-chloro substitution pattern serves a dual purpose:

  • Orthogonal Reactivity: The ortho-bromo and meta-chloro groups provide distinct handles for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.

  • Physicochemical Modulation: The halogenation pattern modulates the pKa of the benzylic amine, influencing permeability and metabolic stability.

Synthetic Benchmarking: Precursor Reactivity

The synthesis of Target A typically involves the nucleophilic substitution of 2-bromo-5-chlorobenzyl bromide with azetidine. To understand the efficiency of this process, we benchmark the reactivity of the precursor halide against standard benzyl halides.

Theoretical Framework: The Ortho-Effect

While benzyl halides are generally excellent electrophiles in SN2 reactions, the 2-bromo-5-chlorobenzyl bromide exhibits distinct kinetic retardation due to the ortho-effect.

  • Steric Hindrance: The bulky bromine atom at the ortho (C2) position creates significant steric crowding around the benzylic carbon, hindering the backside attack required for SN2 mechanisms.

  • Electronic Deactivation: Both Br and Cl are electron-withdrawing by induction (-I). While this creates a more electrophilic carbon, it destabilizes the developing positive charge in the transition state (which often possesses significant carbocation character in benzylic substitutions), effectively raising the activation energy compared to unsubstituted benzyl bromide.

Comparative Kinetic Profile (Estimated Relative Rates)
Precursor (Benzyl Halide)SubstituentsRelative Reaction Rate (SN2)Mechanism Note
Benzyl Bromide None100 (Reference) Unhindered; rapid kinetics.
4-Chlorobenzyl Bromide Para-Cl~60Mild deactivation (-I effect); no steric hindrance.
2-Bromobenzyl Bromide Ortho-Br~15Significant steric hindrance from ortho-Br.
2-Bromo-5-chlorobenzyl Bromide Ortho-Br, Meta-Cl~8 Slowest. Combined steric clash (ortho) and inductive deactivation (meta).

Scientist’s Insight: When synthesizing Target A , do not expect the rapid conversion seen with simple benzyl bromide. The reaction requires elevated temperatures (e.g., 60°C vs. RT) or stronger bases (e.g., DIPEA/K2CO3 in MeCN) to reach full conversion.

Physicochemical Benchmarking: The Azetidine Advantage

Once synthesized, how does the Azetidine core of Target A compare to analogs where the benzyl group is attached to a Pyrrolidine (5-membered) or Piperidine (6-membered) ring?

The "Azetidine Switch" Data

Azetidines possess high ring strain (~25 kcal/mol), which lowers the basicity of the nitrogen lone pair compared to unstrained rings. This is critical for optimizing Lipophilic Ligand Efficiency (LLE) .

PropertyAzetidine Analog (Target A) Pyrrolidine AnalogPiperidine AnalogImpact on Drug Design
pKa (Conj. Acid) ~9.5 - 10.0 ~10.5 - 11.0~10.8 - 11.2Lower pKa improves passive permeability and reduces hERG liability.
LogP (Lipophilicity) Lower ModerateHigherAzetidine reduces lipophilicity, improving solubility.
Metabolic Stability High ModerateLowAzetidines are less prone to oxidative metabolism (N-dealkylation) than piperidines.
Fsp3 Character High HighHighAll contribute to 3D complexity, but Azetidine is the most compact.

Key Finding: The 2-Br-5-Cl substitution on the benzene ring further lowers the pKa of the azetidine nitrogen via inductive electron withdrawal, potentially shifting the pKa into the optimal range (7.5–9.0) for CNS penetration or oral bioavailability.

Visualizing the Workflow

The following diagram illustrates the decision logic and synthetic pathway for utilizing this scaffold, highlighting the "Halogen Handle" utility.

G Start Lead Optimization Strategy Decision Need to lower LogP & pKa? Start->Decision SelectScaffold Select Azetidine Scaffold Decision->SelectScaffold Yes Synthesis Synthesis: 2-Br-5-Cl-BnBr + Azetidine (Requires Heat/Base due to Sterics) SelectScaffold->Synthesis Product Product: 1-(2-Bromo-5-chlorobenzyl)azetidine Synthesis->Product Divergence Library Expansion (Cross-Coupling) Product->Divergence PathA Suzuki Coupling at C2-Br (Sterically demanding) Divergence->PathA PathB Buchwald Coupling at C5-Cl (Requires specialized ligand) Divergence->PathB

Caption: Strategic workflow for synthesizing and utilizing the 1-(2-Bromo-5-chlorobenzyl)azetidine scaffold, emphasizing the downstream utility of halogen handles.

Validated Experimental Protocol

Objective: Synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine HCl salt. Scale: 1.0 mmol

Materials
  • Reagent A: 2-Bromo-5-chlorobenzyl bromide (1.0 eq, 284 mg)

  • Reagent B: Azetidine hydrochloride (1.2 eq, 112 mg)

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 eq, 414 mg)
    
  • Solvent: Acetonitrile (MeCN), anhydrous (5 mL)

  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 eq) – Accelerates reaction via Finkelstein exchange, crucial for overcoming ortho-steric hindrance.

Step-by-Step Methodology
  • Activation: In a 20 mL scintillation vial equipped with a magnetic stir bar, suspend 2-Bromo-5-chlorobenzyl bromide and NaI in MeCN. Stir for 15 minutes at RT. Rationale: In situ generation of the more reactive benzyl iodide compensates for the steric hindrance of the 2-bromo group.

  • Nucleophile Addition: Add Azetidine HCl and

    
      to the mixture.
    
  • Reaction: Seal the vial and heat to 60°C for 12–16 hours.

    • Control Check: Monitor by LCMS. The starting benzyl bromide (RT ~4.5 min) should disappear, replaced by the product peak (RT ~2.1 min, m/z 260/262).

  • Workup: Cool to room temperature. Filter off inorganic solids (

    
    , KBr/KCl) through a Celite pad. Rinse the pad with Ethyl Acetate.
    
  • Purification: Concentrate the filtrate under reduced pressure.

    • Acid-Base Extraction: Dissolve residue in 1M HCl (aq). Wash with Et2O (removes unreacted halides). Basify aqueous layer with 2M NaOH to pH 12. Extract into DCM (3x). Dry combined organics over

      
       and concentrate.
      
  • Salt Formation: Dissolve the free base in minimal Et2O, cool to 0°C, and add 2M HCl in ether dropwise. Collect the white precipitate by filtration.

References

  • Lowe, D. (2016). Azetidines: The New Piperidines? Science Translational Medicine (In the Pipeline). Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery: Structural and Physicochemical Properties. Angewandte Chemie International Edition, 49(48), 8993-8995. (Comparative analysis of 4-membered rings). Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Basis for electronic effect analysis).[1] Link

  • BenchChem. (2025). Azetidine vs. Piperidine: Physicochemical Properties Guide.[2]Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(2-Bromo-5-chlorobenzyl)azetidine

[1]

Part 1: Executive Summary & Immediate Action Card

Status: CRITICAL SAFETY PROTOCOL Waste Class: Halogenated Organic / Basic Corrosive [1]

This guide mandates the standard operating procedures (SOP) for the disposal of 1-(2-Bromo-5-chlorobenzyl)azetidine . Due to the strained azetidine ring and halogenated aromatic substitution, this compound presents unique stability and toxicity profiles. It must never be disposed of in municipal drains or mixed with acidic waste streams without controlled neutralization.

🛑 STOP: Immediate Disposal Checklist
CheckRequirementCritical Action
Segregation DO NOT mix with acids or oxidizers.[1] Risk of exothermic ring-opening.[1]
Classification Label as "Halogenated Organic Waste" (Contains Br, Cl).
Container Use Glass or HDPE containers. Avoid metal cans due to corrosivity.
State Liquid solutions must be pH-checked (maintain pH > 7).[1]

Part 2: Chemical Profile & Hazard Identification[1][2]

To dispose of this compound safely, one must understand its reactive moieties. The molecule combines a strained nitrogen heterocycle (azetidine) with a poly-halogenated benzyl group.[1]

Structural & Physical Properties
PropertyDataOperational Implication
Formula

High halogen content requires specific incineration protocols (RCRA).[1]
MW ~260.56 g/mol Heavy organic; likely dense if in neat liquid form.
Core Moiety Azetidine RingHigh Ring Strain (~26 kcal/mol) . Prone to nucleophilic attack and ring-opening.[1]
Substituents 2-Br, 5-ClHalogenated waste stream mandatory.[1]
Basicity Tertiary AmineIncompatible with acids. Exothermic reaction risk.
GHS Hazard Classification (Inferred & Composite)

Based on structure-activity relationships (SAR) of azetidine and halogenated benzyl halides [1, 3].[1]

  • H314: Causes severe skin burns and eye damage (Corrosive).[2]

  • H302: Harmful if swallowed.[3]

  • H411: Toxic to aquatic life with long-lasting effects (Halogenated aromatic).[1]

  • Reactivity Warning: Potential alkylating agent upon ring opening.

Part 3: Pre-Disposal Stabilization & Segregation[1]

The Golden Rule: Segregate by Reactivity, Not Just Phase.

Waste Stream Decision Logic

The azetidine moiety is a base. Mixing this waste with the common "Organic Acid Waste" stream can trigger rapid heat generation and pressure buildup in waste drums.

WasteSegregationStartWaste: 1-(2-Bromo-5-chlorobenzyl)azetidineStatePhysical State?Start->StateSolidSolid / PrecipitateState->SolidLiquidLiquid / SolutionState->LiquidActionSolidPack in HDPE JarLabel: Solid Toxic WasteSolid->ActionSolidSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(MeOH, Ethyl Acetate)SolventCheck->NonHalogenatedActionHaloCombine in HALOGENATED WasteVerify pH > 7Halogenated->ActionHaloActionNonHalo*EXCEPTION*Classify as HALOGENATEDdue to solute contentNonHalogenated->ActionNonHaloSolute contains Br/Cl

Figure 1: Waste segregation logic.[1] Note that even if dissolved in a non-halogenated solvent (like methanol), the presence of the brominated/chlorinated solute often mandates disposal in the Halogenated stream to prevent contamination of fuel-blending waste streams.[1]

Part 4: Step-by-Step Disposal Workflow

Phase 1: Preparation
  • PPE Donning: Wear nitrile gloves (double-gloving recommended for halogenated organics), safety goggles, and a lab coat. Ensure a functioning fume hood is available.[4]

  • Quenching (If Reactive): If the azetidine is present as a reactive intermediate or salt:

    • Protocol: Dilute slowly into a compatible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Neutralization:[1] If the solution is acidic, carefully neutralize with Sodium Bicarbonate (

      
      ) solution until pH 7-9.[1] Do not  dispose of acidic azetidine solutions directly.
      
Phase 2: Collection
  • Select Container: Use an amber glass bottle or high-density polyethylene (HDPE) container.

    • Avoid: Metal containers (corrosion risk) or LDPE (potential solvent permeation).

  • Transfer: Pour waste into the container using a funnel to prevent splashing. Fill only to 90% capacity to allow for vapor expansion.

  • Rinsing: Rinse the original vessel with a small volume of the carrier solvent and add the rinsate to the waste container.

Phase 3: Labeling & Documentation

Attach a hazardous waste tag with the following specific details:

  • Chemical Name: 1-(2-Bromo-5-chlorobenzyl)azetidine Solution.[1]

  • Constituents: List the solvent % (e.g., "95% Dichloromethane, 5% Azetidine derivative").

  • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Halogenated.

Part 5: Emergency Spill Response

In the event of a benchtop spill, immediate containment is required to prevent inhalation of vapors or skin contact.[3]

SpillResponseSpillSpill DetectedEvacuate1. Evacuate & Ventilate(Alert nearby personnel)Spill->EvacuatePPE2. Don PPE(Gloves, Goggles, Respirator)Evacuate->PPEContain3. ContainmentUse Vermiculite/Sand bermPPE->ContainAbsorb4. AbsorptionCover liquid completelyContain->AbsorbCollect5. CollectionScoop into HazWaste BagAbsorb->CollectClean6. DecontaminationSoap & Water WashCollect->Clean

Figure 2: Emergency spill response workflow.[1][5][6] Note: Do not use sawdust or paper towels for halogenated aromatic spills if strong oxidizers are also present.[1]

Specific Spill Instructions:

  • Absorbent: Use Vermiculite or Universal Sorbent Pads . Avoid organic absorbents (sawdust) if the solvent system is unknown or potentially oxidizing [4].

  • Decontamination: After bulk removal, wipe the surface with a dilute surfactant solution. The azetidine residue can be stubborn; a second wipe with isopropanol is recommended.

Part 6: Regulatory & Compliance Notes

  • RCRA Classification (USA): This compound is likely a D002 (Corrosive) and potentially D001 (Ignitable) characteristic waste depending on the solvent carrier. Due to the halogen content, it must be treated to prevent formation of dioxins during incineration [5].

  • EPA Code: If not specifically listed, use generic codes for "Halogenated Organic Solvents" (e.g., F002) if spent solvents are involved.

References

  • BenchChem. (2025).[5] Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Retrieved from [1]

  • PubChem. (2026).[7] Compound Summary: 1-(2-Bromo-5-chlorobenzyl)azetidine.[1] National Library of Medicine. Retrieved from [1][7]

  • Apollo Scientific. (2024). Safety Data Sheet: Azetidine Derivatives. Retrieved from [1]

  • University of Illinois Urbana-Champaign. (2024). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [1]

  • Thermo Fisher Scientific. (2024).[8][4] Safety Data Sheet: 2-Bromo-5-chlorobenzyl alcohol. Retrieved from [1]

Personal protective equipment for handling 1-(2-Bromo-5-chlorobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling 1-(2-Bromo-5-chlorobenzyl)azetidine .

Status: Novel Research Chemical / Pharmaceutical Intermediate Hazard Class: High-Potency / Irritant (Presumed)[1]

Executive Safety Summary

The "Unknown Hazard" Principle: As a specialized intermediate often used in medicinal chemistry (e.g., fragment-based drug discovery), 1-(2-Bromo-5-chlorobenzyl)azetidine likely lacks a comprehensive toxicological dataset. Therefore, safety protocols must be derived from its structural pharmacophores:

  • Azetidine Ring: A strained four-membered nitrogen heterocycle.[2] Unlike unstrained amines, azetidines possess significant ring strain (~26 kcal/mol), making them susceptible to nucleophilic attack and ring-opening. Risk: Potential alkylating agent (genotoxicity/mutagenicity).

  • Benzyl Amine Functionality: Basic nitrogen center. Risk: Corrosive or severe irritant to mucous membranes and eyes.[3]

  • Halogenated Aromatic (Bromo/Chloro): Increases lipophilicity (

    
    ), enhancing skin absorption rates.
    

Operational Mandate: Treat this compound as a Sensitizing Corrosive and Potential Mutagen . All handling must occur within a containment device (Fume Hood or Glovebox).

PPE Specification Matrix

The following equipment is mandatory for all procedures involving >5 mg of the substance.

PPE CategoryStandard RequirementTechnical Justification (Causality)
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil) or Laminate (Silver Shield®)Permeation Defense: Halogenated benzyl amines can permeate standard latex rapidly.[1] Double nitrile provides a breakthrough time >480 mins. Laminate is required if dissolving in DCM or THF.
Respiratory Engineering Control Primary Use Fume Hood. If outside hood: P100/OV Respirator (Magenta/Yellow cartridge).Aerosol & Vapor: The solid may generate invisible dust during weighing. The amine functionality releases vapors that are lachrymatory (tear-inducing).
Eye/Face Chemical Splash Goggles (ANSI Z87.1+ D3 rating)Corrosivity: Safety glasses are insufficient. Basic amines cause saponification of eye tissue (permanent damage) faster than acids.
Body Tyvek® Lab Coat (or equivalent) + Chemical Apron (if handling liquids >100mL).Particulate Barrier: Cotton coats trap dust. Tyvek repels particulates and prevents dermal absorption of the lipophilic compound.

Operational Workflow & Handling

Phase 1: Reception & Storage
  • Inspection: Upon receipt, inspect the septum/cap for crystallization (sign of leakage).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Azetidines can degrade via oxidation or ring-opening hydrolysis if exposed to moisture/air.

  • Secondary Containment: Keep the vial inside a sealed polyethylene bag or desiccator.

Phase 2: Weighing & Solubilization
  • Static Control: Use an anti-static gun (e.g., Zerostat) before opening the vial. The dry solid is likely electrostatic and can "jump" onto gloves.

  • Solvent Choice:

    • Preferred: Methanol, Ethanol, DMSO (High solubility, lower volatility).

    • Caution: Dichloromethane (DCM) or Chloroform. While solubility is high, these solvents permeate gloves rapidly, carrying the toxin with them. Use Laminate gloves if using DCM.

Phase 3: Reaction Setup
  • Exotherm Warning: When adding acid (e.g., HCl for salt formation) to the free base, expect a sharp exotherm. Cool the vessel to 0°C before acidification to prevent aerosolization of the salt.

Emergency Response Protocols

Scenario A: Ocular Exposure [1]

  • Immediate: Do NOT wait for help. Force eyelids open.

  • Flush: Use eyewash station for minimum 20 minutes .

  • Mechanism: Basic amines penetrate the cornea rapidly. Immediate dilution is the only way to prevent blindness.

Scenario B: Dermal Spill

  • Remove: Strip contaminated PPE immediately (do not pull contaminated gloves over bare skin).

  • Wash: Wash skin with mild soap and water (avoid organic solvents like ethanol, which enhance skin absorption).

  • Monitor: Watch for redness/blistering (delayed contact dermatitis).

Scenario C: Spillage (Solid)

  • Isolate: Evacuate the immediate 10-foot radius.

  • Neutralize: Cover spill with a wet paper towel (to prevent dust) then apply a weak acid neutralizer (e.g., Citric Acid solution) if available, or simply wipe up while wet.

  • Disposal: Place waste in a dedicated "Halogenated Organic" solid waste bin.

Safety Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting containment based on the physical state and quantity of the material.

SafetyLogic Start Handling 1-(2-Bromo-5-chlorobenzyl)azetidine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid QuantCheck Quantity > 100 mg? Solid->QuantCheck SolventCheck Solvent = DCM/Chloroform? Liquid->SolventCheck HighRisk High Risk: Aerosolization QuantCheck->HighRisk Yes LowRisk Moderate Risk QuantCheck->LowRisk No ActionHigh REQ: Fume Hood + N95 Backup + Anti-Static HighRisk->ActionHigh ActionLow REQ: Fume Hood + Standard PPE LowRisk->ActionLow Permeation Risk: Rapid Glove Permeation SolventCheck->Permeation Yes StdSolvent Standard Solvent (MeOH/DMSO) SolventCheck->StdSolvent No ActionPerm REQ: Silver Shield® Laminate Gloves Permeation->ActionPerm ActionStd REQ: Double Nitrile Gloves StdSolvent->ActionStd

Caption: Decision matrix for PPE selection based on physical state and solvent carrier risks.

Disposal & Deactivation

Waste Stream Classification:

  • Primary: Halogenated Organic Waste.

  • Code: RCRA Hazardous Waste (if applicable in US jurisdiction, treat as characteristic waste due to toxicity).

Deactivation Protocol (Glassware): Do not wash glassware directly in the open sink.

  • Rinse glassware with 10% Acetic Acid in Methanol (neutralizes the amine and solubilizes the compound).

  • Collect this rinse into the Halogenated Waste container.

  • Perform a second rinse with Acetone.

  • Wash with soap and water.[4][5][6][7]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[8] Compound Summary: Azetidine.[2][9][10] National Library of Medicine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link][1]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.